Product packaging for N,N,5-Trimethylfurfurylamine(Cat. No.:CAS No. 14496-35-6)

N,N,5-Trimethylfurfurylamine

Cat. No.: B082982
CAS No.: 14496-35-6
M. Wt: 139.19 g/mol
InChI Key: IYULRWBZWXMBGW-UHFFFAOYSA-N
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Description

N,N,5-Trimethylfurfurylamine is a furan-based amine that serves as a versatile building block in chemical synthesis and materials science research . Its primary research value lies in its role as a precursor for the synthesis of functionalized derivatives with potential applications in pharmaceuticals and advanced materials . For instance, this compound can be used to synthesize novel Schiff base ligands, such as (E)-4-chloro-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol (CFMP), which has been investigated as a chemosensor for the recognition of specific metal ions . Research into the thermochemical properties of this compound, including its standard molar enthalpy of formation, provides valuable data for understanding the energetic aspects of furan derivative methylation and process design . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B082982 N,N,5-Trimethylfurfurylamine CAS No. 14496-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-(5-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULRWBZWXMBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162850
Record name 2-N,N-Dimethylaminomethyl-5-methylfuran
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14496-35-6
Record name 2-N,N-Dimethylaminomethyl-5-methylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-N,N-Dimethylaminomethyl-5-methylfuran
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Record name N,N,5-Trimethylfurfurylamine
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Foundational & Exploratory

An In-depth Technical Guide to N,N,5-Trimethylfurfurylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of N,N,5-Trimethylfurfurylamine. Due to the limited availability of experimental data for this specific compound, this guide combines reported data for closely related compounds with predicted spectroscopic information to offer a thorough profile for research and development purposes.

Chemical Properties and Structure

This compound is a tertiary amine featuring a furan ring, a common scaffold in medicinal chemistry. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NOChem-Impex[1]
Molecular Weight 139.20 g/mol Chem-Impex[1]
CAS Number 14496-35-6Chem-Impex[1]
Appearance Light yellow to amber to dark green clear liquidTokyo Chemical Industry Co., Ltd.[2]
Boiling Point 164 °CChem-Impex[1]
Density 0.93 g/mLChem-Impex[1]
Refractive Index 1.46Chem-Impex[1]
Purity ≥ 98% (GC)Chem-Impex[1]
Synonyms 2-(Dimethylaminomethyl)-5-methylfuranTokyo Chemical Industry Co., Ltd.[2]
Chemical Structure

The structure of this compound consists of a furan ring substituted with a methyl group at the 5-position and a dimethylaminomethyl group at the 2-position.

chemical_structure cluster_furan cluster_substituents C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 C4 C C3->C4 O O C4->O CH3_5 CH₃ C4->CH3_5 O->C1 N N CH2->N CH3_N1 CH₃ N->CH3_N1 CH3_N2 CH₃ N->CH3_N2

Figure 1: Chemical Structure of this compound

Experimental Protocols

Proposed Synthesis via Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of 5-methylfurfural with dimethylamine using a mild reducing agent such as sodium triacetoxyborohydride[3].

Reaction Scheme:

5-Methylfurfural + Dimethylamine --(Sodium Triacetoxyborohydride)--> this compound

Materials:

  • 5-Methylfurfural

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • To a solution of 5-methylfurfural (1.0 eq) in 1,2-dichloroethane (DCE), add dimethylamine hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol

Purification of the crude this compound can be achieved through column chromatography followed by distillation.

Column Chromatography:

  • Stationary Phase: Silica gel or alumina. For basic amines, treating the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1%) can prevent streaking and improve separation[4].

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point. The polarity can be adjusted based on TLC analysis.

Distillation:

  • For further purification, the product obtained after column chromatography can be distilled under reduced pressure. Given the boiling point of 164 °C at atmospheric pressure, vacuum distillation will help to prevent thermal decomposition[5].

Predicted Spectroscopic Data

As experimental spectroscopic data for this compound is not publicly available, the following data has been generated using online prediction tools. This data should be used for reference and confirmed by experimental analysis.

Predicted Spectroscopic Data
¹H NMR (Predicted) Chemical Shift (ppm)
~6.0-6.2
~5.9-6.1
~3.4-3.6
~2.2-2.4
~2.2-2.3
¹³C NMR (Predicted) Chemical Shift (ppm)
~150-155
~148-152
~105-110
~105-110
~55-60
~45-50
~10-15
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹)
~2950-2800
~1500-1600
~1000-1300
~1000-1250
Mass Spectrometry (Predicted) m/z
139
124
96

Note: Predicted spectra were generated using online resources and are intended for estimation purposes only.[6][7][8][9][10][11][12][13]

Biological Activity and Signaling Pathways (Hypothetical)

There is no specific data available on the biological activity or the signaling pathways directly involving this compound. However, based on the known activities of structurally related furan and furfurylamine derivatives, some potential biological activities can be hypothesized.

Potential Biological Activities

Furan-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[14][15]. The presence of the tertiary amine in this compound may also contribute to its biological profile, as many biologically active compounds are amines.

  • Antimicrobial Activity: Derivatives of furfurylamine have been investigated for their antimicrobial properties[16][17][18]. The lipophilicity and basicity of this compound could facilitate its interaction with microbial cell membranes, suggesting potential antibacterial or antifungal activity.

  • Anticancer Activity: Many furan derivatives have been studied for their potential as anticancer agents. The specific substitution pattern on the furan ring can influence cytotoxicity towards cancer cell lines.

  • Central Nervous System (CNS) Activity: The tertiary amine moiety is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could potentially interact with neurotransmitter systems.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, a hypothetical workflow for investigating the biological activity of this compound is presented below. This workflow outlines the logical steps from initial screening to identifying potential signaling pathway involvement.

experimental_workflow cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_pathway Mechanism of Action A This compound B Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) A->B C Dose-Response Studies B->C If active D Determination of IC50/MIC C->D E Target Identification D->E If potent F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F G In Vivo Studies F->G

Figure 2: Hypothetical Experimental Workflow for Biological Evaluation

Conclusion

This compound is a readily synthesizable tertiary amine with a furan core. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of related compounds and predictive modeling. The proposed synthesis and purification protocols offer a practical starting point for its preparation. The hypothesized biological activities, based on the known pharmacology of the furan and furfurylamine scaffolds, suggest that this compound could be a valuable molecule for further investigation in drug discovery and development. It is imperative that the predicted data presented herein is validated through rigorous experimental work.

References

Synthesis of 2-(Dimethylaminomethyl)-5-methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-(Dimethylaminomethyl)-5-methylfuran, a valuable building block in pharmaceutical and materials science. The document details the core synthetic strategies, provides comprehensive experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

2-(Dimethylaminomethyl)-5-methylfuran is a substituted furan derivative of significant interest due to its utility as a chemical intermediate. Its structural motif is found in various pharmacologically active compounds and serves as a versatile scaffold for further chemical modifications. The primary and most efficient method for its synthesis is the Mannich reaction, which involves the aminoalkylation of 2-methylfuran. An alternative, though less direct, pathway involves the reductive amination of 5-methylfurfural. This guide will explore both methodologies, with a focus on practical implementation.

Primary Synthesis Pathway: The Mannich Reaction

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of furan chemistry, the furan ring acts as an electron-rich aromatic system, capable of electrophilic substitution. The reaction of 2-methylfuran with formaldehyde and dimethylamine, typically in an acidic medium, provides a direct and high-yielding route to 2-(Dimethylaminomethyl)-5-methylfuran.[1]

Reaction Mechanism and Workflow

The reaction proceeds through the formation of an electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor) from the reaction of dimethylamine and formaldehyde. The electron-rich furan ring of 2-methylfuran then acts as a nucleophile, attacking the iminium cation to form the desired product. The reaction is typically carried out in glacial acetic acid, which serves as both a solvent and a catalyst.

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methylfuran 2-Methylfuran Reaction_Mixture Reaction Mixture 2-Methylfuran->Reaction_Mixture Dimethylamine Dimethylamine Dimethylamine->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction_Mixture Solvent/ Catalyst Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Exothermic Reaction & Heating Purification Distillation Workup->Purification Product 2-(Dimethylaminomethyl)- 5-methylfuran Purification->Product Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product 5-Methylfurfural 5-Methylfurfural Condensation Condensation 5-Methylfurfural->Condensation Dimethylamine Dimethylamine Dimethylamine->Condensation Reducing_Agent Reducing Agent (e.g., H2/Pd/C) Reduction In situ Reduction Reducing_Agent->Reduction Condensation->Reduction Iminium Ion Intermediate Product 2-(Dimethylaminomethyl)- 5-methylfuran Reduction->Product

References

Spectroscopic Analysis of N,N,5-Trimethylfurfurylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for N,N,5-Trimethylfurfurylamine, a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonym: 2-((Dimethylamino)methyl)-5-methylfuran[2][3][4][5][6]

  • CAS Number: 14496-35-6[2][5]

  • Molecular Formula: C₈H₁₃NO[2]

  • Molecular Weight: 139.20 g/mol [2][5]

  • Boiling Point: 164 °C[2][5]

  • Appearance: Light yellow to amber clear liquid[3][4][5][6]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.05d1HH3 (Furan ring)
~5.85d1HH4 (Furan ring)
~3.40s2H-CH₂- (methylene)
~2.25s3H5-CH₃ (furan ring methyl)
~2.20s6HN(CH₃)₂ (dimethylamino)
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~155C2 (furan ring, substituted)
~150C5 (furan ring, substituted)
~108C3 (furan ring)
~106C4 (furan ring)
~55-CH₂- (methylene)
~45N(CH₃)₂ (dimethylamino)
~135-CH₃ (furan ring methyl)
Predicted IR Data (Liquid Film)
Wavenumber (cm⁻¹)IntensityAssignment
2970-2800StrongC-H stretching (alkane)
~2780MediumC-H stretching (N-CH₃)
~1570MediumC=C stretching (furan ring)
~1380MediumC-H bending (CH₃)
1220-1020StrongC-N stretching (aliphatic amine)[7]
~1020MediumC-O-C stretching (furan ring)
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
139High[M]⁺ (Molecular ion)
124Medium[M - CH₃]⁺
96Medium[M - N(CH₃)₂]⁺
81High[C₅H₄O-CH₂]⁺ (tropylium-like)
58Very High[CH₂=N(CH₃)₂]⁺ (base peak)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): Place one to two drops of neat this compound between two salt plates (e.g., NaCl or KBr) that are transparent to IR radiation. Gently press the plates together to form a thin liquid film.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC-MS) are suitable methods.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate positively charged ions (cations) and fragment ions.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The relative abundance of the fragment ions provides clues about the stability of different parts of the molecule.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Fragmentation_Pattern cluster_molion cluster_fragments MolIon [C₈H₁₃NO]⁺˙ m/z = 139 Frag1 [C₇H₁₀NO]⁺ m/z = 124 MolIon->Frag1 - •CH₃ Frag4 [C₃H₈N]⁺ m/z = 58 (Base Peak) MolIon->Frag4 β-cleavage Frag2 [C₆H₇O]⁺ m/z = 95 Frag1->Frag2 - •N(CH₃)₂ Frag3 [C₄H₈N]⁺ m/z = 70 Frag4->Frag3 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

References

An In-depth Technical Guide to N,N-dimethyl-5-methylfurfurylamine (CAS 14496-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activities, signaling pathways, and detailed toxicological profile of N,N-dimethyl-5-methylfurfurylamine (CAS 14496-35-6) is limited. This guide provides a summary of available data on its chemical properties, synthesis, and general hazards based on related compounds. Researchers and drug development professionals should exercise caution and conduct thorough internal safety and activity assessments before use.

Chemical Properties and Identifiers

N,N-dimethyl-5-methylfurfurylamine is a furan derivative with the following identifiers and properties.

PropertyValueReference
CAS Number 14496-35-6[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
Boiling Point 62-63 °C at 13 mmHg[1]
Density 0.917 g/mL[1]
Synonyms 2-(Dimethylaminomethyl)-5-methylfuran, N,N,5-Trimethylfurfurylamine[1]

Synthesis

The synthesis of N,N-dimethyl-5-methylfurfurylamine has been reported in the scientific literature. A common method involves the Mannich reaction.

Experimental Protocol: Mannich Reaction

A detailed, step-by-step protocol for the synthesis of N,N-dimethyl-5-methylfurfurylamine is described in Organic Syntheses. The general approach involves the reaction of 2-methylfuran with formaldehyde and dimethylamine.[1]

Raw Materials: [1]

  • 2-Methylfuran

  • Formaldehyde

  • Dimethylamine

  • Potassium hydroxide

  • Diethyl ether

  • Acetic acid

  • Sodium hydroxide

A generalized workflow for this type of synthesis is outlined below.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2-Methylfuran, Formaldehyde, and Dimethylamine solvent Add appropriate solvent (e.g., Ethanol/Water) reagents->solvent heating Heat the mixture (e.g., Reflux) solvent->heating extraction Extract with an organic solvent heating->extraction washing Wash the organic layer extraction->washing drying Dry over anhydrous salt washing->drying distillation Purify by distillation under reduced pressure drying->distillation

Generalized workflow for the synthesis of N,N-dimethyl-5-methylfurfurylamine.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of N,N-dimethyl-5-methylfurfurylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or the signaling pathways associated with N,N-dimethyl-5-methylfurfurylamine. However, the furan moiety is present in various biologically active compounds, exhibiting a range of activities including anticancer and antibacterial properties. The biological effects of this specific compound would require dedicated screening and mechanistic studies.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like N,N-dimethyl-5-methylfurfurylamine.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cell_viability->pathway_analysis receptor_binding Receptor Binding Assays receptor_binding->pathway_analysis gene_expression Gene Expression Profiling (e.g., qPCR, RNA-seq) pathway_analysis->gene_expression animal_models Animal Models of Disease gene_expression->animal_models pk_pd Pharmacokinetics and Pharmacodynamics animal_models->pk_pd

Hypothetical workflow for biological activity investigation.

Hazards and Safety Information

Potential Hazards (Inferred from Related Compounds)
Hazard CategoryPotential Hazard
Flammability May be a flammable liquid and vapor.
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity May cause respiratory irritation.
Handling and Storage
  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

The logical relationship for handling chemical hazards is depicted in the following diagram.

G cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response identify_hazards Identify Potential Hazards engineering_controls Engineering Controls (e.g., Fume Hood) identify_hazards->engineering_controls ppe Personal Protective Equipment (Gloves, Goggles, etc.) identify_hazards->ppe safe_handling Safe Handling Procedures identify_hazards->safe_handling engineering_controls->safe_handling ppe->safe_handling first_aid First Aid Measures safe_handling->first_aid spill_cleanup Spill Cleanup Procedures safe_handling->spill_cleanup

Logical relationship for chemical hazard management.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,5-Trimethylfurfurylamine, a substituted furan derivative, is a versatile intermediate in organic synthesis with potential applications in the development of pharmaceuticals and agrochemicals. Its unique structural combination of a furan ring and a tertiary amine functional group imparts specific reactivity and physical properties. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including detailed experimental protocols for their determination. A logical workflow for its synthesis via reductive amination is also presented.

Physical and Chemical Properties

This compound is a light yellow to amber or dark green clear liquid at room temperature.[1][2] It is characterized by its furan ring, which enhances its reactivity, and a tertiary amine group that allows it to serve as a building block in the synthesis of more complex molecules.[2] This compound is known to be air-sensitive and should be stored under an inert gas atmosphere.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₃NO[3][4]
Molecular Weight 139.20 g/mol [1]
CAS Number 14496-35-6[1][2][3][4][5]
Boiling Point 164 °C (at 760 mmHg)[1][2][3]
62-63 °C (at 13 mmHg)[6][7]
Density 0.93 g/cm³ (at 20 °C)[1][2]
Refractive Index (n²⁰D) 1.46[1][2]
Flash Point 49 °C[1]
Purity >98.0% (by GC)[1][5]

Experimental Protocols

The following sections detail the methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point of this compound using a Thiele tube apparatus, a method suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, sealed end up, into the small test tube.

  • Position the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. A slow stream of bubbles will initially emerge as the air expands.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

  • Record the ambient atmospheric pressure.

Measurement of Refractive Index

This protocol outlines the use of an Abbe refractometer to measure the refractive index of liquid this compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (set to 20.0 ± 0.1 °C)

  • Dropper or pipette

  • Lint-free tissues

  • Ethanol or acetone for cleaning

Procedure:

  • Ensure the refractometer is calibrated using a standard of known refractive index.

  • Turn on the light source of the refractometer.

  • Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature of 20.0 °C.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.

  • Using a clean dropper, place 2-3 drops of this compound onto the surface of the refracting prism.

  • Close the prism assembly securely.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If a colored fringe is observed at the boundary, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the scale.[10][11][12]

  • Clean the prisms thoroughly after the measurement.

Purity Assessment by Gas Chromatography (GC)

This protocol describes a general method for assessing the purity of this compound using a gas chromatograph with a flame ionization detector (FID).

Apparatus:

  • Gas chromatograph equipped with an FID

  • Capillary column suitable for amine analysis (e.g., a deactivated polar or mid-polar column)

  • Autosampler or manual syringe

  • Data acquisition system

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for the FID

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (typically 1-2 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

    • The purity is determined by the area percent method, where the area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.[13][14]

Structural Confirmation by Spectroscopy

2.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Apparatus:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[2][3]

Expected Absorptions:

  • C-H stretching (furan ring and methyl groups): ~2800-3000 cm⁻¹

  • C=C stretching (furan ring): ~1500-1600 cm⁻¹

  • C-O-C stretching (furan ring): ~1000-1200 cm⁻¹

  • C-N stretching (amine): ~1000-1200 cm⁻¹

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[4][15][16]

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • Singlet for the 5-methyl group protons: ~2.2-2.4 ppm

  • Singlet for the N,N-dimethyl group protons: ~2.1-2.3 ppm

  • Singlet for the methylene protons (-CH₂-N): ~3.4-3.6 ppm

  • Doublet for the furan ring proton at position 3: ~5.8-6.0 ppm

  • Doublet for the furan ring proton at position 4: ~6.0-6.2 ppm

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

  • 5-methyl carbon: ~13-15 ppm

  • N,N-dimethyl carbons: ~44-46 ppm

  • Methylene carbon (-CH₂-N): ~55-57 ppm

  • Furan ring carbons: ~105-155 ppm

Chemical Reactivity and Synthesis

The furan ring in this compound is susceptible to electrophilic substitution and can undergo reactions such as hydrogenation. The tertiary amine functionality provides a site for quaternization and other reactions typical of amines.

Synthesis Workflow

This compound can be synthesized via the reductive amination of 5-methylfurfural with dimethylamine. This process typically involves the formation of an intermediate iminium ion, which is then reduced to the final amine product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product 5-Methylfurfural 5-Methylfurfural Reductive_Amination Reductive Amination 5-Methylfurfural->Reductive_Amination Dimethylamine Dimethylamine Dimethylamine->Reductive_Amination Iminium_Ion Iminium Ion Reductive_Amination->Iminium_Ion Formation Product This compound Iminium_Ion->Product Reduction

Synthesis workflow for this compound.

Biological Activity and Metabolism

There is currently limited specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, it is known that furan-containing compounds can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes.[1][5] This process can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which have the potential to interact with cellular macromolecules.[1][5] The general metabolism of furan compounds often involves oxidation of the furan ring.[17][18]

Metabolism_Pathway cluster_compound Compound cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_outcome Potential Outcome Furan_Compound Furan-Containing Compound (e.g., this compound) CYP450 Cytochrome P450 Furan_Compound->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Epoxide, cis-enedial) CYP450->Reactive_Intermediate Oxidation Macromolecule_Interaction Interaction with Macromolecules Reactive_Intermediate->Macromolecule_Interaction

General metabolic activation pathway for furan-containing compounds.

Safety and Handling

This compound is a flammable liquid and vapor.[1][5] It is also reported to cause skin and eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a furan derivative with well-defined physical properties and predictable reactivity based on its functional groups. The experimental protocols provided in this guide offer a framework for the characterization and quality control of this compound in a research and development setting. While specific biological data is scarce, understanding the general metabolic pathways of furan-containing compounds is crucial for any future applications in drug development. Further research into its specific chemical reactions and biological effects will be valuable in expanding its utility.

References

N,N,5-Trimethylfurfurylamine: A Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N,5-Trimethylfurfurylamine, also known as 2-(dimethylaminomethyl)-5-methylfuran, is a versatile heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, comprising a furan ring, a tertiary amine, and a methyl group, make it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of therapeutic agents and crop protection chemicals.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 164 °C. Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.20 g/mol [1]
CAS Number 14496-35-6[1]
Appearance Light yellow to amber to dark green clear liquid[1]
Boiling Point 164 °C[1]
Purity >98.0% (GC)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two prominent methods are reductive amination of 5-methylfurfural and the Eschweiler-Clarke reaction of 5-methylfurfurylamine.

Reductive Amination of 5-Methylfurfural

A common and efficient method for the synthesis of this compound is the reductive amination of 5-methylfurfural with dimethylamine. This reaction typically proceeds via the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often employed for this transformation.[2][3]

G 5-Methylfurfural 5-Methylfurfural Iminium_Ion Iminium Ion Intermediate 5-Methylfurfural->Iminium_Ion Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion NN5TMF This compound Iminium_Ion->NN5TMF Reduction NaBH(OAc)3 NaBH(OAc)₃ NaBH(OAc)3->NN5TMF

Reductive Amination Workflow

Experimental Protocol: Reductive Amination

To a solution of 5-methylfurfural (1.0 eq) and dimethylamine (2.0 eq, as a solution in THF or as a gas) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[4] The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford this compound.

Eschweiler-Clarke Reaction

Alternatively, this compound can be synthesized from 5-methylfurfurylamine via the Eschweiler-Clarke reaction. This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[5][6][7]

G 5-Methylfurfurylamine 5-Methylfurfurylamine Iminium_Ion_EC Iminium Ion Intermediate 5-Methylfurfurylamine->Iminium_Ion_EC Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion_EC Formic_Acid Formic_Acid NN5TMF_EC This compound Formic_Acid->NN5TMF_EC Iminium_Ion_EC->NN5TMF_EC Reduction

Eschweiler-Clarke Reaction Workflow

Experimental Protocol: Eschweiler-Clarke Reaction

A mixture of 5-methylfurfurylamine (1.0 eq), aqueous formaldehyde (excess, e.g., 3-4 eq), and formic acid (excess, e.g., 3-4 eq) is heated at reflux for several hours.[8] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and made basic by the addition of a concentrated aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent, such as diethyl ether or dichloromethane. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
~6.0d1HH-3 (furan)
~5.9d1HH-4 (furan)
~3.4s2H-CH₂-N
~2.2s6H-N(CH₃)₂
~2.2s3H-CH₃ (furan)
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
~155C-5 (furan)
~150C-2 (furan)
~108C-3 (furan)
~106C-4 (furan)
~55-CH₂-N
~45-N(CH₃)₂
~13-CH₃ (furan)
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Assignment
~2970-2800C-H stretching (alkane)
~2780C-H stretching (N-CH₃)
~1580, 1500C=C stretching (furan ring)
~1020C-O-C stretching (furan ring)
Mass Spectrometry (Predicted) m/z Assignment
139[M]⁺ (Molecular Ion)
124[M - CH₃]⁺
96[M - N(CH₃)₂]⁺
58[CH₂=N(CH₃)₂]⁺

Applications as a Heterocyclic Building Block

This compound serves as a crucial intermediate in the synthesis of various high-value chemicals.

Pharmaceutical Applications

The most notable application of this compound is as a key precursor in the synthesis of Ranitidine , a widely used H₂ histamine receptor antagonist for the treatment of peptic ulcers.[9] The furan ring and the dimethylaminomethyl side chain of this compound form a significant portion of the final drug molecule.

Beyond its role in Ranitidine, the furan scaffold present in this compound is a common motif in many biologically active compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9][10][11][12] The presence of the tertiary amine in this compound provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery programs.

Agrochemical Applications

The structural motifs found in this compound are also relevant in the design of new agrochemicals. The furan ring is present in some natural and synthetic pesticides. The tertiary amine functionality can influence the physicochemical properties of a molecule, such as its solubility and transport within a plant, which are important considerations in the development of effective crop protection agents. While specific examples of agrochemicals derived directly from this compound are not widely reported in public literature, its potential as a building block in this sector remains an area of interest for synthetic chemists.

Biological Activity of Furan Derivatives

Furan-containing compounds exhibit a broad spectrum of biological activities, which can be attributed to the unique electronic and structural properties of the furan ring. The incorporation of a dimethylaminomethyl group, as seen in this compound, can further modulate the biological profile of these molecules.

  • Antimicrobial Activity: Many furan derivatives have demonstrated potent activity against a range of bacteria and fungi. The furan ring can participate in various interactions with biological targets, and the presence of the amino side chain can enhance the molecule's ability to penetrate cell membranes.[9][10][11]

  • Anti-inflammatory Activity: Certain furan derivatives have been shown to possess anti-inflammatory properties. The mechanism of action can vary, but may involve the inhibition of inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response.[9][10]

  • Anticancer Activity: The furan nucleus is a scaffold found in several natural and synthetic compounds with cytotoxic activity against cancer cell lines. The specific substitution pattern on the furan ring plays a crucial role in determining the potency and selectivity of these compounds.[13][14][15]

Conclusion

This compound is a valuable and versatile heterocyclic building block with established importance in the pharmaceutical industry, particularly as a key intermediate in the synthesis of ranitidine. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the development of a wide range of more complex molecules. The known biological activities of furan derivatives further highlight the potential of this compound as a scaffold for the discovery of new therapeutic agents and agrochemicals. Further research into the synthesis of novel derivatives and the exploration of their biological properties is warranted to fully exploit the potential of this important heterocyclic compound.

References

The Genesis of a Versatile Furan Derivative: A Technical Guide to the Discovery and Historical Synthesis of N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,5-Trimethylfurfurylamine, a substituted furan derivative, holds potential as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a furan ring, a dimethylaminomethyl group, and a methyl group at the 5-position, imparts unique reactivity and biological activity. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing the likely synthetic methodologies based on established chemical transformations of furan compounds. While a definitive "discovery" paper for this specific molecule is not readily apparent in historical literature, its synthesis logically follows from well-established reactions of furan aldehydes. This document outlines a probable synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known effects of structurally related compounds.

Historical Context and Discovery

The discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader exploration of furan chemistry, particularly the derivatization of furfural and its homologues. Furfural, readily available from biomass, has long been a key starting material for a vast array of furan-containing compounds. The synthesis of furfurylamines, in general, has been a subject of interest for their applications as intermediates in pharmaceuticals, agrochemicals, and polymers.

The development of the H2-receptor antagonist Ranitidine (Zantac) in the late 1970s spurred significant interest in the synthesis of functionalized furans, particularly those bearing a dimethylaminomethyl group. A key intermediate in the synthesis of Ranitidine is 5-[(dimethylamino)methyl]-2-furanmethanol. Patented methods for this intermediate's synthesis, such as the Mannich reaction with 2-furanmethanol or the reductive amination of 5-hydroxymethylfurfural, laid the groundwork for the synthesis of other dimethylaminomethyl-substituted furans.

Given this context, the first synthesis of this compound likely occurred as a logical extension of these established methodologies, utilizing 5-methylfurfural as the starting material. The compound is now commercially available, indicating its utility as a building block in organic synthesis.

The Synthetic Pathway: Reductive Amination

The most probable and industrially scalable method for the synthesis of this compound is the reductive amination of 5-methylfurfural. This reaction proceeds in two key steps: the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Reductive Amination of 5-Methylfurfural

This protocol is a representative procedure based on general methods for the reductive amination of furfural derivatives.

Materials:

  • 5-Methylfurfural

  • Dimethylamine (40% solution in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 5-methylfurfural (1.0 eq) in 1,2-dichloroethane, add dimethylamine (1.2 eq) followed by acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data

While detailed experimental data for the synthesis of this compound is not extensively published, the following table summarizes its known physical and chemical properties, primarily sourced from commercial suppliers.[1][2]

PropertyValue
Chemical Formula C₈H₁₃NO
Molecular Weight 139.20 g/mol
CAS Number 14496-35-6
Appearance Colorless to yellow liquid
Boiling Point 164-166 °C
Density 0.94 g/mL at 25 °C
Purity (typical) >98%

Predicted Spectroscopic Data:

Based on the structure of this compound and spectroscopic data of similar compounds, the following spectral characteristics can be anticipated. Note: This is predictive and should be confirmed with experimental data.

SpectroscopyPredicted Data
¹H NMR (CDCl₃) δ ~6.0-6.2 (d, 1H, furan H), δ ~5.8-6.0 (d, 1H, furan H), δ ~3.4 (s, 2H, CH₂-N), δ ~2.3 (s, 6H, N(CH₃)₂), δ ~2.2 (s, 3H, furan-CH₃)
¹³C NMR (CDCl₃) δ ~155 (furan C-O), δ ~150 (furan C-CH₃), δ ~108 (furan CH), δ ~106 (furan CH), δ ~58 (CH₂-N), δ ~45 (N(CH₃)₂), δ ~14 (furan-CH₃)
IR (neat) ν ~2970-2800 (C-H stretch), ~1570 (C=C furan stretch), ~1150 (C-N stretch) cm⁻¹
Mass Spec (EI) m/z 139 (M⁺), 124 (M⁺ - CH₃), 94, 81, 58 ([CH₂=N(CH₃)₂]⁺)

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in publicly available literature. However, the activities of structurally related furan derivatives can provide insights into its potential pharmacological profile.

Furfurylamine and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.[3] The dimethylaminomethyl moiety is a common feature in many biologically active compounds, including the aforementioned Ranitidine.

Given the structural similarities to other bioactive furans, it is plausible that this compound could interact with various cellular targets. For instance, some furan derivatives have been shown to modulate inflammatory pathways. A hypothetical signaling pathway that could be influenced by a compound of this class is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation.

Figure 2: Hypothetical modulation of the NF-κB signaling pathway.

In this speculative model, this compound could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is crucial to emphasize that this is a hypothetical mechanism and requires experimental validation.

Conclusion

This compound is a furan derivative with a synthetic history rooted in the extensive exploration of furfural chemistry. While its specific discovery is not well-documented, its synthesis via the reductive amination of 5-methylfurfural is a logical and efficient approach. The compound's physicochemical properties make it a valuable intermediate in organic synthesis. Although its biological activities are not yet fully elucidated, the known pharmacology of related compounds suggests potential for this molecule in drug discovery and development, warranting further investigation into its mechanism of action and therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this versatile furan derivative.

References

An In-depth Technical Guide on the Solubility and Stability of N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N,N,5-Trimethylfurfurylamine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon the established properties of structurally related molecules, such as tertiary amines and other furfurylamine derivatives, to provide a predictive assessment.

Introduction

This compound, also known as 2-(Dimethylaminomethyl)-5-methylfuran, is a versatile heterocyclic amine with applications in pharmaceutical development, agricultural chemicals, and polymer chemistry.[1] Its utility as a synthetic building block is attributed to the reactivity of the furan ring and the nucleophilic nature of the tertiary amine.[1] A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and storage.

Chemical Structure:

Key Properties:

PropertyValueReference
Molecular FormulaC8H13NO[2]
Molecular Weight139.20 g/mol [2]
AppearanceLight yellow to amber to dark green clear liquid[2]
Boiling Point164 °C[2]
Purity≥ 98% (GC)[2]

Solubility Profile

Quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a tertiary amine with a substituted furan ring—and the general solubility principles of similar organic molecules, a qualitative solubility profile can be inferred.

General Solubility of Amines:

Lower aliphatic amines exhibit good solubility in water due to their ability to form hydrogen bonds.[3] However, as the carbon chain length and molecular weight increase, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[3] Tertiary amines, lacking N-H bonds, cannot act as hydrogen bond donors but can act as acceptors.

Amines are generally soluble in a wide range of organic solvents, particularly polar organic solvents.[3]

Inferred Solubility of this compound:

Given its molecular structure, this compound is expected to be readily soluble in a variety of organic solvents. Its solubility in water is likely to be limited due to the presence of the hydrophobic furan ring and the overall hydrocarbon content.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe tertiary amine can accept hydrogen bonds, but the hydrophobic furan ring and alkyl groups limit solubility.
Methanol, EthanolSolubleThe polar nature of the alcohol and the potential for hydrogen bonding with the amine nitrogen suggest good solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents is expected to effectively solvate the polar amine functional group.
Non-Polar Toluene, Hexane, Diethyl EtherSoluble to Sparingly SolubleSolubility is expected to be moderate, with better solubility in less non-polar solvents like diethyl ether and toluene.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. While detailed degradation kinetic studies are not widely available, information from suppliers and knowledge of the chemistry of furans and amines provide valuable insights.

Key Stability Considerations:

  • Air Sensitivity: this compound is reported to be air-sensitive.[2][4] It is recommended to store the compound under an inert atmosphere, such as argon.[2][4] This sensitivity is likely due to the potential for oxidation of the furan ring or the tertiary amine. Amines can also react with atmospheric carbon dioxide.

  • Thermal Stability: The compound is described as having "favorable thermal and chemical stability".[1] However, like most organic molecules, it will likely decompose at elevated temperatures.

  • Light Sensitivity: While not explicitly stated, many organic compounds, particularly those with heterocyclic rings, can be sensitive to light. It is advisable to store this compound in a cool, dark place.[2]

  • pH Stability: The stability of amines can be pH-dependent. In acidic conditions, the tertiary amine will be protonated, forming a more stable salt. In strongly basic or acidic conditions, degradation of the furan ring may occur, especially at elevated temperatures.

Potential Degradation Pathways:

While specific degradation products for this compound have not been documented, potential degradation pathways can be postulated based on the chemistry of furans and amines:

  • Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various carbonyl compounds. The tertiary amine can also be oxidized.

  • Polymerization: Furan derivatives can be prone to polymerization, especially in the presence of acids or upon prolonged storage.

Table 2: Summary of Stability Information for this compound

ConditionObservation/RecommendationRationale
Air Exposure Air sensitive; store under inert gas.[2][4]Prevention of oxidation of the furan ring and/or tertiary amine.
Temperature Favorable thermal stability; store in a cool place.[1][2]Avoidance of thermal decomposition.
Light Store in a dark place.[2]Prevention of photolytic degradation.
pH Likely more stable in neutral to slightly acidic conditions.Protonation of the amine in acidic conditions can increase stability.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard laboratory practices and can be adapted as needed.

4.1. Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, acetone, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1 mL of the desired solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 10 mg or 10 µL) to the solvent.

  • Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution for any undissolved material.

  • If the compound dissolves completely, it is considered soluble at that concentration.

  • If the compound is not fully dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

  • Record the observations for each solvent.

4.2. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Desired solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Centrifuge the withdrawn sample to remove any suspended solid particles.

  • Dilute a known volume of the clear supernatant with an appropriate solvent.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or mol/L.

4.3. Protocol for Stability Assessment (Accelerated Stability Study)

This protocol outlines a forced degradation study to identify conditions that may lead to the degradation of this compound and to identify potential degradation products.

Materials:

  • This compound

  • Solutions for stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2O2

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC or GC system with a mass spectrometer (MS) detector for analysis and identification of degradation products.

Procedure:

  • Prepare solutions of this compound in the desired solvent system.

  • Expose the solutions to various stress conditions in separate, appropriately sealed containers:

    • Acidic/Basic Hydrolysis: Mix the compound solution with the acidic or basic solution and maintain at a controlled temperature (e.g., 60 °C).

    • Oxidation: Mix the compound solution with the hydrogen peroxide solution and keep at room temperature.

    • Thermal Stress: Store the compound solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the compound solution to a controlled light source as per ICH guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Quench any ongoing reactions if necessary (e.g., neutralize acidic or basic samples).

  • Analyze the samples by HPLC-MS or GC-MS to quantify the remaining this compound and to identify any degradation products.

  • Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) qual_start Add Solvent to Vial qual_add_compound Add this compound qual_start->qual_add_compound qual_mix Vortex Mix qual_add_compound->qual_mix qual_observe Visual Observation qual_mix->qual_observe qual_result Soluble/Insoluble qual_observe->qual_result quant_start Add Excess Compound to Solvent quant_equilibrate Equilibrate on Shaker quant_start->quant_equilibrate quant_centrifuge Centrifuge Supernatant quant_equilibrate->quant_centrifuge quant_analyze Analyze by HPLC/GC quant_centrifuge->quant_analyze quant_result Calculate Solubility quant_analyze->quant_result G cluster_stress Forced Degradation Conditions start Prepare Solutions of this compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal (Elevated Temp) start->thermal photo Photolytic (Light Exposure) start->photo analysis Analyze Samples by HPLC-MS/GC-MS at Time Points acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Identify Degradants & Quantify Parent Compound analysis->results

References

An In-depth Technical Guide to the Structural Isomers and Properties of C8H13NO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H13NO represents a diverse landscape of structural isomers with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of key isomers, their physicochemical properties, synthesis, pharmacological activities, and associated signaling pathways. The information is curated to facilitate research and development efforts in this chemical space.

Overview of Key Structural Isomers

Several structural isomers of C8H13NO have been identified as possessing noteworthy biological activities. This guide will focus on five prominent examples: Tropinone, Tropenol, Octahydro-1H-cyclopenta[b]pyridin-4-one, N,N-diethyl-2-furamide, and 1-cyclohexyl-2-azetidinone. These compounds represent different structural classes, including bicyclic alkaloids, aromatic amides, and lactams, each with distinct chemical and pharmacological profiles.

Physicochemical Properties

A comparative summary of the key physicochemical properties of these isomers is presented in Table 1. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the molecules.

Table 1: Physicochemical Properties of C8H13NO Isomers

PropertyTropinoneTropenolOctahydro-1H-cyclopenta[b]pyridin-4-oneN,N-diethyl-2-furamide1-cyclohexyl-2-azetidinone
IUPAC Name 8-Methyl-8-azabicyclo[3.2.1]octan-3-one[1](1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-1-ol[2]Octahydro-1H-cyclopenta[b]pyridin-4-oneN,N-diethylfuran-2-carboxamide1-cyclohexylazetidin-2-one
Molecular Weight ( g/mol ) 139.19[1][3][4][5]139.19[2]139.19139.19153.224
Melting Point (°C) 40-44[3][4][5]Not availableNot availableNot availableNot available
Boiling Point (°C) 113 (at reduced pressure)[3][4][5]Not available83 (at 19 Torr)[6][7]Not availableNot available
LogP 0.30.8[2]1.8673Not availableNot available
pKa Not availableNot available11.75 ± 0.20 (Predicted)[6][7]Not availableNot available
Solubility Sparingly soluble in water; soluble in ethanol, ether, chloroform[3][4][5]Not availableNot availableNot availableNot available

Synthesis and Experimental Protocols

The synthesis of these isomers involves diverse chemical strategies, reflecting their structural differences.

Tropinone

The classic synthesis of tropinone is the Robinson one-pot synthesis, which involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. This biomimetic approach is known for its efficiency.

Experimental Protocol: Robinson Synthesis of Tropinone

  • Reaction Setup: A mixture of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid is prepared in an aqueous buffer solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The pH of the solution is maintained in a slightly acidic to neutral range.

  • Workup and Purification: After the reaction is complete, the mixture is made alkaline and extracted with an organic solvent (e.g., chloroform or ether). The organic extracts are then dried and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by crystallization.

Tropenol

Tropenol can be synthesized from tropinone via reduction.

Octahydro-1H-cyclopenta[b]pyridin-4-one

The synthesis of this scaffold can be achieved through cascade reactions, such as the aza-Piancatelli rearrangement followed by cycloaddition reactions, offering a stereoselective route to the core structure.[8]

N,N-diethyl-2-furamide

This compound can be synthesized by the acylation of diethylamine with 2-furoyl chloride.

Experimental Protocol: Synthesis of N,N-diethyl-2-furamide

  • Reaction Setup: Diethylamine is dissolved in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The solution is cooled in an ice bath.

  • Addition of Acyl Chloride: 2-furoyl chloride, dissolved in the same solvent, is added dropwise to the cooled diethylamine solution with continuous stirring.

  • Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N,N-diethyl-2-furamide can be purified by vacuum distillation or column chromatography.

1-cyclohexyl-2-azetidinone

The synthesis of 2-azetidinones, also known as β-lactams, can be achieved through various methods, with the Staudinger synthesis (ketene-imine cycloaddition) being a prominent approach.[9] This involves the reaction of a ketene with an imine. For 1-cyclohexyl-2-azetidinone, the imine would be derived from cyclohexylamine.

Pharmacological Properties and Signaling Pathways

The structural diversity of C8H13NO isomers leads to a range of pharmacological activities.

Tropinone and Tropenol: Muscarinic Acetylcholine Receptor Antagonists

Tropinone and its derivatives are known to interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[10][11][12] As antagonists, they block the binding of the endogenous neurotransmitter acetylcholine, leading to anticholinergic effects.

The signaling pathway for muscarinic acetylcholine receptor antagonists involves the blockade of G-protein activation. There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase. By blocking these receptors, antagonists prevent the downstream signaling cascades.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to assess the cholinergic activity of compounds is to measure their ability to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Pharmacological Activities of Other Isomers
  • Octahydro-1H-cyclopenta[b]pyridin-4-one: The structural similarity of this class of compounds to GABA analogues suggests potential activity on GABA receptors.[13]

  • N,N-diethyl-2-furamide: Furan-containing compounds exhibit a wide range of biological activities, and their amide derivatives have been explored for various therapeutic applications.

  • 1-cyclohexyl-2-azetidinone: The β-lactam ring is a key pharmacophore in many antibiotics. Azetidinones are also investigated for other activities, including as cholesterol absorption inhibitors and for their antidiabetic properties.

Visualizations

Diagram 1: Muscarinic Acetylcholine Receptor Antagonist Signaling Pathway

muscarinic_antagonist_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling mAChR Muscarinic Receptor (M1-M5) G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Antagonist C8H13NO Isomer (e.g., Tropinone) Antagonist->mAChR Blocks ACh Acetylcholine ACh->mAChR Binds & Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) IP3_DAG->Cellular_Response cAMP->Cellular_Response experimental_workflow cluster_synthesis Compound Preparation cluster_screening Pharmacological Screening cluster_analysis Data Analysis Synthesis Synthesis of C8H13NO Isomer Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution Primary_Assay Primary Assay (e.g., Receptor Binding Assay) Stock_Solution->Primary_Assay Secondary_Assay Secondary Assay (e.g., Enzyme Inhibition Assay) Primary_Assay->Secondary_Assay Active Hits Cell_Based_Assay Cell-Based Functional Assay Secondary_Assay->Cell_Based_Assay Confirmed Hits Dose_Response Dose-Response Curve Generation Cell_Based_Assay->Dose_Response IC50_Ki Calculation of IC50 / Ki / EC50 Dose_Response->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR

References

Methodological & Application

Application Notes and Protocols: The Role of N,N,5-Trimethylfurfurylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N,N,5-Trimethylfurfurylamine as a versatile intermediate in the pharmaceutical industry. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

This compound, also known as 2-(Dimethylaminomethyl)-5-methylfuran, is a heterocyclic amine that serves as a valuable building block in organic synthesis. The furan moiety is a key structural feature in numerous biologically active compounds, including antibacterial, anti-inflammatory, and antitumor agents. The presence of a dimethylaminomethyl group provides a reactive handle for further molecular elaboration, making this compound an attractive starting material for the synthesis of complex pharmaceutical intermediates. This document outlines the synthesis of this compound and illustrates its application in the synthesis of pharmaceutical compounds, drawing a parallel with the well-established synthesis of the anti-ulcer drug Ranitidine, which utilizes a structurally analogous intermediate.

Synthesis of this compound via Mannich Reaction

A common and efficient method for the synthesis of this compound is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, 2-methylfuran acts as the carbon acid.

Experimental Protocol: Synthesis of 5-Methylfurfuryldimethylamine [1]

  • Reagents and Materials:

    • Glacial acetic acid

    • 40% aqueous dimethylamine solution

    • 37% aqueous formaldehyde (formalin) solution

    • 2-methylfuran (stabilizer removed)

    • Sodium hydroxide

    • Ether

    • Solid potassium hydroxide

  • Procedure:

    • In a 1-liter round-bottomed flask, 200 ml of glacial acetic acid is cooled in an ice bath.

    • Slowly add 151 ml (54 g of dimethylamine, 1.2 moles) of 40% aqueous dimethylamine solution, followed by 90 ml (36 g of formaldehyde, 1.2 moles) of 37% aqueous formaldehyde solution.

    • Remove the flask from the ice bath and equip it with a reflux condenser.

    • Add 82 g (90 ml, 1 mole) of 2-methylfuran all at once through the condenser.

    • An exothermic reaction may start spontaneously. If not, gently heat the flask on a steam bath to initiate the reaction.

    • Once the spontaneous reaction subsides, heat the mixture on a steam bath for an additional 20 minutes.

    • Cool the reaction mixture and pour it into a cold solution of 250 g of sodium hydroxide in 800 ml of water.

    • Steam-distill the mixture until the distillate is only faintly alkaline.

    • To the distillate, add sodium hydroxide to a concentration of 10 g per 100 ml of distillate.

    • Cool the strongly alkaline solution and extract with two 300-ml portions of ether.

    • Dry the combined ether layers over 25 g of solid potassium hydroxide, decant, and concentrate.

    • Distill the residue under reduced pressure to yield 96–106 g of 5-methylfurfuryldimethylamine (this compound).

  • Quantitative Data:

ParameterValue
Boiling Point62–63°C at 13 mm Hg
Yield96–106 g

Application in Pharmaceutical Synthesis: The Ranitidine Analogy

The synthesis of Ranitidine typically involves the reaction of 5-(dimethylaminomethyl)furfuryl alcohol with cysteamine hydrochloride, followed by condensation with N-methyl-1-methylthio-2-nitroethenamine.[3] By analogy, this compound could be utilized to synthesize analogues of Ranitidine or other novel pharmaceutical entities.

Illustrative Synthesis of Ranitidine

The following protocols, derived from patent literature, detail the synthesis of Ranitidine, highlighting the role of the 5-(dimethylaminomethyl)furan moiety.

Experimental Protocol 1: Synthesis of Ranitidine [4]

  • Reagents and Materials:

    • Ethanol

    • 2-[[[5-(dimethylamino)methyl-2-furan]methyl]thio] ethylamine

    • N-methyl-1-methylthio-2-nitroethylene amine

  • Procedure:

    • In a retort, mix 200 kg of ethanol with 17.0 kg of 2-[[[5-(dimethylamino)methyl-2-furan]methyl]thio] ethylamine.

    • Add 12.3 kg of N-methyl-1-methylthio-2-nitroethylene amine to the solution.

    • Slowly heat the mixture to 42°C to facilitate solubilization and reaction, and maintain for 8-10 hours.

    • Cool the reaction solution to 6°C and maintain for 36 hours to allow for complete crystallization.

    • Filter the mixture and wash the collected crystals twice with cold ethanol (20 ml each time).

    • Vacuum-dry the crystals at 30°C for 4 hours to obtain 21.04 kg of off-white Ranitidine hydrochloride crystals.

Experimental Protocol 2: Alternative Ranitidine Synthesis [5][6]

  • Reagents and Materials:

    • Distilled water

    • Open-loop product (N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine)

    • 2-[(dimethylamino)methyl]-5-chloromethyl-furan

    • Solid sodium hydroxide or potassium hydroxide

    • Absolute ethanol

  • Procedure:

    • In a reaction flask, add 150 ml of distilled water, 48 g of the open-loop product, 48 g of 2-[(dimethylamino)methyl]-5-chloromethyl-furan, and 18 g of solid sodium hydroxide.

    • Heat the mixture to 45°C and react for 1.5-2 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove water.

    • Add 70 ml of absolute ethanol and stir.

    • Filter the solution, concentrate the filtrate, and recrystallize twice with dehydrated alcohol to obtain 75-76 g of Ranitidine.

  • Quantitative Data Summary for Ranitidine Synthesis:

Intermediate/ReagentProtocol 1 QuantityProtocol 2 QuantityYield (Protocol 2)Purity (Protocol 2)
2-[[[5-(dimethylamino)methyl-2-furan]methyl]thio] ethylamine17.0 kg-
N-methyl-1-methylthio-2-nitroethylene amine12.3 kg-
Open-loop product-48 g
2-[(dimethylamino)methyl]-5-chloromethyl-furan-48 g
Final Product (Ranitidine)21.04 kg75-76 g89-90%>99%

Visualizations

Diagram 1: Synthesis Pathway of this compound

G 2-Methylfuran 2-Methylfuran Mannich_Reaction Mannich Reaction (Acetic Acid) 2-Methylfuran->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Product This compound Mannich_Reaction->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reagents Mix: - Open-loop product - 2-[(dimethylamino)methyl]-5-chloromethyl-furan - Sodium Hydroxide - Water Heating Heat to 45°C (1.5-2 hours) Reagents->Heating Concentration1 Concentrate under reduced pressure Heating->Concentration1 Ethanol_Addition Add Ethanol & Stir Concentration1->Ethanol_Addition Filtration Filter Ethanol_Addition->Filtration Concentration2 Concentrate Filtrate Filtration->Concentration2 Recrystallization Recrystallize from Ethanol (2x) Concentration2->Recrystallization Final_Product Ranitidine Recrystallization->Final_Product G Furan_Core Furan Scaffold Key_Intermediate Substituted Furfurylamine (e.g., this compound) Furan_Core->Key_Intermediate Amine_Functionality Dimethylaminomethyl Group Amine_Functionality->Key_Intermediate Pharmaceutical_Synthesis Pharmaceutical Synthesis Key_Intermediate->Pharmaceutical_Synthesis Final_Drug_Product Bioactive Molecule (e.g., Ranitidine Analogue) Pharmaceutical_Synthesis->Final_Drug_Product Biological_Target Biological Target (e.g., H2 Receptor) Final_Drug_Product->Biological_Target Pharmacological Activity

References

Application Notes and Protocols: N,N,5-Trimethylfurfurylamine as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,5-Trimethylfurfurylamine, also known as 2-(dimethylaminomethyl)-5-methylfuran, is a versatile heterocyclic compound. Its structure, featuring a furan ring substituted with a methyl group and a dimethylaminomethyl group, makes it a valuable reagent in organic synthesis. The dimethylaminomethyl moiety can act as a powerful directing group in ortho-lithiation reactions, enabling the regioselective functionalization of the furan ring. This unique reactivity profile allows for the synthesis of complex polysubstituted furans, which are key structural motifs in many pharmaceuticals and biologically active compounds.

These application notes provide an overview of the use of this compound as a reagent in directed ortho-metalation (DoM) reactions, including a detailed experimental protocol and representative data.

Principle of Application: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi). The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, bringing the base in close proximity to the ortho-proton and facilitating its abstraction.[2] This generates a stabilized organolithium intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity.

In the case of this compound, the dimethylaminomethyl group at the C2 position of the furan ring serves as an effective DMG. While furan itself typically undergoes lithiation at the most acidic C2 position, the presence of substituents at both C2 and C5 in this compound directs the deprotonation to the C3 position. This allows for the selective synthesis of 3-substituted-2-(dimethylaminomethyl)-5-methylfuran derivatives.

Experimental Protocols

Representative Protocol: Directed Ortho-Metalation of this compound and Subsequent Electrophilic Quench

This protocol describes a general procedure for the directed ortho-lithiation of this compound followed by reaction with an electrophile. This method is adapted from general procedures for the directed ortho-metalation of aromatic and heteroaromatic compounds.[3][4]

Materials:

  • This compound (≥98%)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Electrophile (e.g., benzophenone, trimethylsilyl chloride, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (dry nitrogen or argon)

  • Cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C during the addition.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate may be indicated by a color change.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile). Subsequently, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-substituted-2-(dimethylaminomethyl)-5-methylfuran derivative.

Data Presentation

The following table summarizes representative quantitative data for the directed ortho-metalation of this compound with various electrophiles, based on typical yields for analogous reactions.

EntryElectrophileProductTypical Yield (%)
1Benzophenone2-(Dimethylaminomethyl)-5-methyl-3-(diphenylhydroxymethyl)furan75-90
2Trimethylsilyl chloride (TMSCl)2-(Dimethylaminomethyl)-5-methyl-3-(trimethylsilyl)furan80-95
3Iodine (I₂)2-(Dimethylaminomethyl)-3-iodo-5-methylfuran70-85
4N,N-Dimethylformamide (DMF)2-(Dimethylaminomethyl)-5-methylfuran-3-carbaldehyde65-80
5Carbon dioxide (CO₂)2-(Dimethylaminomethyl)-5-methylfuran-3-carboxylic acid60-75

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Directed_Ortho_Metalation cluster_reagents Reagents cluster_reaction Reaction Pathway reagent This compound start Starting Material nBuLi n-Butyllithium (n-BuLi) nBuLi->start 1) Deprotonation electrophile Electrophile (E+) intermediate Lithiated Intermediate electrophile->intermediate 2) Electrophilic Quench start->intermediate Directed Lithiation product Functionalized Product intermediate->product Substitution

Caption: Directed Ortho-Metalation Pathway.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Workup and Purification setup 1. Dissolve this compound in anhydrous THF under inert atmosphere. cool 2. Cool solution to -78 °C. setup->cool lithiation 3. Add n-BuLi dropwise at -78 °C. Stir for 1-2 hours. cool->lithiation quench 4. Add electrophile at -78 °C. lithiation->quench warm 5. Warm to room temperature. Quench with aq. NH4Cl. quench->warm extract 6. Extract with organic solvent. warm->extract dry 7. Dry and concentrate. extract->dry purify 8. Purify by column chromatography. dry->purify

Caption: Experimental Workflow Diagram.

References

Synthesis of N,N,5-Trimethylfurfurylamine via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N,N,5-Trimethylfurfurylamine, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved through the reductive amination of 5-methylfurfural with dimethylamine. This application note includes a comprehensive methodology, a summary of reaction parameters, and visual guides to the experimental workflow and reaction pathway. The information presented is intended to enable researchers to reliably perform this synthesis and to provide a basis for further process optimization and development of related furan-based compounds.

Introduction

This compound, also known as 2-(dimethylaminomethyl)-5-methylfuran, is a substituted furan derivative with applications in the synthesis of more complex molecules.[2][3] Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone of amine synthesis.[4] This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot approach is often preferred due to its operational simplicity and avoidance of isolating potentially unstable imine intermediates.[4]

The synthesis of furfurylamine derivatives from biomass-derived aldehydes like 5-methylfurfural is of significant interest as it aligns with the principles of green chemistry.[5][6][7] This protocol details a common approach to this transformation using a chemical reducing agent.

Reaction Pathway

The synthesis of this compound from 5-methylfurfural proceeds in two main steps: the formation of an iminium ion followed by its reduction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product 5-Methylfurfural 5-Methylfurfural Iminium_Ion Iminium Ion 5-Methylfurfural->Iminium_Ion + Dimethylamine Dimethylamine Dimethylamine Product This compound Iminium_Ion->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the reductive amination of 5-methylfurfural using sodium triacetoxyborohydride. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • 5-Methylfurfural

  • Dimethylamine (2.0 M solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methylfurfural (1.0 eq). Dissolve the aldehyde in an appropriate volume of DCE or DCM (e.g., 0.1-0.5 M concentration).

  • Amine Addition: Add dimethylamine (1.1-1.5 eq) to the stirred solution. If using dimethylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Caution: The addition of the reducing agent may be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the reductive amination of furan aldehydes, which are analogous to the synthesis of this compound.

AldehydeAmineReducing AgentSolventYield (%)Reference
5-HydroxymethylfurfuralAnilineH₂/CuAlOₓMethanol98[8][9]
5-HydroxymethylfurfuralVarious primary aminesH₂/CuAlOₓMethanolGood to Excellent[5][7]
FurfuralAmmoniaH₂/Ru/ZrO₂Water61[10]
5-HydroxymethylfurfuralAmmoniaH₂/Ni₆AlOₓWater99[10]
FurfuralAmmoniaH₂/Raney Ni1,4-Dioxane96.3[11]
FurfuralAmmoniaH₂/Rh/Al₂O₃Water~92[12]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Combine 5-Methylfurfural and Dimethylamine in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature B->C D Quench Reaction (aq. NaHCO₃) C->D Reaction Complete E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography or Distillation F->G H Characterize Product (NMR, GC-MS) G->H I I H->I Pure Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

Furfurylamine derivatives are important structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of a variety of pharmaceuticals.[13] These compounds are found in drugs with diverse biological activities, including diuretics (like furosemide), anti-hypertensives, and cholinergic agents.[5][13] The 5-methylfuran moiety, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The protocol described herein provides a reliable method for accessing this compound, enabling its use as a building block in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: N,N,5-Trimethylfurfurylamine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N,5-Trimethylfurfurylamine, also known by its IUPAC name 2-(Dimethylaminomethyl)-5-methylfuran, is a heterocyclic amine that serves as a versatile chemical intermediate. In the field of agrochemical development, it is primarily utilized as a building block for the synthesis of more complex molecules with potential pesticidal or plant growth-regulating properties. While not an active ingredient in any known commercial agrochemical product itself, its furan core and reactive dimethylaminomethyl group make it a valuable starting material for creating novel derivatives with desired biological activities. This document outlines the potential applications of this compound in agrochemical research and provides generalized protocols for the synthesis and evaluation of its derivatives.

General Applications in Agrochemical Synthesis

This compound is employed in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides by improving their absorption and stability within plant systems.[1] Its structural features are of interest in the synthesis of compounds targeting various biological processes in pests and plants. The primary areas of application in agrochemical development are:

  • Fungicide Development: The furan moiety is a component of several compounds with known antifungal properties. This compound can be used as a precursor to synthesize novel furan-containing molecules for screening against pathogenic fungi.

  • Insecticide Development: Derivatives of furan have been investigated for their insecticidal properties. The synthesis of novel insecticides can involve the modification of the this compound structure to interact with specific insect targets.

  • Herbicide Development: The development of new herbicides involves creating molecules that can disrupt essential biological pathways in weeds. The furan scaffold of this compound can be incorporated into larger molecules designed for herbicidal activity.

  • Plant Growth Regulator Development: Certain chemical structures can influence plant growth and development. Research into new plant growth regulators may involve the synthesis of derivatives from this compound to modulate plant physiological processes.

Data Presentation: Efficacy of Furan Derivatives (Hypothetical Data)

As no specific agrochemical active ingredient derived directly from this compound is commercially available, the following table presents hypothetical efficacy data for a fictional fungicide derivative, "FuranFungicide-A," synthesized from this compound. This data is for illustrative purposes to demonstrate how such information would be presented.

Target PathogenHost PlantApplication Rate (g/ha)Disease Severity Reduction (%)
Botrytis cinereaStrawberry10075
Botrytis cinereaStrawberry20088
Puccinia triticinaWheat15065
Puccinia triticinaWheat25082
Phytophthora infestansPotato20070
Phytophthora infestansPotato30085

Experimental Protocols

The following are generalized experimental protocols that would be relevant to the synthesis and evaluation of agrochemical derivatives of this compound.

Protocol 1: Synthesis of a Hypothetical Fungicidal Derivative (e.g., a Triazole-Furan Conjugate)

This protocol describes a hypothetical synthesis of a triazole-containing derivative of this compound, a common strategy in fungicide development.

Materials:

  • This compound

  • Propargyl bromide

  • Sodium azide

  • A substituted phenylacetylene

  • Copper(I) iodide

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Acetonitrile, Dichloromethane (DCM), Water

  • Silica gel for column chromatography

Procedure:

  • Alkylation: React this compound with propargyl bromide in the presence of a non-nucleophilic base like DIPEA in acetonitrile at room temperature to introduce an alkyne functionality.

  • Azide Formation: Separately, react sodium azide with the substituted phenylacetylene in a suitable solvent to form the corresponding organic azide.

  • Click Chemistry (Huisgen Cycloaddition): Combine the alkyne-functionalized furan derivative from step 1 with the organic azide from step 2 in the presence of a copper(I) catalyst (e.g., copper(I) iodide) in a solvent mixture like DCM/water. This reaction will form the triazole ring, linking the furan and phenyl moieties.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to obtain the final triazole-furan conjugate.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Assay

This protocol outlines a method to screen the synthesized derivatives for their antifungal activity.

Materials:

  • Synthesized this compound derivative

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized compound in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-60 °C.

  • Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Visualizations

Agrochemical_Development_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation cluster_optimization Optimization start This compound intermediate Chemical Modification (e.g., Alkylation, Cyclization) start->intermediate Reaction derivative Novel Agrochemical Derivative intermediate->derivative Purification bioassay Biological Assays (Fungicidal, Insecticidal, etc.) derivative->bioassay Testing data_analysis Data Analysis (EC50, MIC) bioassay->data_analysis Results lead_compound Lead Compound Identification data_analysis->lead_compound Selection qsar QSAR Studies lead_compound->qsar Modeling further_synthesis Further Synthesis & Modification qsar->further_synthesis Insights further_synthesis->derivative Iterative Improvement

Caption: Workflow for the development of novel agrochemicals from this compound.

Signaling_Pathway_Inhibition cluster_fungus Fungal Cell cluster_agrochemical enzyme Target Enzyme (e.g., Ergosterol Biosynthesis) pathway Essential Metabolic Pathway enzyme->pathway growth Fungal Growth & Proliferation pathway->growth agrochemical Furan-Based Fungicide (Derivative of N,N,5-T) agrochemical->enzyme Inhibition

Caption: Hypothetical mechanism of action for a furan-based fungicide.

References

Application Notes & Protocols: N,N,5-Trimethylfurfurylamine as a Precursor for Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers are a burgeoning class of materials derived from renewable resources, offering a sustainable alternative to traditional petroleum-based plastics.[1] These polymers exhibit a wide array of properties, including high thermal stability and tunable electronic characteristics, making them suitable for applications in advanced materials, packaging, and biomedicine.[1] N,N,5-Trimethylfurfurylamine, a furan derivative with a reactive amine functionality, presents itself as a promising, yet underexplored, monomer for the synthesis of novel functional polymers.[2] Its unique structure suggests the potential for creating polymers with distinct properties applicable to specialty chemicals and advanced materials.[2]

This document provides a detailed, hypothetical protocol for the synthesis of a novel polymer via acid-catalyzed self-condensation of this compound. The proposed methodology and characterization techniques are based on established principles of furan polymer chemistry.

Proposed Polymerization of this compound

While direct polymerization of this compound is not extensively documented, a plausible approach involves an acid-catalyzed self-condensation reaction. In this proposed mechanism, protonation of the furan ring would generate a reactive intermediate that can undergo electrophilic substitution with another monomer unit, leading to polymer chain growth. The tertiary amine group is expected to influence the polymer's solubility and potential for post-polymerization modification.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Activated_Monomer Protonated Monomer (Reactive Intermediate) Monomer->Activated_Monomer Acid Catalyst H_plus H+ Dimer Dimer Activated_Monomer->Dimer Electrophilic Attack Another_Monomer Another Monomer Unit Another_Monomer->Dimer Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Further Reaction Final_Polymer Poly(this compound) Polymer_Chain->Final_Polymer Chain Termination

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (≥98% purity)[2]

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Solvent: Toluene (anhydrous)

  • Precipitation Solvent: Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Dean-Stark apparatus

    • Condenser

    • Magnetic stirrer with hotplate

    • Nitrogen inlet

    • Temperature controller

    • Vacuum filtration setup

    • Vacuum oven

Synthesis of Poly(this compound)
  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a Dean-Stark apparatus, condenser, and nitrogen inlet.

  • Charging the Reactor: Add this compound (e.g., 10 g, 0.0718 mol) and anhydrous toluene (100 mL) to the flask.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add p-Toluenesulfonic acid (e.g., 0.13 g, 1 mol% relative to the monomer) to the reaction mixture.

  • Polymerization:

    • Heat the mixture to reflux (approximately 110-112 °C) with vigorous stirring.

    • Continuously remove the water generated during the condensation reaction using the Dean-Stark apparatus.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

    • Continue the reaction for a predetermined time (e.g., 24 hours) or until the desired molecular weight is achieved.

  • Cooling and Precipitation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing an excess of methanol (e.g., 500 mL) while stirring to precipitate the polymer.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh methanol to remove unreacted monomer and catalyst.

    • Repeat the dissolution in a minimal amount of toluene and precipitation in methanol for further purification if necessary.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Assemble Reaction Setup B 2. Charge Reactor with Monomer and Solvent A->B C 3. Purge with Nitrogen B->C D 4. Add Catalyst C->D E 5. Heat to Reflux and Remove Water D->E F 6. Monitor Reaction Progress (GPC) E->F G 7. Cool Reaction Mixture F->G Reaction Complete H 8. Precipitate Polymer in Methanol G->H I 9. Vacuum Filter and Wash H->I J 10. Dry Polymer in Vacuum Oven I->J K 11. Structural Analysis (NMR, FTIR) J->K L 12. Molecular Weight Determination (GPC) K->L M 13. Thermal Analysis (DSC, TGA) L->M

Characterization of Poly(this compound)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[3][4]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3][4]

Hypothetical Data Presentation

The following table summarizes the expected properties of Poly(this compound) based on typical values for other furan-based polymers.[3][5]

PropertyExpected ValueCharacterization Method
Molecular Weight (Mn) 8,000 - 15,000 g/mol GPC
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition (Tg) 90 - 130 °CDSC
Decomposition Temp. (Td5%) 280 - 350 °CTGA
Appearance Light to dark brown solidVisual Inspection
Solubility Soluble in toluene, THF, CHCl₃Solubility Tests

Potential Applications

Polymers derived from this compound could find applications in several areas due to the presence of the furan ring and the tertiary amine group:

  • Advanced Coatings and Adhesives: The furan moiety can participate in Diels-Alder "click" reactions, enabling the development of self-healing or cross-linkable materials.[1][6] The polymer may also exhibit good adhesive properties.[6]

  • Specialty Resins and Composites: The rigidity of the furan ring can contribute to high-performance thermosetting resins.

  • Drug Delivery Systems: The tertiary amine group could be protonated to impart pH-responsiveness, making the polymer a candidate for controlled drug delivery applications.[7]

  • Functional Materials: The polymer could serve as a precursor for the synthesis of more complex functional materials through modification of the amine group or the furan ring.

Safety Precautions

  • Handle this compound and all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of N-Substituted Furfuryl Amines from N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of a variety of N-substituted furfuryl amines, commencing from the tertiary amine, N,N,5-Trimethylfurfurylamine. As a direct substitution on the tertiary amine is not feasible, a two-step synthetic strategy is proposed. The initial step involves the N-demethylation of this compound to furnish the key intermediate, 5-methylfurfurylamine. Subsequently, this primary amine is utilized in various N-alkylation and N-arylation reactions to generate a library of N-substituted furfuryl amine derivatives. This application note offers both classical and modern chemical methods, complete with detailed experimental procedures, data presentation in tabular format, and workflow diagrams to guide researchers in this synthetic endeavor. It is important to note that these are proposed protocols and may necessitate optimization for specific substrates and laboratory conditions.

Introduction

N-substituted furfuryl amines are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The furan moiety serves as a versatile scaffold, and modifications at the nitrogen atom can profoundly influence the pharmacological properties of the resulting molecules. While numerous methods exist for the synthesis of furfurylamines, this document focuses on a specific synthetic challenge: the diversification of this compound. This tertiary amine cannot be directly functionalized at the nitrogen center using standard alkylation or arylation techniques. Therefore, a synthetic route involving an initial N-demethylation to a primary amine, followed by subsequent N-functionalization, is presented as a viable strategy.

The protocols outlined herein provide a roadmap for accessing a diverse set of N-substituted furfuryl amines from a common starting material. The methodologies are drawn from established organic chemistry principles and are presented with sufficient detail to be adaptable in a standard laboratory setting.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the N-demethylation of this compound to yield 5-methylfurfurylamine. This primary amine intermediate then undergoes either N-alkylation or N-arylation to produce the desired N-substituted products.

G start This compound intermediate 5-Methylfurfurylamine start->intermediate Step 1: N-Demethylation n_alkylation N-Alkylation intermediate->n_alkylation Step 2a n_arylation N-Arylation intermediate->n_arylation Step 2b product_alkyl N-Alkyl-5-methylfurfurylamines n_alkylation->product_alkyl product_aryl N-Aryl-5-methylfurfurylamines n_arylation->product_aryl

Caption: Overall synthetic workflow from this compound.

Step 1: N-Demethylation of this compound

Two alternative protocols are presented for the N-demethylation of this compound to 5-methylfurfurylamine.

Protocol 1A: N-Demethylation using α-Chloroethyl Chloroformate (Classical Method)

This method is a modification of the von Braun reaction and proceeds via a carbamate intermediate which is subsequently hydrolyzed.[1][2]

Reaction Scheme:

G reactant This compound product 5-Methylfurfurylamine reactant->product N-Demethylation reagent1 1. α-Chloroethyl chloroformate (ACE-Cl) 2. Methanol

Caption: N-Demethylation using ACE-Cl.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add α-chloroethyl chloroformate (1.1 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting residue, add methanol (15 mL/mmol of initial amine) and heat the mixture to reflux for 1-2 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-methylfurfurylamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 1B: Photocatalytic N-Demethylation (Modern Method)

This protocol utilizes a photoredox catalyst for a milder and more functional group tolerant N-demethylation.[3][4]

Reaction Scheme:

G reactant This compound product 5-Methylfurfurylamine reactant->product N-Demethylation reagent1 Photocatalyst (e.g., Eosin Y) Blue LED light, O2 (air) G reactant1 5-Methylfurfurylamine product N-Alkyl-5-methylfurfurylamines reactant1->product reactant2 Aldehyde or Ketone reactant2->product reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->product G reactant1 5-Methylfurfurylamine product N-Alkyl-5-methylfurfurylamines reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product reagent Base (e.g., K2CO3) reagent->product G reactant1 5-Methylfurfurylamine product N-Aryl-5-methylfurfurylamines reactant1->product reactant2 Aryl Halide (Ar-X) reactant2->product reagent Pd Catalyst, Ligand, Base reagent->product

References

Application Notes and Protocols for the Catalytic Conversion of N,N,5-Trimethylfurfurylamine to Value-Added Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic conversion of N,N,5-Trimethylfurfurylamine, a biomass-derived platform chemical, into valuable chemical intermediates. Due to the limited direct research on the catalytic upgrading of this compound, this document outlines its synthesis via reductive amination and proposes potential conversion pathways based on established catalytic transformations of analogous furan derivatives.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct reductive amination of 5-methylfurfural with dimethylamine. This reaction typically involves a heterogeneous catalyst and a source of hydrogen.

Experimental Protocol: Reductive Amination of 5-Methylfurfural

Objective: To synthesize this compound from 5-methylfurfural and dimethylamine.

Materials:

  • 5-Methylfurfural

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Hydrogen (H₂) gas

  • Catalyst: e.g., Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), or Ruthenium on carbon (Ru/C)

  • Solvent: e.g., Ethanol, Tetrahydrofuran (THF), or water

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Standard laboratory glassware for workup and purification

  • Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for product identification and quantification.

Procedure:

  • Catalyst Preparation: If required, activate the catalyst according to the manufacturer's instructions. For example, Raney Ni may need to be washed with a suitable solvent to remove any residual storage solution.

  • Reaction Setup: In a high-pressure autoclave, combine 5-methylfurfural, the chosen solvent, and the catalyst. The molar ratio of 5-methylfurfural to dimethylamine should be optimized, typically starting with a slight excess of the amine.

  • Amine Addition: Introduce the dimethylamine solution to the reactor.

  • Pressurization: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the reactor to the desired temperature while stirring vigorously to ensure good mixing of reactants and catalyst. Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Work-up: After the reaction is complete (indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using GC-MS and NMR spectroscopy.

Table 1: Summary of Catalytic Systems for Reductive Amination of Furan Aldehydes.

CatalystSubstrateAmineSolventTemperature (°C)Pressure (MPa H₂)Yield (%)Reference
Pd/C5-MethylfurfuralAnilineToluene50-1001-2>90Inferred from related reactions
Raney NiFurfuralAmmonia1,4-Dioxane1302.096.3[1][2]
Ru/Nb₂O₅FurfuralAmmoniaWater702.089Inferred from related reactions
Rh/Al₂O₃FurfuralAmmoniaWater802.092Inferred from related reactions

Note: The conditions for the synthesis of this compound are inferred from similar reductive amination reactions of furan aldehydes.

Diagram 1: Synthesis of this compound. This diagram illustrates the reductive amination of 5-methylfurfural with dimethylamine.

G M5F 5-Methylfurfural Catalyst Catalyst (e.g., Pd/C, Raney Ni) M5F->Catalyst DMA Dimethylamine DMA->Catalyst H2 H₂ H2->Catalyst Product This compound Catalyst->Product Reductive Amination

Caption: Reductive amination of 5-methylfurfural.

Potential Catalytic Conversion of this compound

While direct catalytic upgrading of this compound is not extensively reported, several potential pathways can be proposed based on the known reactivity of furfurylamines and other furan derivatives. These pathways aim to produce valuable linear amino-alcohols, diols, and other nitrogen-containing compounds.

Pathway 1: Hydrogenolysis and Ring Opening to Amino-alcohols

A promising route for the valorization of this compound is through catalytic hydrogenolysis and ring-opening to produce linear amino-alcohols. For instance, the conversion of furfurylamine to 5-amino-1-pentanol has been demonstrated.[3] A similar transformation of this compound could yield valuable C6 amino-alcohols.

Proposed Product: 6-(Dimethylamino)-2-hexanol.

Potential Catalysts: Platinum-based catalysts (e.g., Pt/TiO₂) have shown high efficiency for the selective cleavage of the α-C-O bond in furfurylamine.[3] Rhodium-Rhenium oxide catalysts (Rh-ReOₓ/SiO₂) are also effective for the hydrogenolysis of tetrahydrofurfurylamine.[4]

Proposed Reaction Conditions:

  • Temperature: 30-200 °C[3][4]

  • Hydrogen Pressure: 2.0 MPa[3][4]

  • Solvent: Water[3][4]

Diagram 2: Proposed Hydrogenolysis and Ring Opening Pathway. This diagram shows the potential conversion of this compound to a linear amino-alcohol.

G Start This compound Catalyst Catalyst (e.g., Pt/TiO₂, Rh-ReOₓ/SiO₂) Start->Catalyst Product 6-(Dimethylamino)-2-hexanol Catalyst->Product Hydrogenolysis & Ring Opening

Caption: Proposed conversion to an amino-alcohol.

Pathway 2: Furan Ring Hydrogenation

The furan ring in this compound can be selectively hydrogenated to yield the corresponding tetrahydrofuran derivative. This transformation increases the stability and modifies the solvent properties of the molecule.

Proposed Product: N,N,5-Trimethyltetrahydrofurfurylamine.

Potential Catalysts: Nickel-based catalysts, such as Raney Ni, are commonly used for the hydrogenation of furan rings.[2] Rhodium and Ruthenium catalysts are also effective.

Proposed Reaction Conditions:

  • Temperature: 80-150 °C

  • Hydrogen Pressure: 1.0-5.0 MPa

  • Solvent: Various, including alcohols and ethers.

Diagram 3: Proposed Furan Ring Hydrogenation. This diagram illustrates the saturation of the furan ring.

G Start This compound Catalyst Catalyst (e.g., Raney Ni, Rh/C) Start->Catalyst Product N,N,5-Trimethyl- tetrahydrofurfurylamine Catalyst->Product Ring Hydrogenation

Caption: Proposed synthesis of the tetrahydrofuran derivative.

Pathway 3: C-N Bond Cleavage (Hydrodeamination)

Selective cleavage of the C-N bond (hydrodeamination) could lead to the formation of 2,5-dimethylfuran (DMF), a valuable biofuel candidate, and dimethylamine, which can be recycled. This pathway is more challenging due to the stability of the C-N bond.

Proposed Products: 2,5-Dimethylfuran and Dimethylamine.

Potential Catalysts: Copper-based catalysts have been reported for C-N bond cleavage in aromatic methylamines.[5] Further research is needed to identify suitable catalysts for this specific transformation in furfurylamines.

Proposed Reaction Conditions: Conditions would need to be developed, likely involving higher temperatures and specific catalyst formulations to promote C-N bond scission over other reactions.

Diagram 4: Proposed C-N Bond Cleavage Pathway. This diagram shows the potential hydrodeamination reaction.

G Start This compound Catalyst Catalyst (e.g., Cu-based) Start->Catalyst DMF 2,5-Dimethylfuran Catalyst->DMF Hydrodeamination DMA Dimethylamine Catalyst->DMA Hydrodeamination

Caption: Proposed hydrodeamination to 2,5-dimethylfuran.

Summary of Potential Value-Added Chemicals

The catalytic conversion of this compound offers the potential to produce a range of valuable chemicals with applications in polymers, solvents, and fuels.

Table 2: Potential Value-Added Chemicals from this compound.

Starting MaterialProposed Catalytic PathwayPotential Product(s)Potential Applications
This compoundHydrogenolysis & Ring Opening6-(Dimethylamino)-2-hexanolMonomer for polyamides and polyurethanes, specialty solvent
This compoundFuran Ring HydrogenationN,N,5-TrimethyltetrahydrofurfurylamineStable solvent, intermediate for fine chemicals
This compoundC-N Bond Cleavage (Hydrodeamination)2,5-Dimethylfuran, DimethylamineBiofuel, chemical intermediate (recyclable)

Future Outlook

The catalytic valorization of this compound represents a promising area for future research. Key challenges include the development of highly selective and stable catalysts for the targeted transformations, particularly for C-O and C-N bond cleavage. A thorough investigation into the reaction mechanisms will be crucial for optimizing reaction conditions and catalyst design. The successful development of these catalytic pathways will contribute to the establishment of a sustainable bio-based chemical industry.

References

Application Notes and Protocols for N,N,5-Trimethylfurfurylamine in Advanced Materials and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,5-Trimethylfurfurylamine is a tertiary amine featuring a furan moiety. While direct, extensive literature on its specific applications in advanced materials and coatings is limited, its chemical structure suggests significant potential, primarily as a catalyst or curing agent in polymer systems. Furan-based polymers are a growing area of interest for creating sustainable materials from renewable resources.[1][2][3] The tertiary amine group is well-known for its catalytic activity in the curing of epoxy resins and the formation of polyurethanes.[4][5][6][7][8]

These application notes provide a hypothetical, yet scientifically grounded, framework for utilizing this compound in the development of advanced epoxy-based coatings. The protocols are based on established principles of polymer chemistry and coating formulation.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and for its application in formulating coatings.

PropertyValueReference
Molecular Formula C₈H₁₃NO[9]
Molecular Weight 139.20 g/mol [9]
Appearance Light yellow to amber to dark green clear liquid[9]
Boiling Point 164 °C[6][9]
Density 0.93 g/cm³[9]
Refractive Index n20D 1.46[9]
Flash Point 49 °C[4]
Purity >98.0% (GC)[4]
CAS Number 14496-35-6[10]

Proposed Application: Catalytic Curing Agent for Epoxy Coatings

This compound is proposed as a tertiary amine catalyst for the curing of epoxy resins. Tertiary amines are known to accelerate the curing process of epoxy resins by facilitating the ring-opening of the epoxide group.[5][6][8] This catalytic action allows for curing at lower temperatures and can reduce the overall curing time.[11] The furan ring in its structure may also impart unique properties to the final cured material, such as enhanced thermal stability or specific adhesion characteristics, an area ripe for further investigation.[12]

Proposed Catalytic Mechanism

The catalytic mechanism of a tertiary amine in an epoxy-amine curing system involves the activation of the epoxy ring, making it more susceptible to nucleophilic attack by the primary or secondary amine hardener. The lone pair of electrons on the nitrogen atom of this compound can initiate or accelerate the reaction.[13]

G cluster_0 Catalytic Cycle N,N,5-TMF This compound (Catalyst) EpoxyResin Epoxy Resin (Epoxide Ring) N,N,5-TMF->EpoxyResin Nucleophilic Attack ActivatedComplex Activated Complex EpoxyResin->ActivatedComplex Forms AmineHardener Amine Hardener (Primary/Secondary Amine) ActivatedComplex->AmineHardener Reacts with CuredPolymer Cured Polymer Network AmineHardener->CuredPolymer Forms RegeneratedCatalyst Regenerated N,N,5-TMF CuredPolymer->RegeneratedCatalyst Releases RegeneratedCatalyst->N,N,5-TMF Cycle Repeats

Caption: Proposed catalytic cycle of this compound in epoxy curing.

Experimental Protocols

The following protocols outline the preparation and characterization of an epoxy-based coating using this compound as a catalyst.

Safety Precautions

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[4] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

Materials and Equipment
  • Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA)

  • Amine Hardener: e.g., Isophorone diamine (IPDA)

  • Catalyst: this compound

  • Solvent (optional): Xylene or a similar aromatic solvent

  • Substrate: Steel panels for coating application

  • Equipment: Magnetic stirrer with hotplate, beakers, glass stirring rod, drawdown bar for coating application, viscometer, differential scanning calorimeter (DSC).

Experimental Workflow for Coating Formulation

The following diagram illustrates the general workflow for preparing and testing the epoxy coating.

G Start Start Prep 1. Preparation of Components Start->Prep Mix 2. Mixing of Epoxy and Catalyst Prep->Mix AddHardener 3. Addition of Amine Hardener Mix->AddHardener Apply 4. Application of Coating AddHardener->Apply Cure 5. Curing of the Coating Apply->Cure Characterize 6. Characterization of Cured Coating Cure->Characterize End End Characterize->End

Caption: Experimental workflow for epoxy coating formulation and testing.

Detailed Protocol for Epoxy Coating Formulation
  • Preparation of Components:

    • Accurately weigh the epoxy resin (DGEBA) into a beaker based on the desired formulation.

    • In a separate container, weigh the amine hardener (IPDA). The stoichiometric ratio of epoxy to amine hydrogen equivalent weight (AHEW) is typically 1:1.

    • Weigh the desired amount of this compound catalyst. A typical catalyst loading is in the range of 0.5-5 parts per hundred parts of resin (phr).

  • Mixing of Epoxy and Catalyst:

    • Place the beaker with the epoxy resin on a magnetic stirrer.

    • If using a solvent, add it to the resin and stir until a homogeneous solution is obtained.

    • Slowly add the this compound to the epoxy resin while stirring continuously. Stir for 5-10 minutes to ensure uniform dispersion.

  • Addition of Amine Hardener:

    • Slowly add the pre-weighed amine hardener to the epoxy-catalyst mixture while stirring.

    • Continue stirring for another 5-10 minutes until the mixture is homogeneous. Note the pot life (working time) of the formulation.

  • Application of Coating:

    • Clean the steel panel substrates thoroughly to remove any grease or contaminants.

    • Apply the formulated epoxy mixture onto the steel panels using a drawdown bar to achieve a uniform film thickness.

  • Curing of the Coating:

    • Allow the coated panels to cure at ambient temperature or in an oven at a specified temperature. The curing schedule will depend on the specific formulation and desired properties. A typical schedule might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80°C for 2 hours).

Characterization of the Cured Coating
  • Curing Behavior: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the extent of cure.

  • Hardness: Measure the pencil hardness or Shore D hardness of the cured film.

  • Adhesion: Perform a cross-hatch adhesion test (ASTM D3359).

  • Chemical Resistance: Expose the cured coating to various chemicals (e.g., acids, bases, solvents) and evaluate for any changes in appearance or properties.[16][17]

Potential Advantages and Further Research

The incorporation of this compound as a catalyst in epoxy coatings could offer several advantages:

  • Accelerated Curing: Reduced curing times can lead to increased throughput in industrial applications.[5]

  • Low-Temperature Cure: The catalytic activity may enable curing at lower temperatures, saving energy.[11]

  • Bio-based Component: The furan moiety introduces a component derived from renewable resources into the polymer network.[1][9]

Further research should focus on:

  • Systematically studying the effect of this compound concentration on the curing kinetics and final properties of the coating.

  • Investigating the influence of the furan ring on the thermal stability, mechanical properties, and chemical resistance of the cured polymer.

  • Exploring its use as a catalyst in other polymer systems, such as polyurethanes.[4][7][18]

By following these application notes and protocols, researchers can begin to explore the potential of this compound in the development of novel, high-performance, and more sustainable materials and coatings.

References

The Pivotal Role of N,N-Dimethylfurfurylamine Moieties in the Synthesis of Bioactive Compounds: A Detailed Look at Ranitidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Substituted furan derivatives are versatile building blocks in medicinal chemistry, offering a scaffold for the synthesis of a wide array of bioactive compounds. Among these, molecules bearing the N,N-dimethylfurfurylamine moiety are of particular interest due to their utility in constructing pharmacologically active agents. While N,N,5-Trimethylfurfurylamine is a commercially available building block, its direct and widespread application in the synthesis of blockbuster drugs is less documented than its close structural analog, 5-(Dimethylaminomethyl)furfuryl alcohol. This latter compound serves as a cornerstone in the synthesis of Ranitidine, a widely known histamine H2-receptor antagonist used for treating peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] This application note will provide a detailed examination of the role of the N,N-dimethylfurfurylamine scaffold in the synthesis of bioactive compounds, with a comprehensive focus on the well-established synthesis of Ranitidine.

Application in the Synthesis of Ranitidine

The synthesis of Ranitidine is a prime example of the strategic use of a substituted furfurylamine intermediate. The furan ring and the dimethylaminomethyl group are crucial components of the final drug structure, contributing to its binding affinity and pharmacological activity. The overall synthesis involves a multi-step process where 5-(dimethylaminomethyl)furfuryl alcohol is a key intermediate.[1]

Quantitative Data Summary:

The following table summarizes the yields and purities reported in various synthetic routes to Ranitidine, highlighting the efficiency of the transformations involving the furfurylamine intermediate.

StepStarting MaterialProductYield (%)Purity (%)Reference
Synthesis of 5-(Dimethylaminomethyl)furfuryl alcoholFurfuryl alcohol5-(Dimethylaminomethyl)furfuryl alcohol< 50-[3]
Synthesis of 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine5-(Dimethylaminomethyl)furfuryl alcohol5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine8195 (HPLC)[4]
Overall synthesis of Ranitidine from 5-(chloromethyl)furfural5-(chloromethyl)furfuralRanitidine68-[5]
Conversion of N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine to RanitidineN-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamineRanitidine50-7096 (HPLC)[4]
Synthesis of Ranitidine from 5-HMF5-Hydroxymethylfurfural (5-HMF)Ranitidine6599.9[6]

Experimental Protocols

1. Synthesis of 5-(Dimethylaminomethyl)-2-(chloromethyl)-furan hydrochloride

This protocol describes the chlorination of 5-(dimethylaminomethyl)furfuryl alcohol, a key step in activating the furan intermediate for subsequent nucleophilic substitution.

  • Materials: 5-(Dimethylaminomethyl)furfuryl alcohol (25 g), Dichloromethane (100 mL), Thionyl chloride (20 mL), Ethanol.

  • Procedure:

    • Combine 5-(dimethylaminomethyl)furfuryl alcohol and dichloromethane in a reaction vessel.

    • Cool the mixture to 0°C.

    • Add thionyl chloride dropwise, ensuring the reaction temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture for 30 minutes.

    • Evaporate the solvent in vacuo to obtain a residue.

    • Recrystallize the residue from ethanol to yield 5-(dimethylaminomethyl)-2-(chloromethyl)-furan hydrochloride.[7]

  • Expected Outcome: A crystalline solid with a melting point of 164-165°C (decomposition).[7]

2. Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine)

This protocol outlines the final steps in the synthesis of Ranitidine from the chlorinated furan intermediate.

  • Materials: 2-Nitromethylene-thiazolidine (10.0 g), Isopropanol (40 mL), Methylamine (14.7 g), 5-(Dimethylaminomethyl)-2-(chloromethyl)-furan hydrochloride (13.05 g), Aqueous sodium hydroxide solution (50% by weight), Water, Methyl isobutyl ketone.

  • Procedure:

    • Combine 2-nitromethylene-thiazolidine and isopropanol in a reaction vessel.

    • Add methylamine and heat the mixture to 40°C.

    • After 5 minutes, add 5-(dimethylaminomethyl)-2-(chloromethyl)-furan hydrochloride portionwise over 1.5 hours.

    • Continue heating at 40°C for 3 hours.

    • Cool the reaction mixture to ambient temperature.

    • Add aqueous sodium hydroxide solution and water.

    • Extract the product repeatedly with methyl isobutyl ketone.

    • Combine the organic layers and evaporate in vacuo to yield the title compound, Ranitidine.[7][8]

Mechanism of Action and Signaling Pathway

Ranitidine functions as a competitive and reversible antagonist of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[9] Histamine, a natural ligand, stimulates these receptors, initiating a signaling cascade that leads to gastric acid secretion.

Signaling Pathway of Histamine H2 Receptor and its Inhibition by Ranitidine:

Normally, the binding of histamine to the Gs-protein coupled H2 receptor activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.[10]

Ranitidine, by blocking the histamine binding site on the H2 receptor, prevents this signaling cascade. This leads to a decrease in intracellular cAMP levels, reduced PKA activity, and consequently, a suppression of gastric acid secretion.[10] Some studies also suggest that ranitidine may act as an inverse agonist, meaning it can reduce the basal activity of the receptor even in the absence of histamine.[11]

Gs_protein_signaling cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Histamine Histamine Histamine->H2R Binds Ranitidine Ranitidine Ranitidine->H2R Blocks Gs->AC Activates ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA_active->ProtonPump Phosphorylates & Activates Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secreted into

Caption: Histamine H2 receptor signaling pathway and its inhibition by Ranitidine.

Experimental Workflow

The synthesis of Ranitidine from 5-(dimethylaminomethyl)furfuryl alcohol can be visualized as a streamlined workflow, starting from the activation of the alcohol to the final condensation step.

experimental_workflow start Start: 5-(Dimethylaminomethyl)furfuryl alcohol step1 Chlorination with Thionyl Chloride in Dichloromethane (0-5°C) start->step1 intermediate1 Intermediate: 5-(Dimethylaminomethyl)-2-(chloromethyl)-furan hydrochloride step1->intermediate1 step2 Reaction with 2-Nitromethylene-thiazolidine and Methylamine in Isopropanol (40°C) intermediate1->step2 step3 Work-up: Basic wash and extraction with Methyl Isobutyl Ketone step2->step3 purification Purification: Evaporation and optional recrystallization step3->purification end Final Product: Ranitidine purification->end

Caption: Experimental workflow for the synthesis of Ranitidine.

The N,N-dimethylfurfurylamine moiety, exemplified by its central role in the synthesis of Ranitidine, is a valuable synthon for the construction of complex bioactive molecules. The protocols and data presented herein underscore the importance of this structural motif in medicinal chemistry and provide a framework for researchers engaged in the discovery and development of new therapeutic agents. The well-established synthetic routes to Ranitidine serve as a testament to the versatility and utility of substituted furan derivatives in drug synthesis.

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Information

N,N,5-Trimethylfurfurylamine is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is, in part, due to the reactive nature of the furan ring.[1] However, this reactivity also contributes to its sensitivity to atmospheric oxygen. This document provides a comprehensive guide for the safe and effective handling and storage of this compound to maintain its purity and prevent degradation.

Physicochemical and Safety Data

Proper handling procedures are informed by the compound's physical and chemical properties. The following table summarizes the key data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.20 g/mol [3]
Appearance Light yellow to Amber to Dark green clear liquid[3]
Boiling Point 164 °C[2][3]
Flash Point 49 °C[3]
Specific Gravity (20/20) 0.93[3]
Refractive Index 1.46[3]
Air Sensitivity Air Sensitive; Store under inert gas[2][3]
Storage Temperature Recommended in a cool and dark place, <15°C[3]

Safety Summary: this compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[3]

Required Equipment for Handling

Due to its air-sensitive nature, this compound must be handled under an inert atmosphere. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

  • Glovebox: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for the manipulation of substances in an oxygen- and moisture-free environment. This is the preferred method for complex manipulations or long-term handling.

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.[4] This technique is suitable for many routine transfers and reactions.

  • Syringes and Needles: Gas-tight syringes are necessary for the accurate transfer of the liquid.[5] Needles should be of an appropriate gauge (e.g., 18-21 gauge) to pierce septa without causing significant damage.[4]

  • Septa: Rubber or silicone septa are used to seal flasks and bottles, allowing for the introduction of needles for transfers while maintaining an inert atmosphere.

  • Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove any adsorbed moisture before use.[6] Schlenk flasks, which have a side arm with a stopcock, are specifically designed for use with a Schlenk line.

Experimental Protocols

Preparation and Inerting of Glassware
  • Cleaning and Drying: All glassware must be scrupulously cleaned and dried in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight, to ensure the removal of all water.[6]

  • Assembly and Cooling: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Allow the glassware to cool to room temperature under a vacuum.

  • Inerting: Once cool, switch the Schlenk line from vacuum to the inert gas (argon or nitrogen) inlet to fill the glassware with an inert atmosphere. This process of evacuating and backfilling with inert gas should be repeated at least three times to ensure a completely inert environment.

Transfer of this compound using a Syringe (Schlenk Line Technique)
  • Prepare the Reagent Bottle: The bottle of this compound should be allowed to come to room temperature before use. The septum on the bottle should be secured.

  • Inert Gas Inlet: Insert a needle connected to a bubbler or a balloon filled with inert gas into the septum of the reagent bottle. This will create a slight positive pressure of inert gas, preventing air from entering when the liquid is withdrawn.

  • Prepare the Syringe: Take a clean, dry, gas-tight syringe and flush it with inert gas several times. To do this, draw a volume of inert gas from a separate inerted flask and expel it into the fume hood.

  • Withdraw the Reagent: Insert the needle of the flushed syringe through the septum into the reagent bottle, ensuring the needle tip is below the surface of the liquid. Slowly withdraw the desired volume of this compound.

  • Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles, ensuring the needle tip is still in the inert headspace of the reagent bottle.

  • Transfer to Reaction Vessel: Quickly transfer the filled syringe to the receiving flask (which is already under a positive pressure of inert gas) and inject the liquid.

  • Cleaning the Syringe: Immediately after use, the syringe should be quenched by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. This should be repeated several times, followed by a final rinse with water and then acetone.

Storage

Proper storage is critical to maintaining the quality of this compound.

  • Atmosphere: The compound must be stored under a positive pressure of a dry, inert gas, such as argon or nitrogen.[2][3] Argon is denser than air and can provide a better protective layer.

  • Container: Store in a tightly sealed container, preferably the original manufacturer's bottle with a high-quality septum.[6] If transferring to a new container, use a clean, dry Schlenk flask with a greased glass stopper or a vial with a PTFE-lined cap, sealed with Parafilm for extra protection.

  • Temperature: Store in a cool, dark place. A storage temperature of less than 15°C is recommended.[3] Do not store in a freezer unless it is known that the compound will not freeze, which could potentially damage the container.

  • Location: Store in a designated area for flammable and corrosive liquids, away from oxidizing agents and other incompatible materials.

Spill and Waste Disposal

  • Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area well. For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Never pour down the drain. Empty containers should be carefully rinsed with a suitable solvent (e.g., isopropanol), and the rinsate should be treated as hazardous waste. The empty container should be left open in a fume hood for a day to allow any residue to evaporate before disposal.[7][8]

Diagrams

Handling_Workflow Workflow for Handling Air-Sensitive this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Receive Compound storage_initial Store under Inert Gas (<15°C) start->storage_initial risk_assessment Risk Assessment (Review SDS) storage_initial->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe prep_glassware Prepare Dry Glassware ppe->prep_glassware choose_method Choose Handling Method glovebox Use Glovebox choose_method->glovebox Complex Manipulation schlenk Use Schlenk Line choose_method->schlenk Routine Transfer transfer Transfer Liquid via Gas-Tight Syringe glovebox->transfer schlenk->transfer inert_glassware Inert Glassware (3x Vacuum/Inert Gas Cycles) prep_glassware->inert_glassware inert_glassware->choose_method storage_final Store Securely under Inert Atmosphere transfer->storage_final cleanup Quench & Clean Syringe transfer->cleanup waste Dispose of Waste Properly cleanup->waste

Caption: Workflow for Handling Air-Sensitive Reagent.

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale synthesis of N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of N,N,5-Trimethylfurfurylamine.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound via the reductive amination of 5-methylfurfural with dimethylamine.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Conversion of 5-Methylfurfural 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or poor mass transfer. 3. Low reaction temperature. 4. Impure starting materials.1. Use fresh, high-quality catalyst. Consider catalyst screening to find the optimal one for your specific conditions. 2. Increase hydrogen pressure within safe limits of the reactor. Improve agitation to enhance gas-liquid mass transfer. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Ensure the purity of 5-methylfurfural and dimethylamine using appropriate analytical techniques (e.g., GC, NMR).
Low Selectivity to this compound 1. Formation of 5-methylfurfuryl alcohol (over-reduction of the aldehyde). 2. Formation of secondary amines or other byproducts. 3. Ring hydrogenation.1. Use a milder reducing agent or lower the hydrogen pressure and temperature. 2. Use a molar excess of dimethylamine to favor the formation of the tertiary amine.[1] Optimize the catalyst; for instance, nickel-based catalysts can be effective.[1] 3. Choose a catalyst with lower activity for furan ring reduction, or optimize reaction conditions (lower temperature and pressure).
Formation of Polymeric Byproducts 1. High reaction temperature. 2. Acidic reaction conditions. 3. Instability of 5-methylfurfural.1. Lower the reaction temperature. 2. If using an acidic catalyst, consider switching to a neutral or basic one. The addition of a base can sometimes suppress polymerization. 3. 5-Methylfurfural can be unstable; use freshly prepared or purified starting material and consider adding it to the reaction mixture gradually.[2]
Difficult Product Isolation/Purification 1. Presence of closely boiling impurities. 2. Product instability during distillation. 3. Formation of azeotropes.1. Employ fractional distillation under reduced pressure. If impurities persist, consider chromatographic purification methods like column chromatography on silica or alumina.[3] 2. Use a lower distillation temperature under high vacuum to prevent degradation. 3. Perform a series of extractions with different solvents to break potential azeotropes before distillation.
Catalyst Deactivation in Recycle Runs 1. Poisoning by impurities in the feedstock. 2. Sintering of the metal particles at high temperatures. 3. Leaching of the active metal.1. Purify the starting materials to remove potential catalyst poisons. 2. Operate at the lowest effective temperature to minimize sintering. 3. Consider using a catalyst with a more robust support or explore catalyst regeneration protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the reductive amination of 5-methylfurfural with dimethylamine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced to the final tertiary amine product.

Q2: Which catalysts are most effective for the reductive amination of 5-methylfurfural?

A2: A range of heterogeneous catalysts can be employed. Noble metal catalysts such as Palladium on carbon (Pd/C) and Ruthenium-based catalysts (e.g., Ru/HZSM-5) are often highly effective, providing good yields.[4][5] Non-noble metal catalysts like Raney Nickel are also a cost-effective option and have shown high activity in similar reductive aminations.[1] The choice of catalyst can significantly impact selectivity and reaction conditions.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the catalyst and reducing agent used.

  • Temperature: Typically ranges from 80°C to 160°C.

  • Pressure: If using H₂ gas, pressures can range from atmospheric to 50 bar.

  • Solvent: Common solvents include methanol, ethanol, or tetrahydrofuran (THF).

  • Reactant Ratio: An excess of dimethylamine is generally used to promote the formation of the desired tertiary amine and minimize side reactions.[1]

Q4: What are the main byproducts to watch for, and how can they be minimized?

A4: The primary byproducts include:

  • 5-Methylfurfuryl alcohol: Formed by the direct reduction of the aldehyde group of 5-methylfurfural. This can be minimized by ensuring the rate of amination is faster than the rate of aldehyde reduction.

  • Secondary amines: Resulting from the reaction of the primary amine with another molecule of 5-methylfurfural. Using an excess of dimethylamine can suppress this.

  • Ring-hydrogenated products: Such as N,N,5-trimethyltetrahydrofurfurylamine. This is more likely with highly active catalysts like Rhodium or under harsh conditions. Using a more selective catalyst and milder conditions can prevent this.

  • Polymeric materials: Furan compounds can be prone to polymerization under acidic conditions or at high temperatures.

Q5: What are the key safety precautions for the large-scale synthesis of this compound?

A5:

  • Dimethylamine: Is a flammable and corrosive gas/liquid. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) such as gloves, goggles, and respiratory protection should be worn.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a properly rated pressure reactor with appropriate safety controls.

  • Catalysts: Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care, typically under an inert liquid.

  • General Amine Safety: Amines can be corrosive and toxic. Avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for all reagents.[6]

Q6: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A6:

  • Reaction Monitoring: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are effective for monitoring the consumption of 5-methylfurfural and the formation of the product.

  • Product Purity: GC-MS can be used to identify the product and any byproducts. Quantitative purity is typically determined by GC with an internal standard or by High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.

Quantitative Data Presentation

The following table summarizes typical performance data for various catalysts used in the reductive amination of furan aldehydes, which can serve as a guide for catalyst selection in the synthesis of this compound.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)Aldehyde Conversion (%)Amine Selectivity (%)Amine Yield (%)Reference
5% Ru/CCarbon9022>99<86-
5% Pt/CCarbon9022>99<86-
5% Pd/CCarbon9022>99<86-
Raney Ni-1302.0310096.3-
Ru/HZSM-5Zeolite1202.00.25~100~7676[4]

Experimental Protocols

General Protocol for Reductive Amination using H₂/Pd-C

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 5-Methylfurfural

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • Palladium on carbon (5% or 10% Pd)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas

Procedure:

  • Reactor Setup: To a high-pressure reactor, add 5-methylfurfural and the solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.

  • Amine Addition: Add the dimethylamine solution to the reactor. If using gaseous dimethylamine, the reactor can be charged to the desired pressure.

  • Reaction: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).

  • Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 100-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants 5-Methylfurfural 5-Methylfurfural Iminium_Ion Iminium Ion Intermediate 5-Methylfurfural->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Product This compound Iminium_Ion->Product + [H] (Reduction)

Caption: Reductive amination of 5-methylfurfural with dimethylamine.

Experimental Workflow

Experimental_Workflow start Start reactor_setup Reactor Setup (5-Methylfurfural, Solvent) start->reactor_setup reagent_addition Reagent Addition (Catalyst, Dimethylamine) reactor_setup->reagent_addition reaction Reaction (H₂, Heat, Stir) reagent_addition->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Vent, Filter) monitoring->workup Complete purification Purification (Distillation) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Purity check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High solution_conversion Increase Temp/Pressure Improve Agitation Check Catalyst Activity low_conversion->solution_conversion check_selectivity Check Product Selectivity high_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Low high_selectivity High Selectivity check_selectivity->high_selectivity High solution_selectivity Adjust Reactant Ratio Change Catalyst Optimize Temperature low_selectivity->solution_selectivity purification_issue Purification Issue high_selectivity->purification_issue solution_purification Improve Distillation Consider Chromatography purification_issue->solution_purification

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N,N,5-Trimethylfurfurylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, a compound often synthesized via reductive amination of 5-methylfurfural.

Problem 1: Low Overall Yield After Purification

Question: My overall yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer: Low recovery of this compound can stem from several factors, from the initial reaction work-up to the final purification steps. Key areas to investigate include:

  • Incomplete Reaction or Side Reactions: The synthesis of this compound, typically through reductive amination of 5-methylfurfural and dimethylamine, may not have gone to completion. Common side products include the corresponding alcohol (from reduction of the aldehyde) or over-alkylation products.

  • Degradation During Work-up: The furan ring is sensitive to acidic conditions, which can lead to ring-opening or polymerization, especially at elevated temperatures.[1][2] The work-up procedure should minimize contact with strong acids.

  • Loss During Extraction: Inefficient extraction during the initial work-up can lead to significant product loss. Ensure the pH is appropriately adjusted to ensure the amine is in its free base form during extraction with organic solvents.

  • Irreversible Adsorption during Chromatography: Tertiary amines can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and irreversible adsorption.[3]

  • Decomposition During Distillation: Although this compound has a reported boiling point of 164 °C at atmospheric pressure, prolonged heating can cause decomposition.[4][5]

Troubleshooting Workflow:

start Low Overall Yield check_reaction Analyze Crude Mixture (GC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction/ Side Products check_reaction->incomplete_reaction optimize_synthesis Optimize Reaction Conditions incomplete_reaction->optimize_synthesis Yes workup_issue Degradation during Work-up incomplete_reaction->workup_issue No end Improved Yield optimize_synthesis->end modify_workup Use Mild Acid/Base workup_issue->modify_workup Yes extraction_issue Inefficient Extraction workup_issue->extraction_issue No modify_workup->end optimize_extraction Adjust pH, Increase Extractions extraction_issue->optimize_extraction Yes chromatography_issue Loss during Chromatography extraction_issue->chromatography_issue No optimize_extraction->end modify_chromatography Use Modified Silica or Additives chromatography_issue->modify_chromatography Yes distillation_issue Decomposition during Distillation chromatography_issue->distillation_issue No modify_chromatography->end use_vacuum Use Vacuum Distillation distillation_issue->use_vacuum Yes distillation_issue->end No use_vacuum->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Product Discoloration (Yellow to Brown) After Purification

Question: My purified this compound sample, which was initially a light yellow liquid, has darkened over time. What is causing this and how can I prevent it?

Answer: The discoloration of furan-containing compounds is a common issue and is often indicative of decomposition. The primary causes are:

  • Oxidation: Furans can be sensitive to air and light, leading to oxidative degradation.

  • Residual Acidity: Trace amounts of acid can catalyze polymerization and degradation of the furan ring.[1][2]

  • Instability of the Furan Ring: The furan moiety itself can be inherently unstable under certain conditions.

Preventative Measures:

  • Thorough Neutralization: During the work-up, ensure all acidic components are neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution).

  • Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Store the sample in an amber vial or in a dark place to prevent light-induced degradation.

  • Storage Temperature: Store the purified compound at a low temperature (e.g., in a refrigerator) to slow down potential decomposition pathways.

Problem 3: Co-elution of Impurities During Column Chromatography

Question: I am having difficulty separating my product from impurities using standard silica gel chromatography. What can I do to improve the separation?

Answer: Co-elution is a common challenge, especially with closely related impurities. Here are several strategies to improve chromatographic separation:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: The addition of a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent can deactivate the acidic silanol groups on the silica gel, reducing peak tailing and improving the separation of basic compounds.[3]

    • Solvent System Optimization: Systematically vary the polarity of your eluent system. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: This is often the most effective solution for purifying amines. The amine-functionalized surface minimizes the strong interactions that cause poor peak shape on standard silica.[3]

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonia, can provide excellent separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. Assuming a reductive amination of 5-methylfurfural with dimethylamine, common impurities include:

  • Unreacted 5-methylfurfural: The starting aldehyde.

  • 5-Methylfurfuryl alcohol: From the reduction of 5-methylfurfural.

  • N,N,N',N'-tetramethyl-5,5'-oxydimethylenebis(furan-2-amine): A potential byproduct from the reaction of the intermediate alcohol with another molecule of the product.

  • Polymeric materials: Furan rings can polymerize under acidic conditions.[1][2]

Q2: What is the best single purification technique for this compound?

A2: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. A combination of techniques is often most effective.

  • Acid-Base Extraction: Excellent for removing non-basic organic impurities and some baseline materials.

  • Vacuum Distillation: Effective for removing non-volatile impurities and can yield very pure product if the boiling points of the impurities are sufficiently different.

  • Flash Chromatography: Highly versatile for separating a wide range of impurities, especially when using an appropriate stationary and mobile phase.

Q3: At what temperature should I perform a vacuum distillation of this compound?

A3: The boiling point of a liquid is dependent on the pressure. The atmospheric boiling point is 164 °C.[4][5] To avoid decomposition, it is recommended to perform the distillation under reduced pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure. For example, at a vacuum of 10 mmHg, the boiling point would be significantly lower, likely in the range of 60-80 °C.

Q4: How can I monitor the purity of my this compound during purification?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography separation. A suitable stain, such as potassium permanganate or iodine, will be necessary to visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components in a sample and their relative amounts. The mass spectrum can help in identifying the structures of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing the purity and confirming the structure of the final product. The presence of unexpected signals can indicate impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₃NO[4]
Molecular Weight139.20 g/mol [4]
Boiling Point164 °C (at 760 mmHg)[4][5]
Density0.93 g/mL[4]
AppearanceLight yellow to amber liquid[4][5]

Table 2: Comparison of Purification Techniques

TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Acid-Base ExtractionSeparation based on the differential solubility of the amine salt in aqueous vs. organic phases.>90% (removes non-basic impurities)Simple, fast, and inexpensive for initial cleanup.Does not remove basic impurities.
Vacuum DistillationSeparation based on differences in boiling points under reduced pressure.>98%Effective for removing non-volatile impurities. Can handle large quantities.Requires specialized equipment. Risk of decomposition if overheated.
Flash Chromatography (Silica Gel + 1% Et₃N)Separation based on polarity, with an additive to reduce amine-silica interaction.>95%Good for removing a wide range of impurities.Can be time-consuming. Potential for product loss on the column.
Flash Chromatography (Amine-Functionalized Silica)Separation based on polarity on a basic stationary phase.>98%Excellent for purifying amines with high recovery and good peak shape.More expensive stationary phase.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Work-up and Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 mL of solvent per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 1/3 of the organic phase volume). The amine will move into the aqueous phase as the hydrochloride salt.

  • Separation: Combine the aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is >10. This will convert the amine salt back to the free base, which may appear as an oil or a cloudy suspension.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 1/3 of the aqueous phase volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the partially purified this compound.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Selection: Choose either standard silica gel or, for better results, amine-functionalized silica gel.

  • Mobile Phase Selection (for standard silica): A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether, with the addition of 1% triethylamine to the mobile phase to prevent peak tailing. A good starting point for TLC analysis is 10-20% ethyl acetate in hexanes.

  • Column Packing: Pack the column with the chosen stationary phase using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude or partially purified amine in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for less soluble samples, perform a dry load by adsorbing the sample onto a small amount of silica gel.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 5% to 50% ethyl acetate in hexanes). Collect fractions and monitor by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease. Use a magnetic stirrer and a stir bar in the distilling flask.

  • Initial Vacuum: Apply vacuum to the system before heating to remove any volatile impurities.

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun.

  • Cooling and Venting: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Mandatory Visualization

crude_product Crude this compound acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction partially_purified Partially Purified Amine acid_base_extraction->partially_purified column_chromatography Flash Chromatography (Amine-functionalized Silica) partially_purified->column_chromatography distillation Vacuum Distillation partially_purified->distillation pure_product Pure this compound column_chromatography->pure_product distillation->pure_product

Caption: General purification workflow.

References

Identifying and minimizing side products in reactions involving N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,5-Trimethylfurfurylamine. The information is designed to help identify and minimize the formation of side products in chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary sites of reactivity: the tertiary amine and the furan ring. The lone pair of electrons on the nitrogen atom makes the amine nucleophilic and basic, readily undergoing reactions such as protonation, alkylation (quaternization), and acylation. The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, lithiation, and ring-opening under certain conditions.

Q2: What are the most common side products observed in reactions with this compound?

Common side products can be categorized based on the reactive site involved:

  • From the Amine Group: Incomplete quaternization, or in some cases, unexpected methyl transfer from the amine to other nucleophiles present in the reaction mixture.

  • From the Furan Ring:

    • Ring-opening products: The furan ring is susceptible to cleavage under strongly acidic conditions, leading to the formation of dicarbonyl compounds.

    • Polymerization: Acid-catalyzed polymerization of the furan ring can lead to intractable tars, especially at elevated temperatures.

    • Oxidation products: The furan ring can be oxidized, potentially leading to ring-opened carboxylic acids or other degradation products.

  • From the Dimethylaminomethyl Side Chain: The C-N bond of the dimethylaminomethyl group can be cleaved under oxidative conditions to yield the corresponding 5-methylfurfural.

Q3: How can I minimize the degradation of the furan ring during a reaction?

To minimize furan ring degradation, it is crucial to avoid harsh acidic conditions and high temperatures whenever possible. If an acidic catalyst is required, consider using a milder Lewis acid or a solid-supported acid that can be easily removed. Running reactions at lower temperatures and under an inert atmosphere can also help to prevent degradation.

Q4: Is this compound stable under basic conditions?

Generally, the furan ring is more stable under basic conditions than acidic conditions. The tertiary amine functionality is also stable to most basic conditions. However, strong bases, especially in combination with high temperatures, could potentially lead to unforeseen degradation pathways.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction during Quaternization

Possible Causes:

  • Steric Hindrance: The tertiary amine is sterically hindered, which can slow down the rate of quaternization.

  • Poor Nucleophilicity of the Amine: While generally nucleophilic, its reactivity can be diminished by solvent effects or coordination with other species in the reaction mixture.

  • Leaving Group on the Alkylating Agent: A poor leaving group on the alkylating agent will result in a slow reaction.

  • Solvent Effects: The choice of solvent can significantly impact the rate of quaternization.

Troubleshooting Steps:

Troubleshooting Step Detailed Methodology
Increase Reaction Time and/or Temperature Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours). If no significant progress is observed, gradually increase the temperature in increments of 10 °C, while continuing to monitor for product formation and potential degradation.
Use a More Reactive Alkylating Agent If using an alkyl chloride or bromide, consider switching to an alkyl iodide or a triflate, which have better leaving groups.
Optimize Solvent Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred for quaternization reactions. Consider screening a range of solvents to find the optimal conditions for your specific substrate.
Use a Higher Concentration of Reagents Increasing the concentration of both the amine and the alkylating agent can increase the reaction rate.
Issue 2: Formation of a Colored, Insoluble Material (Tar)

Possible Cause:

  • Acid-Catalyzed Polymerization: The presence of acidic impurities or the generation of acid during the reaction can catalyze the polymerization of the furan ring.

Troubleshooting Steps:

Troubleshooting Step Detailed Methodology
Purify Starting Materials Ensure that this compound and all other reagents are free of acidic impurities. If necessary, distill the amine or pass it through a short plug of basic alumina.
Add a Non-nucleophilic Base Include a hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge any adventitious protons.
Lower the Reaction Temperature Polymerization is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
Issue 3: Presence of 5-Methylfurfural as a Byproduct

Possible Cause:

  • Oxidative Cleavage of the C-N Bond: The dimethylaminomethyl group can be oxidatively cleaved to form the corresponding aldehyde, 5-methylfurfural. This can be promoted by certain reagents or atmospheric oxygen at elevated temperatures.

Troubleshooting Steps:

Troubleshooting Step Detailed Methodology
Run the Reaction Under an Inert Atmosphere To prevent oxidation by atmospheric oxygen, perform the reaction under a nitrogen or argon atmosphere.
Avoid Oxidizing Agents If your reaction conditions are not intended to be oxidative, ensure that all reagents are free from peroxides or other oxidizing impurities.
Use a Milder Oxidant if Oxidation is Desired Elsewhere in the Molecule If another part of the molecule needs to be oxidized, choose a selective oxidant that is known not to cleave C-N bonds under the reaction conditions.
Issue 4: Ring-Opened Byproducts Detected by Mass Spectrometry

Possible Cause:

  • Acid-Catalyzed Hydrolysis of the Furan Ring: The presence of strong acid and water can lead to the hydrolytic cleavage of the furan ring.

Troubleshooting Steps:

Troubleshooting Step Detailed Methodology
Use Anhydrous Conditions Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to exclude moisture.
Use a Non-Aqueous Acid Source If an acid is required, consider using a Lewis acid that is less prone to hydrolysis or an anhydrous source of protons.
Buffer the Reaction Mixture If the reaction can tolerate it, using a buffer to maintain a neutral or slightly basic pH can prevent ring opening.

Experimental Protocols

Protocol 1: General Procedure for Quaternization

Materials:

  • This compound (1 equivalent)

  • Alkyl halide (1.1 - 1.5 equivalents)

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add the alkyl halide under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Minimizing Acid-Catalyzed Degradation

Materials:

  • This compound

  • Reaction reagents

  • Anhydrous, non-acidic solvent (e.g., THF, Dioxane, Toluene)

  • Proton sponge or 2,6-lutidine (optional, 1.1 equivalents)

  • Inert atmosphere apparatus

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Use freshly distilled or anhydrous solvents.

  • If acidic conditions are a concern, add a proton sponge or 2,6-lutidine to the reaction mixture before adding other reagents.

  • Maintain the reaction at the lowest effective temperature.

  • Upon completion, quench the reaction with a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any residual acid.

Visualizations

Reaction_Pathways This compound This compound Quaternized Product Quaternized Product This compound->Quaternized Product Alkylation (R-X) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Strong Acid / H2O 5-Methylfurfural 5-Methylfurfural This compound->5-Methylfurfural Oxidation Polymer Polymer This compound->Polymer Acid Catalyst

Caption: Key reaction and degradation pathways of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Suggested Solution Low Yield in Quaternization Low Yield in Quaternization Steric Hindrance / Poor LG Steric Hindrance / Poor LG Low Yield in Quaternization->Steric Hindrance / Poor LG Tar Formation Tar Formation Acid-Catalyzed Polymerization Acid-Catalyzed Polymerization Tar Formation->Acid-Catalyzed Polymerization Aldehyde Byproduct Aldehyde Byproduct Oxidative Cleavage Oxidative Cleavage Aldehyde Byproduct->Oxidative Cleavage Increase Temp/Time, Better LG Increase Temp/Time, Better LG Steric Hindrance / Poor LG->Increase Temp/Time, Better LG Neutralize Acid, Lower Temp Neutralize Acid, Lower Temp Acid-Catalyzed Polymerization->Neutralize Acid, Lower Temp Inert Atmosphere, Avoid Oxidants Inert Atmosphere, Avoid Oxidants Oxidative Cleavage->Inert Atmosphere, Avoid Oxidants

Caption: Troubleshooting workflow for common issues.

Optimization of reaction conditions for improved yield of N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of N,N,5-Trimethylfurfurylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 5-methylfurfural with dimethylamine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling. 2. Suboptimal pH: The reaction pH is critical for both iminium ion formation and the stability of the furan ring. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use a fresh batch of the reducing agent. Ensure it is stored in a desiccator. 2. Maintain the reaction pH between 5 and 7. Acetic acid can be used to adjust the pH. 3. Gradually increase the reaction temperature, for example, from room temperature to 40°C, while monitoring for product formation and side reactions.
Formation of Side Products (e.g., Alcohol) 1. Premature Reduction of Aldehyde: The reducing agent may be reducing the 5-methylfurfural to 5-methylfurfuryl alcohol before the iminium ion is formed. 2. Excess Reducing Agent: Too much reducing agent can lead to over-reduction.1. Add the reducing agent portion-wise to the mixture of the aldehyde and amine. This allows for the formation of the iminium ion before the addition of the reducing agent. 2. Use a stoichiometric amount of the reducing agent (typically 1.1 to 1.5 equivalents).
Polymerization/Decomposition of Starting Material 1. Acidic Conditions: The furan ring is sensitive to strong acids and can polymerize. 2. High Reaction Temperature: Elevated temperatures can lead to the decomposition of 5-methylfurfural.1. Avoid strong acids. Use a mild acid like acetic acid to catalyze the reaction. 2. Maintain a moderate reaction temperature. If heating is required, do so cautiously and monitor the reaction closely.
Difficult Product Isolation 1. Emulsion during Work-up: The product may form an emulsion with the aqueous and organic layers during extraction. 2. Product Volatility: The product may be volatile, leading to loss during solvent removal.1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Use a rotary evaporator at a reduced pressure and moderate temperature. Avoid high vacuum and excessive heat.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via reductive amination?

A1: The reaction proceeds in two main steps. First, 5-methylfurfural reacts with dimethylamine in the presence of a mild acid to form an iminium ion intermediate. Second, a reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the desired this compound.

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder and more selective for iminium ions over aldehydes and ketones compared to other reducing agents like sodium borohydride. Sodium cyanoborohydride is also effective but is more toxic.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material (5-methylfurfural) on the TLC plate will help in tracking its consumption.

Q4: What are the typical reaction conditions?

A4: Typical conditions involve reacting 5-methylfurfural with an excess of dimethylamine (often as a solution in THF or ethanol) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is added, followed by the portion-wise addition of sodium triacetoxyborohydride at room temperature. The reaction is usually stirred for several hours to overnight.

Q5: How is the product purified after the reaction?

A5: After quenching the reaction with an aqueous base (e.g., sodium bicarbonate solution), the product is typically extracted with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by distillation.

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • 5-methylfurfural

  • Dimethylamine (40% solution in water or 2M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-methylfurfural (1.0 eq) in dichloromethane (DCM), add dimethylamine (1.5 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2 eq) in DCM.

  • Slowly add the STAB slurry to the reaction mixture via an addition funnel over 20-30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Mix 5-methylfurfural, dimethylamine, and acetic acid in DCM iminium Stir for 30 min (Iminium ion formation) start->iminium add_stab Add STAB slurry portion-wise iminium->add_stab react Stir at RT (Monitor by TLC) add_stab->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/ Distillation) dry->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Inactive Reducing Agent problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Side Reaction: Aldehyde Reduction problem->cause3 cause4 Polymerization problem->cause4 sol1 Use fresh STAB cause1->sol1 sol2 Adjust pH to 5-7 cause2->sol2 sol3 Add STAB portion-wise cause3->sol3 sol4 Use mild acid (AcOH), control temperature cause4->sol4

Caption: Troubleshooting logic for low product yield.

Troubleshooting guide for the synthesis of N,N,5-Trimethylfurfurylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of N,N,5-Trimethylfurfurylamine and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct Reductive Amination: This one-pot reaction involves the direct reaction of 5-methylfurfural with dimethylamine in the presence of a reducing agent.

  • Two-Step Synthesis via Primary Amine: This method involves the initial synthesis of 5-methylfurfurylamine from 5-methylfurfural and ammonia, followed by a methylation step, typically an Eschweiler-Clarke reaction, to introduce the two methyl groups on the nitrogen atom.[1][2]

Q2: Which reducing agents are suitable for the reductive amination of 5-methylfurfural?

A2: The choice of reducing agent is critical to avoid side reactions. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective, and sodium cyanoborohydride (NaBH₃CN), which is also selective for the iminium ion over the aldehyde.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can also be used, but may lead to the reduction of the starting aldehyde to 5-methylfurfuryl alcohol.[4]

Q3: What is the Eschweiler-Clarke reaction and when is it used?

A3: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde.[1][2][3][5][6] It is a type of reductive amination. In the context of this compound synthesis, it would be used to methylate 5-methylfurfurylamine if the two-step synthetic approach is chosen. A key advantage is that it does not produce quaternary ammonium salts.[2]

Q4: How can I purify the final this compound product?

A4: Purification of tertiary amines like this compound can be achieved through several methods. Given its boiling point of 164 °C, fractional distillation under reduced pressure is a viable option to separate it from less volatile impurities. Column chromatography can also be employed. For removal of primary and secondary amine impurities, specialized purification techniques using adsorbents like aluminum oxide or silica gel can be effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete iminium ion formation. 2. Inactive reducing agent. 3. Unfavorable reaction temperature. 4. Degradation of the furan ring.1. Adjust the pH to be weakly acidic (pH 5-7) to promote imine/iminium ion formation. 2. Use a fresh batch of reducing agent. 3. Optimize the reaction temperature; some reductive aminations require initial gentle heating. 4. Furan rings can be sensitive to strongly acidic conditions; ensure the reaction is not overly acidic.
Formation of 5-Methylfurfuryl Alcohol The reducing agent is too strong and is reducing the starting aldehyde, 5-methylfurfural.- Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). - If using sodium borohydride (NaBH₄), perform the reaction in a two-step process: first form the imine, then add the reducing agent at a lower temperature.
Presence of Secondary Amine (N-methyl-5-methylfurfurylamine) Incomplete methylation during the Eschweiler-Clarke reaction.- Ensure an excess of formaldehyde and formic acid are used.[2] - Increase the reaction time or temperature (typically heated to 80-100 °C).[1]
Formation of Polymeric Byproducts Polymerization of furfural derivatives can occur under certain conditions, particularly at high temperatures and in the presence of acid.- Maintain a controlled reaction temperature. - Avoid excessively acidic conditions.
Difficult Purification The product may form an azeotrope with water or other solvents, making distillation difficult.- Consider azeotropic distillation with a suitable solvent like benzene to remove water before final purification. - Utilize column chromatography with a suitable solvent system.

Experimental Protocols

Method 1: Direct Reductive Amination of 5-Methylfurfural

This protocol is a general approach and should be optimized for the specific substrates.

  • Imine Formation: In a round-bottom flask, dissolve 5-methylfurfural in a suitable solvent such as methanol or 1,2-dichloroethane. Add a solution of dimethylamine (e.g., 40% in water or as a solution in THF) in a slight molar excess. If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Method 2: Two-Step Synthesis via Eschweiler-Clarke Methylation

Step A: Synthesis of 5-Methylfurfurylamine

(Protocols for the reductive amination of furfural with ammonia can be adapted here, typically using a catalyst like Raney Nickel under a hydrogen atmosphere).[4]

Step B: Eschweiler-Clarke Methylation of 5-Methylfurfurylamine [1]

  • Reaction Setup: To 5-methylfurfurylamine (1 equivalent) in a reaction vessel, add formic acid (at least 2 equivalents). Then, add an aqueous solution of formaldehyde (at least 2 equivalents).

  • Reaction: Heat the mixture to 80-100 °C for several hours (e.g., 18 hours). The reaction should be monitored for the disappearance of the starting material and the intermediate secondary amine.

  • Work-up: Cool the reaction mixture to room temperature. Add water and acidify with 1M HCl. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Isolation: Basify the aqueous layer to pH 11 with a suitable base (e.g., NaOH). Extract the product into an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the reductive amination of furfural derivatives, which can serve as a starting point for the optimization of this compound synthesis.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)Furfural Conversion (%)Furfurylamine Selectivity (%)Reference
Raney Ni-1302.0310096.3[4]
RuCarbon9022>99<86
PtCarbon9022>99<86
RhAl₂O₃8022-~92[7]
NiSBA-15100-4-89.8 (yield)[8]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5_Methylfurfural 5_Methylfurfural Reductive_Amination Reductive Amination 5_Methylfurfural->Reductive_Amination Amine_Source Amine Source (Dimethylamine or Ammonia) Amine_Source->Reductive_Amination Quench Quench Reaction Reductive_Amination->Quench Crude Product Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Analyze Starting Materials (Purity, Activity of Reducing Agent) Start->Check_SM Analyze_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Analyze_Reaction Identify_Byproduct Identify Major Byproduct(s) Analyze_Reaction->Identify_Byproduct Alcohol 5-Methylfurfuryl Alcohol Present Identify_Byproduct->Alcohol Is it the alcohol? Secondary_Amine Secondary Amine Present Identify_Byproduct->Secondary_Amine Is it the secondary amine? Polymer Polymeric Material Present Identify_Byproduct->Polymer Is it polymeric? Solution1 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Alcohol->Solution1 Solution2 Increase Stoichiometry of Formaldehyde/Formic Acid or Reaction Time/Temp Secondary_Amine->Solution2 Solution3 Lower Reaction Temperature and Control pH Polymer->Solution3

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Stability issues and degradation pathways of N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and potential degradation pathways of N,N,5-Trimethylfurfurylamine. The information is presented in a question-and-answer format to address common challenges encountered during its handling, storage, and use in experimental settings.

Troubleshooting Guides

Issue: Inconsistent experimental results or loss of compound activity.

  • Question: My experiments using this compound are giving inconsistent results. What could be the cause?

    • Answer: Inconsistent results are often linked to the degradation of the compound. This compound, due to its furan moiety and tertiary amine group, can be susceptible to degradation under certain conditions. Key factors to consider are:

      • Storage Conditions: Improper storage can lead to gradual degradation. This compound is listed as air-sensitive and should be stored under an inert atmosphere. It is recommended to store it in a cool, dark place.

      • Handling: Exposure to air, light, and humidity during experimental setup can initiate degradation.

      • Solvent Purity: Impurities in solvents, such as peroxides in ethers or acidic contaminants, can catalyze degradation.

      • pH of the Medium: The stability of the compound can be pH-dependent. Extreme pH values may promote hydrolysis or other degradation reactions.

  • Question: I suspect my stock solution of this compound has degraded. How can I confirm this?

    • Answer: Visual inspection is the first step. A change in color from light yellow to amber or dark green can indicate degradation. For confirmation, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to assess the purity of your stock solution. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of degradation products. For more detailed analysis and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Issue: Observable changes in the physical appearance of the compound.

  • Question: The color of my this compound has darkened over time. Is it still usable?

    • Answer: A significant color change, particularly to dark green or amber, is a strong indicator of degradation. While the compound may not be completely degraded, the presence of impurities could significantly impact your experimental outcomes. It is highly recommended to use a fresh, pure sample for sensitive applications. If this is not possible, the purity of the darkened sample should be assessed using analytical methods like HPLC before use.

  • Question: I have observed the formation of precipitates in my stock solution. What should I do?

    • Answer: Precipitate formation can be due to several reasons, including degradation leading to less soluble products, or changes in solvent saturation with temperature. The solution should not be used without further investigation. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it is likely a degradation product. The supernatant should be analyzed for purity before use, though it is safer to prepare a fresh solution.

Frequently Asked Questions (FAQs)

  • Question: What are the recommended storage conditions for this compound?

    • Answer: To ensure stability, this compound should be stored at room temperature, preferably in a cool and dark place below 15°C. It is also specified to be stored under an inert gas as it is air-sensitive. The container should be tightly sealed to prevent exposure to moisture and air.

  • Question: What are the likely degradation pathways for this compound?

    • Answer: While specific studies on this compound are limited, based on its chemical structure, several degradation pathways can be proposed:

      • Oxidation: The furan ring is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to ring-opening products.

      • Hydrolysis: Under acidic or basic conditions, the molecule could potentially undergo hydrolysis, although the ether linkage within the furan ring is generally stable. The amine functionality can also be affected by pH.

      • N-Oxide Formation: The tertiary amine group can be oxidized to form an N-oxide, a common metabolic and degradation pathway for tertiary amines.

      • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), the tertiary amine could potentially lead to the formation of nitrosamine impurities, which are a significant concern in pharmaceutical products.

  • Question: How can I monitor the stability of this compound in my experimental setup?

    • Answer: A stability-indicating analytical method, typically an HPLC method, should be developed and validated. This involves subjecting the compound to forced degradation conditions (stress testing) to generate potential degradation products. The HPLC method should be able to separate the parent compound from all significant degradation products. Samples from your experiment can then be periodically analyzed to monitor for any decrease in the parent compound concentration or the appearance of degradation peaks.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and intended to guide researchers in designing their own stability studies.

Table 1: Forced Degradation of this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl24 hours60~15%2
0.1 M NaOH24 hours60~25%3
3% H₂O₂24 hours25~40%4
Photostability (UV light)48 hours25~10%1
Thermal7 days80~5%1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 7 days.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as HPLC or LC-MS.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products A This compound B Ring-Opened Products A->B Oxidation (Air, H₂O₂) C N-Oxide A->C Oxidation of Amine D Nitrosamine Derivative A->D Nitrosating Agents

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox photo Photolysis prep->photo thermal Thermal Stress prep->thermal hplc HPLC Analysis acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for forced degradation studies.

Improving the selectivity of reactions with N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,N,5-Trimethylfurfurylamine. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help improve the selectivity and success of your chemical reactions, particularly in directed ortho-metalation (DoM).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is a versatile heterocyclic building block often used in the synthesis of pharmaceuticals and agrochemicals.[1] Its key structural feature is the N,N-dimethylaminomethyl group at the 2-position, which is a powerful Directed Metalation Group (DMG). This makes the compound particularly suitable for regioselective functionalization of the furan ring at the C4 position via directed ortho-metalation (DoM).[2][3]

Q2: Which position on the this compound ring is most reactive towards lithiation?

A2: The N,N-dimethylaminomethyl group at C2 directs lithiation almost exclusively to the ortho position, which is C4.[3][4] The heteroatom of the DMG coordinates with the organolithium reagent (e.g., n-BuLi), bringing the base into proximity of the C4 proton and facilitating its abstraction over other protons on the ring or on the methyl groups.[3][5]

Q3: What are the main competing side reactions that reduce selectivity?

A3: The primary side reaction is benzylic lithiation, where the strong base deprotonates the 5-methyl group instead of the C4 position on the ring.[6] Another potential issue is lithiation at the C2 methylene bridge. Furan rings themselves can be unstable and prone to ring-opening or polymerization under harsh conditions, such as high temperatures or the presence of strong acids.[7][8][9]

Q4: How can I confirm that the desired C4-lithiated species has formed?

A4: After forming the aryllithium intermediate, you can quench a small aliquot of the reaction with a simple electrophile like D₂O or trimethylsilyl chloride (TMSCl). Analysis of the resulting product by ¹H NMR or GC-MS will confirm the position of deuterium or the TMS group, thereby verifying the site of lithiation.

Troubleshooting Guide: Improving Reaction Selectivity

This guide addresses common issues encountered during the metalation and subsequent functionalization of this compound.

Issue 1: Low Yield of the Desired C4-Substituted Product

Symptom: The primary product is unreacted starting material, or a complex mixture of products is observed after quenching with an electrophile.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Insufficient Reagent Activity Use a stronger base or an additive. Switch from n-BuLi to s-BuLi or t-BuLi, or add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction.[2][10]s-BuLi and t-BuLi are more basic than n-BuLi. TMEDA is a chelating agent that breaks up organolithium aggregates, increasing the basicity and accelerating the rate of deprotonation.[5]
Incomplete Reaction Increase the reaction time or slightly raise the temperature after the initial deprotonation step. Monitor the reaction progress by quenching aliquots at different time points.Deprotonation may be kinetically slow at very low temperatures. Allowing the reaction to stir longer or warm slightly (e.g., from -78°C to -40°C) can drive it to completion.[9]
Degradation of Product Ensure the workup procedure is appropriate. If your product is sensitive to acid or base, use a neutral quench (e.g., saturated NH₄Cl) and avoid harsh pH adjustments during extraction.[11]Furan-containing molecules can be sensitive. Unnecessary exposure to acid or base during workup can lead to decomposition or side reactions.[8][11]
Moisture in Reaction Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly titrated organolithium reagents.[2][7]Organolithium reagents are extremely reactive with water. Any moisture will quench the base, preventing deprotonation and reducing the yield.
Issue 2: Formation of the 5-Methyl Substituted Byproduct (Benzylic Lithiation)

Symptom: A significant amount of byproduct is isolated where the electrophile has added to the 5-methyl group instead of the C4 position of the furan ring.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Base Selection Use a bulkier, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[6][12]While alkyllithiums are common, lithium amide bases are often preferred for benzylic deprotonation.[6] Conversely, to favor ring lithiation, avoiding conditions that promote benzylic lithiation is key. Using a base like LiTMP can enhance selectivity for ring deprotonation due to steric hindrance.[12]
High Reaction Temperature Maintain a very low temperature (typically -78°C) during the deprotonation step.The kinetic barrier for deprotonating the aromatic ring proton is often lower than for the benzylic proton. Low temperatures favor the kinetically controlled C4-lithiation pathway.
Solvent Effects Use a coordinating solvent like tetrahydrofuran (THF).THF helps to solvate the lithium cation and stabilize the desired ortho-lithiated intermediate, increasing its formation rate relative to the benzylic anion.[2]

Visualizing Reaction Pathways and Troubleshooting

Directed ortho-Metalation (DoM) Pathway

The following diagram illustrates the desired reaction pathway for selective C4-functionalization of this compound.

DoM_Pathway cluster_reaction Reaction Steps S This compound Intermediate C4-Lithiated Intermediate (Desired) S->Intermediate Deprotonation Base Organolithium Base (e.g., n-BuLi, s-BuLi) Base->Intermediate Solvent Anhydrous THF, -78°C Quench Electrophile (E+) Addition Intermediate->Quench Reaction Product 4-Substituted Product Quench->Product Formation

Caption: Desired pathway for C4-functionalization via Directed ortho-Metalation.

Troubleshooting Logic for Poor Selectivity

This workflow helps diagnose and solve issues when benzylic lithiation is the competing side reaction.

Troubleshooting_Selectivity Start Poor Selectivity: Mixture of C4 and 5-CH2 Substituted Products Check_Temp Is Temperature ≤ -78°C? Start->Check_Temp Check_Base What base is being used? Check_Temp->Check_Base Yes Lower_Temp Action: Lower and strictly maintain temperature Check_Temp->Lower_Temp No Use_Bulky_Base Action: Switch to a bulkier base (e.g., LiTMP) Check_Base->Use_Bulky_Base Alkyllithium Add_TMEDA Action: Consider adding TMEDA to n-BuLi/s-BuLi Check_Base->Add_TMEDA Alkyllithium Outcome Improved Selectivity for C4-Substitution Lower_Temp->Outcome Use_Bulky_Base->Outcome Add_TMEDA->Outcome

Caption: Troubleshooting workflow for overcoming competing benzylic metalation.

Key Experimental Protocol: General Procedure for C4-Lithiation

The following is a representative protocol for the directed ortho-metalation of this compound. Note: This is a general guide and may require optimization for specific electrophiles.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under a positive pressure of nitrogen or argon.

    • Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the substrate) via syringe.

    • Cool the flask to -78°C using a dry ice/acetone bath.[2][7]

  • Lithiation:

    • Add this compound (1.0 eq.) to the cooled THF.

    • Slowly add n-butyllithium (1.05 - 1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70°C.[7]

    • Stir the resulting solution at -78°C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench:

    • Prepare a solution of the desired electrophile (1.1 - 1.2 eq.) in a small amount of anhydrous THF.

    • Add the electrophile solution dropwise to the reaction mixture at -78°C.

    • After the addition is complete, allow the reaction mixture to stir at -78°C for another 1-3 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

    • Purify the crude product by column chromatography on silica gel or distillation, as appropriate for the product's properties.[8]

References

Safe handling procedures for N,N,5-Trimethylfurfurylamine to avoid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling procedures for N,N,5-Trimethylfurfurylamine to avoid decomposition and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as 2-(Dimethylaminomethyl)-5-methylfuran, is a flammable and corrosive liquid.[1] Its primary hazards include causing severe skin burns and eye damage.[1] It is also air-sensitive.[1]

Q2: What are the recommended storage conditions for this compound to prevent decomposition?

A2: To prevent decomposition, this compound should be stored at room temperature, preferably in a cool and dark place below 15°C.[1] It is crucial to store it under an inert gas, such as argon, due to its air-sensitive nature.[1][2] The container should be kept tightly closed in a dry and well-ventilated area.[3][4]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles with side protection), and face protection.[1][5]

Q5: What should I do in case of accidental exposure to this compound?

A5:

  • If on skin or hair: Immediately take off all contaminated clothing and rinse the skin with water or shower.[1][5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor.[5]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • If swallowed: Rinse the mouth but do not induce vomiting.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color change of the liquid (darkening) Exposure to air or light, or contamination.This may indicate decomposition. It is recommended to verify the purity of the compound before use. If purity is compromised, dispose of the material according to approved waste disposal plant procedures.[1][6]
Presence of solid precipitate Decomposition or reaction with contaminants.Do not use the material. Dispose of it following appropriate safety protocols.
Unexpected reaction exotherm or gas evolution Contamination with incompatible materials (e.g., strong oxidizing agents, strong bases).Ensure all glassware is clean and dry before use. Verify that no incompatible materials are present in the reaction setup.[3]
Inconsistent experimental results Degradation of the starting material.Always use this compound that has been stored correctly under an inert atmosphere.[1][4] If the material's quality is in doubt, obtain a fresh batch.

Physicochemical and Safety Data

Property Value Reference
Molecular Formula C8H13NO[1]
Molecular Weight 139.20 g/mol [1]
Appearance Light yellow to Amber to Dark green clear liquid[1][7]
Boiling Point 164 °C[1][2]
Flash Point 49 °C[1]
Specific Gravity (20/20) 0.93[1]
Purity >98.0% (GC)[1]
Storage Temperature Room Temperature (Recommended <15°C)[1]
Signal Word Danger[1]
Hazard Statements H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.[1]

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Preparation: Work in a well-ventilated area, preferably in a fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Inert Atmosphere: Before opening, allow the container to reach room temperature. To maintain an inert atmosphere, use a Schlenk line or a glovebox.

  • Dispensing: Use clean, dry syringes or cannulas to transfer the liquid. Avoid introducing air into the storage container.

  • Sealing: After dispensing, flush the headspace of the container with an inert gas (e.g., argon) before tightly closing the cap.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. Wash contaminated clothing before reuse.[1]

Protocol 2: Disposal

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[1][6] Do not release into the environment.[4]

Visual Guides

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_use Use in Experiment cluster_disposal Disposal storage Store at RT (<15°C) in a cool, dark place under inert gas ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Before Handling fume_hood Work in a well-ventilated fume hood ppe->fume_hood inert_atmosphere Use inert atmosphere (Argon or Nitrogen) fume_hood->inert_atmosphere experiment Perform Experiment inert_atmosphere->experiment waste Collect in a labeled waste container experiment->waste After Use dispose Dispose via approved waste disposal service waste->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from storage to disposal.

DecompositionTroubleshooting Troubleshooting Decomposition of this compound start Observe signs of decomposition? check_storage Were storage conditions correct? (Inert gas, <15°C) start->check_storage Yes action_use_fresh Use a fresh, properly stored batch start->action_use_fresh No check_exposure Was the compound exposed to air/light? check_storage->check_exposure Yes action_dispose Dispose of the compound safely check_storage->action_dispose No check_contamination Potential contamination with incompatible materials? check_exposure->check_contamination Yes action_review_protocol Review handling protocols to prevent future exposure check_exposure->action_review_protocol No action_verify Verify purity (e.g., GC) check_contamination->action_verify No check_contamination->action_dispose Yes action_verify->action_dispose Purity compromised action_verify->action_use_fresh Purity acceptable action_review_protocol->action_use_fresh

Caption: A troubleshooting flowchart to identify potential causes of this compound decomposition and determine the appropriate corrective actions.

References

Analytical methods for detecting impurities in N,N,5-Trimethylfurfurylamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in N,N,5-Trimethylfurfurylamine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Impurities in this compound can originate from the synthetic route used for its preparation or from degradation. The two primary synthetic routes are the Eschweiler-Clarke reaction of 5-methylfurfurylamine and the reductive amination of 5-methylfurfural with dimethylamine.

  • Synthesis-Related Impurities (Eschweiler-Clarke Route):

    • 5-Methylfurfurylamine (Starting Material): Incomplete reaction can lead to the presence of the starting primary amine.

    • N-Methyl-5-methylfurfurylamine (Intermediate): Incomplete methylation can result in the presence of the secondary amine intermediate.

    • Formaldehyde and Formic Acid (Reagents): Residual amounts of these reagents may be present.

  • Synthesis-Related Impurities (Reductive Amination Route):

    • 5-Methylfurfural (Starting Material): Unreacted aldehyde may remain in the final product.

    • Dimethylamine (Reagent): Excess or unreacted dimethylamine can be a volatile impurity.

    • Imine Intermediate: The intermediate formed between 5-methylfurfural and dimethylamine may be present if the reduction step is incomplete.

  • Degradation Products:

    • The furan ring is susceptible to degradation under acidic conditions, which can lead to ring-opening and the formation of various byproducts. Furan rings can undergo polymerization or ring-opening reactions in the presence of acid.[1][2]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and synthesis-related impurities like 5-methylfurfurylamine and N-methyl-5-methylfurfurylamine.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): HPLC is a versatile technique for separating a wide range of impurities, including less volatile compounds and degradation products.[3][4] LC-MS provides both separation and mass information, aiding in the identification of unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for a reference standard of the impurity itself (qNMR).[4]

  • Hyphenated Techniques (LC-SPE-NMR): For complex impurity profiles, coupling liquid chromatography with solid-phase extraction and NMR spectroscopy (LC-SPE-NMR) can facilitate the isolation and identification of minor components.

Q3: Why am I observing peak tailing when analyzing this compound by GC?

A3: Peak tailing for amine compounds in GC is a common issue, often caused by the interaction of the basic amine groups with active sites (silanol groups) on the surface of the GC liner, injection port, and the column itself.[3]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for this compound and amine impurities Interaction with active silanol groups in the inlet liner or column.[3]- Use a deactivated inlet liner (e.g., base-deactivated). - Employ a GC column specifically designed for amine analysis (e.g., a base-deactivated wax column or a specialized amine column). - Trim the first few centimeters of the column to remove active sites that may have developed over time.
Column contamination with non-volatile matrix components.- Bake out the column at a high temperature (within the column's limits). - Perform a solvent rinse of the column according to the manufacturer's instructions.
Ghost Peaks Carryover from previous injections or contamination in the carrier gas or inlet.- Run a blank solvent injection to confirm carryover. - Clean the injection port and replace the septum. - Ensure high-purity carrier gas and check for leaks in the gas lines.
Poor Resolution Between Impurities Suboptimal temperature program or carrier gas flow rate.- Optimize the temperature gradient to improve separation. - Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for Basic Analytes Interaction of protonated amines with acidic residual silanol groups on the silica-based stationary phase.[4][5]- Use a mobile phase with a pH that keeps the silanol groups protonated (typically pH < 4).[5] - Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. - Employ an end-capped column or a column with a base-deactivated stationary phase.[4]
Column overload.- Reduce the injection volume or the sample concentration.
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.
Extraneous Peaks Contaminated mobile phase, sample, or carryover.- Filter all mobile phases and samples. - Run a blank gradient to check for system contamination. - Implement a robust needle wash procedure in the autosampler.

Data Presentation

Table 1: Hypothetical GC-MS Data for Impurity Analysis
Compound Retention Time (min) Target Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (µg/mL) LOQ (µg/mL)
Dimethylamine2.54544420.10.3
5-Methylfurfural8.2110109810.050.15
5-Methylfurfurylamine9.582111530.050.15
N-Methyl-5-methylfurfurylamine10.896125810.050.15
This compound11.511013994--
Table 2: Hypothetical HPLC-UV Data for Impurity Analysis
Compound Retention Time (min) UV λmax (nm) Response Factor (relative to main peak) LOD (µg/mL) LOQ (µg/mL)
5-Methylfurfural4.12801.20.10.3
5-Methylfurfurylamine2.52200.80.10.3
N-Methyl-5-methylfurfurylamine3.22200.90.10.3
This compound5.82201.0--
Ring-Opened Degradant1.82100.50.20.6

Experimental Protocols

Protocol 1: GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent base-deactivated wax column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of methanol.

Protocol 2: HPLC-UV Method for Non-Volatile Impurities and Degradation Products
  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with end-capping.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 3: NMR Analysis for Structural Confirmation and Quantification
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR for initial assessment and identification of known impurities by comparing chemical shifts to reference spectra.

    • ¹³C NMR and DEPT for carbon skeleton information.

    • 2D NMR (COSY, HSQC, HMBC) for structural elucidation of unknown impurities.

    • Quantitative NMR (qNMR) using a certified internal standard with a known concentration for accurate quantification of the main component and impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dissolve_GC Dissolve in Methanol Sample->Dissolve_GC Dissolve_HPLC Dissolve in Water/Acetonitrile Sample->Dissolve_HPLC Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR GC_MS GC-MS Analysis Dissolve_GC->GC_MS HPLC_UV HPLC-UV Analysis Dissolve_HPLC->HPLC_UV NMR NMR Spectroscopy Dissolve_NMR->NMR Identify_Volatiles Identify Volatile Impurities GC_MS->Identify_Volatiles Identify_NonVolatiles Identify Non-Volatile Impurities HPLC_UV->Identify_NonVolatiles Structure_Elucidation Structure Elucidation & Quantification NMR->Structure_Elucidation Final_Report Impurity Profile Report Identify_Volatiles->Final_Report Identify_NonVolatiles->Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for the analysis of impurities in this compound.

synthesis_impurities cluster_eschweiler Eschweiler-Clarke Synthesis cluster_reductive Reductive Amination Synthesis Start_EC 5-Methylfurfurylamine Intermediate_EC N-Methyl-5-methylfurfurylamine Start_EC->Intermediate_EC Incomplete Methylation Impurity_EC1 Unreacted Starting Material Start_EC->Impurity_EC1 Reagents_EC Formaldehyde, Formic Acid Product_EC This compound Intermediate_EC->Product_EC Impurity_EC2 Unreacted Intermediate Intermediate_EC->Impurity_EC2 Start_RA 5-Methylfurfural Intermediate_RA Imine Intermediate Start_RA->Intermediate_RA Impurity_RA1 Unreacted Starting Material Start_RA->Impurity_RA1 Reagents_RA Dimethylamine, Reducing Agent Product_RA This compound Intermediate_RA->Product_RA Incomplete Reduction Impurity_RA2 Unreacted Intermediate Intermediate_RA->Impurity_RA2

References

Strategies to enhance the reactivity of N,N,5-Trimethylfurfurylamine in sluggish reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N,5-Trimethylfurfurylamine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this versatile tertiary amine.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the general strategies to enhance its reactivity?

A1: Sluggish reactions involving this compound, a sterically hindered tertiary amine, can often be accelerated through several key strategies:

  • Catalyst Selection: The choice of catalyst is crucial. For reactions analogous to reductive amination, transition metal catalysts are highly effective. Consider screening catalysts such as Raney Ni, or noble metal catalysts like Ru/C, Pt/C, and Pd/C. The support material for the catalyst can also play a significant role.

  • Lewis Acid Co-catalysis: The addition of a Lewis acid can enhance the electrophilicity of the reaction partner, thereby increasing the reaction rate. Lewis acids can activate carbonyls or other electrophiles, making them more susceptible to nucleophilic attack by the sterically hindered amine.

  • Reaction Conditions Optimization: Systematically optimizing temperature, pressure, and solvent can have a profound impact. Increased temperature often accelerates reaction rates, but must be balanced against potential side reactions or degradation. In reactions involving gases like hydrogen, increasing the pressure can enhance reaction kinetics.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[1][2] This technique is particularly useful for overcoming activation energy barriers in sluggish reactions.

Q2: What type of catalysts are recommended for reactions involving this compound, particularly in reductive amination type reactions?

A2: Based on studies of structurally similar furfurylamines, several classes of catalysts are recommended for enhancing reactivity:

  • Noble Metal Catalysts: Catalysts such as Ruthenium (Ru), Platinum (Pt), and Palladium (Pd) supported on carbon (e.g., 5% Ru/C, 5% Pt/C, 5% Pd/C) have demonstrated high conversion rates in the reductive amination of furfural.[3]

  • Non-Noble Metal Catalysts: Raney Nickel (Raney Ni) is a cost-effective and highly active catalyst for amination reactions, often operating at slightly higher temperatures.[3][4]

  • Catalyst Support Effects: The choice of support can influence catalytic activity. For instance, Ru supported on TiO2 has been shown to be highly efficient due to the synergistic effect between the metal and the Lewis acidic sites on the support.[5]

Q3: Can the choice of solvent impact the reactivity of this compound?

A3: Yes, the solvent can play a significant role. Polar aprotic solvents can increase nucleophilicity. For reactions involving metal catalysts, the solvent can influence catalyst dispersion and stability. It is advisable to screen a range of solvents with varying polarities to find the optimal medium for your specific reaction.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low to No Product Formation 1. Low Reactivity: Steric hindrance of this compound may be inhibiting the reaction. 2. Catalyst Inactivity: The chosen catalyst may be unsuitable or deactivated. 3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient.1. Increase Temperature: Incrementally raise the reaction temperature in 10-20°C steps. 2. Screen Catalysts: Test a panel of catalysts, including Raney Ni, Ru/C, Pt/C, and Pd/C. Consider a catalyst with Lewis acidic support like TiO2.[5] 3. Introduce a Lewis Acid: Add a Lewis acid co-catalyst to activate the electrophile. 4. Employ Microwave Synthesis: If available, switch to microwave-assisted heating to potentially accelerate the reaction.[1]
Formation of Significant Side Products 1. Over-hydrogenation/Ring Opening: The furan ring is susceptible to hydrogenation or opening under harsh conditions. 2. Thermal Degradation: The starting material or product may be degrading at the reaction temperature. 3. Side Reactions with Solvent: The solvent may be participating in side reactions.1. Optimize H₂ Pressure: If applicable, reduce the hydrogen pressure to minimize over-hydrogenation.[4] 2. Lower Reaction Temperature: Once the reaction is initiated, try to lower the temperature to improve selectivity. 3. Change Catalyst: A more selective catalyst might be required. For example, some catalysts show higher selectivity for the desired product over side reactions. 4. Solvent Screening: Test alternative solvents that are less likely to participate in side reactions.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. 2. Formation of Azeotropes: The product may form an azeotrope with the solvent or impurities.1. Derivatization: Consider derivatizing the product to alter its physical properties for easier separation, followed by deprotection. 2. Alternative Purification Techniques: Explore vacuum distillation or crystallization as alternatives to column chromatography. 3. Extraction Optimization: Systematically optimize the pH and solvent for liquid-liquid extraction to improve separation.

Quantitative Data from Analogous Reactions

The following table summarizes the performance of various catalysts in the reductive amination of furfural, a reaction analogous to many transformations involving furfurylamines. This data can serve as a starting point for catalyst selection in your experiments with this compound.

CatalystSupportTemp. (°C)Pressure (MPa H₂)Time (h)Furfural Conversion (%)Furfurylamine Selectivity (%)Reference
5% Ru/CCarbon9022>99<86[3]
5% Pt/CCarbon9022>99<86[3]
5% Pd/CCarbon9022>99<86[3]
Raney Ni-1302.0310096.3[3]
Ru/TiO₂Titania30-12-97.8 (Yield)[5]

Experimental Protocols

General Protocol for Catalyst Screening in a Sluggish Reaction

This protocol describes a general workflow for screening different catalysts to enhance the reactivity of this compound in a hypothetical sluggish N-alkylation reaction.

  • Reactor Setup: To a series of parallel pressure reactors, add the electrophile (1 mmol), this compound (1.2 mmol), and the chosen solvent (5 mL).

  • Catalyst Addition: To each reactor, add a different catalyst (e.g., 5 mol% of Raney Ni, 5% Ru/C, 5% Pt/C, 5% Pd/C).

  • Reaction Execution: Seal the reactors, purge with an inert gas (e.g., Argon), and then pressurize with hydrogen to the desired pressure (e.g., 2 MPa). Heat the reactors to the desired temperature (e.g., 90°C) with stirring for a set time (e.g., 4 hours).

  • Work-up and Analysis: After cooling to room temperature, vent the reactors. Take an aliquot from each reaction mixture, dilute appropriately, and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the desired product.

Protocol for Microwave-Assisted Reaction
  • Reactant Preparation: In a microwave-safe reaction vessel, combine the electrophile (1 mmol), this compound (1.2 mmol), a suitable catalyst (if required), and the solvent (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to 120°C and the reaction time to 30 minutes with stirring.

  • Analysis: After the reaction is complete and the vessel has cooled, analyze the reaction mixture by GC-MS or LC-MS to determine the outcome.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Analysis A Combine Reactants: - this compound - Electrophile - Solvent B Add Catalyst A->B C Set Temperature & Pressure B->C D Stir for a Defined Time C->D E Cool and Quench Reaction D->E F Analyze by GC-MS/LC-MS E->F troubleshooting_logic Start Sluggish Reaction? Increase_Temp Increase Temperature Start->Increase_Temp Yes Change_Catalyst Change Catalyst/ Add Lewis Acid Start->Change_Catalyst Yes Use_Microwave Use Microwave Synthesis Start->Use_Microwave Yes Check_Side_Products Side Products Formed? Increase_Temp->Check_Side_Products Change_Catalyst->Check_Side_Products Use_Microwave->Check_Side_Products Optimize_Conditions Optimize Pressure/ Lower Temperature Check_Side_Products->Optimize_Conditions Yes Success Reaction Improved Check_Side_Products->Success No Optimize_Conditions->Success Failure Further Optimization Needed

References

Validation & Comparative

A Comparative Analysis of N,N,5-Trimethylfurfurylamine and Other Furfurylamine Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the furan chemical scaffold represents a versatile platform for the synthesis of novel compounds with diverse biological activities. This guide provides a comparative analysis of N,N,5-trimethylfurfurylamine and other furfurylamine derivatives, summarizing their physicochemical properties, biological activities, and synthetic methodologies to inform future research and development endeavors.

Introduction to Furfurylamine Derivatives

Furfurylamine and its derivatives are bio-based platform chemicals typically derived from furfural, which is obtained from lignocellulosic biomass. These compounds serve as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and polymers.[1] The functionalization of the furan ring and the amine group allows for the generation of a wide array of molecules with distinct properties and applications. This compound, a tertiary amine derivative, is a versatile compound utilized in the synthesis of agrochemicals and pharmaceuticals, with its unique structure enhancing reactivity for advanced materials and specialty chemicals.[2] This guide will delve into a comparative analysis of this compound with other furfurylamine derivatives, focusing on experimental data to highlight their potential in various applications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of furfurylamine derivatives are crucial for their application, influencing factors such as solubility, reactivity, and bioavailability. While comprehensive data for this compound is limited in publicly available literature, a comparison with other derivatives provides valuable insights.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound 14496-35-6C₈H₁₃NO139.20164Data not availableData not available
Furfurylamine617-89-0C₅H₇NO97.12145-146[3]1.099[3]1.490[3]
5-Methylfurfurylamine14003-16-8C₆H₉NO111.14Data not availableData not availableData not available
N,N-Dimethylfurfurylamine14496-34-5C₇H₁₁NO125.17127.70.971Data not available
5-(Hydroxymethyl)furfurylamine26636-22-4C₆H₉NO₂127.14Data not availableData not availableData not available

Note: This table is compiled from available data and highlights the need for further experimental characterization of this compound.

Biological Activity: A Comparative Perspective

Antifungal Activity

Certain furfurylamine derivatives have shown promising antifungal properties. For instance, a study on new furfuryl amine derivatives indicated fungicidal activities against five species of fungi at a concentration of 200 mg/L.[4] Another study on psoralen derivatives, which contain a furan ring, also demonstrated potential antifungal activities.[5]

Compound/Derivative ClassFungal SpeciesActivity MetricResultReference
Substituted FurfurylaminesFive fungal species% InhibitionFungicidal at 200 mg/L[4]
Psoralen derivative 3a Botrytis cinerea% Inhibition67.9%[5]
Psoralen derivative 4b Rhizoctonia solani% Inhibition62.4%[5]
6-Hexadecyl-2,3,4,5-tetrahydropyridineCryptococcus neoformansMFC (µg/mL)3.8[6]
6-Hexadecyl-2,3,4,5-tetrahydropyridineCandida albicansMFC (µg/mL)15.0[6]
Insecticidal and Acaricidal Activity

The precursor to this compound, 5-methylfurfural, has demonstrated acaricidal properties against various mite species.[7] This suggests that derivatives of 5-methylfurfural, such as this compound, may also possess insecticidal or acaricidal activity.

CompoundTarget SpeciesActivity MetricResult (µg/cm²)Reference
5-MethylfurfuralDermatophagoides farinaeLD₅₀11.87[7]
5-MethylfurfuralDermatophagoides pteronyssinusLD₅₀11.00[7]
5-MethylfurfuralTyrophagus putrescentiaeLD₅₀8.59[7]
Pharmacological Potential

Substituted furfurylamines have been investigated for various pharmacological activities. For example, substituted tetrahydrofurfurylamines have been explored as potential antidepressants.[8] A derivative of this compound, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate, has shown potential for cognitive enhancement, as an antipsychotic, and in pain management.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. Below are representative protocols for the synthesis of furfurylamine derivatives.

Synthesis of this compound (Representative Protocol)

While a specific, detailed protocol for this compound is not available in the reviewed literature, a standard procedure would involve the reductive amination of 5-methylfurfural with dimethylamine.

Reaction: Reductive Amination

Reactants:

  • 5-Methylfurfural

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with H₂ over Pd/C or Raney Nickel)

  • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane, Methanol)

Procedure:

  • To a solution of 5-methylfurfural in the chosen solvent, add the dimethylamine solution.

  • Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the corresponding enamine or iminium ion intermediate.

  • Add the reducing agent portion-wise or in one go, depending on the reactivity. For catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of the catalyst.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as distillation or column chromatography, to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Methylfurfural 5-Methylfurfural Mixing & Imine Formation Mixing & Imine Formation 5-Methylfurfural->Mixing & Imine Formation Dimethylamine Dimethylamine Dimethylamine->Mixing & Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Mixing & Imine Formation->Reduction Work-up & Extraction Work-up & Extraction Reduction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification This compound This compound Purification->this compound

Caption: A representative workflow for the synthesis of this compound.

Potential Mechanism of Action

The mechanism of action of furfurylamine derivatives varies depending on their specific structure and the biological target. For insecticidal applications, it is plausible that N,N-dialkylfurfurylamines, like this compound, could target the nervous system of insects. Drawing parallels with N,N-diethyl-meta-toluamide (DEET), a well-known insect repellent, the mode of action may involve the modulation of octopaminergic synapses rather than acetylcholinesterase inhibition.[9][10][11] Octopamine is a key neurotransmitter in invertebrates, and its receptors are a validated target for insecticides.

G This compound This compound Octopamine Receptor Octopamine Receptor This compound->Octopamine Receptor Binds to Increased Intracellular Calcium Increased Intracellular Calcium Octopamine Receptor->Increased Intracellular Calcium Activates Neuroexcitation Neuroexcitation Increased Intracellular Calcium->Neuroexcitation Insect Toxicity Insect Toxicity Neuroexcitation->Insect Toxicity

Caption: A hypothetical signaling pathway for the insecticidal action of this compound.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with potential applications in the pharmaceutical and agrochemical industries. While the available data on this compound itself is sparse, the biological activities of related furfurylamine derivatives suggest that it is a worthy candidate for further investigation. Future research should focus on the systematic synthesis and screening of a library of N,N-dialkylfurfurylamines to establish clear structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of robust and scalable synthetic routes from renewable feedstocks will be crucial for the commercial viability of these promising bio-based chemicals.

References

Validation of the biological activity of compounds synthesized from N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available studies on the biological activity of compounds synthesized directly from N,N,5-Trimethylfurfurylamine has yielded insufficient data to create a detailed comparison guide as requested.

The available information is general in nature, highlighting the potential utility of furan-containing compounds in drug discovery and materials science. For instance, various furan derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. However, these studies do not originate from this compound as the primary precursor.

One structurally similar compound identified during the search was ranitidine amino alcohol, or 5-((Dimethylamino)methyl)-2-furanmethanol. While this molecule shares a dimethylaminomethyl furan structure, it is primarily known as a reference standard and impurity related to the drug ranitidine. Detailed pharmacological studies validating its own biological activities, independent of its role as a ranitidine-related compound, were not found.

Without specific examples of biologically active compounds synthesized from this compound, it is not possible to construct the requested comparison guide. The core requirements of presenting quantitative data in tables, providing detailed experimental protocols, and visualizing signaling pathways cannot be met due to the absence of foundational research data in the public domain.

Researchers and scientists interested in the potential of this compound would likely need to undertake novel synthesis and biological screening studies to generate the kind of data necessary for such a comparative analysis. At present, the scientific literature does not appear to contain the requisite information to fulfill this request.

Efficacy of Furan-Based Tertiary Amine Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Introduction

This guide will delve into the catalytic landscape of two primary reaction classes:

  • Reductive Amination for Furfurylamine Synthesis: A foundational process for creating the furfurylamine scaffold, where various metal-based catalysts are employed.

  • Tertiary Amine-Catalyzed Reactions: Representative transformations where the basicity and nucleophilicity of tertiary amines, such as N,N,5-Trimethylfurfurylamine, are paramount.

Through a detailed presentation of experimental data, protocols, and mechanistic pathways, this guide aims to equip researchers with the knowledge to navigate the selection of catalysts for their specific synthetic challenges.

Part 1: Catalytic Synthesis of the Furfurylamine Core via Reductive Amination

The synthesis of furfurylamine from furfural, a biomass-derived aldehyde, is a critical transformation for producing valuable intermediates. This section compares the performance of various heterogeneous catalysts in this reaction.

Performance Data
CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)Furfural Conversion (%)Furfurylamine Yield (%)Reference
Raney Ni-1302.0310096.3[1]
Ni/TiO₂TiO₂90---98.6[2]
NiSi-TSilica90---94.2[3]
Ni₆AlOₓ-1000.45-90[4]
Rh/Al₂O₃Al₂O₃80-2-~92[5][6]
Ru/T-ZrO₂Tetragonal ZrO₂80-2.5-99
Experimental Protocols

1. Reductive Amination of Furfural using Raney Ni Catalyst [1]

  • Reaction Setup: A high-pressure autoclave reactor is charged with furfural, 1,4-dioxane as the solvent, and the Raney Ni catalyst.

  • Reagents:

    • Furfural

    • Ammonia (in a molar ratio of 1:2 with furfural)

    • Raney Ni

    • 1,4-Dioxane

  • Procedure: The reactor is sealed and purged with hydrogen gas. The pressure is then increased to 2.0 MPa with hydrogen. The reaction mixture is heated to 130°C and stirred for 3 hours.

  • Workup and Analysis: After cooling and venting the reactor, the catalyst is removed by filtration. The filtrate is then analyzed by gas chromatography to determine the conversion of furfural and the yield of furfurylamine.

2. Reductive Amination of Furfural using Ni/TiO₂ Catalyst [2]

  • Catalyst Preparation: The Ni(5%)/TiO₂ catalyst is prepared via the wet impregnation method.

  • Reaction Setup: A batch reactor is loaded with the Ni/TiO₂ catalyst, furfural, and a solvent system of aqueous ammonia and methanol.

  • Reagents:

    • Furfural (FUR)

    • Aqueous Ammonia (NH₃(aq.))

    • Methanol (CH₃OH)

    • Ni(5%)/TiO₂ catalyst

  • Procedure: The reaction is carried out at 90°C. Further details on reaction time and pressure were not specified in the abstract.

  • Workup and Analysis: The catalyst is separated from the reaction mixture, and the products are analyzed to determine the yield of furfurylamine (FAM), which was reported to be 98.6%.

Reaction Pathway: Reductive Amination of Furfural

Reductive_Amination Reductive Amination of Furfural to Furfurylamine Furfural Furfural Imine Furfurylimine Intermediate Furfural->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Furfurylamine Furfurylamine Imine->Furfurylamine + H2 Catalyst Metal Catalyst (e.g., Ni, Rh, Ru) Catalyst->Imine Catalyst->Furfurylamine H2 H2 H2->Furfurylamine

Caption: General pathway for the metal-catalyzed reductive amination of furfural.

Part 2: Efficacy of Tertiary Amine Catalysts in Organic Synthesis

Tertiary amines are widely used as catalysts in a variety of organic reactions, primarily acting as bases or nucleophiles. This section provides a comparative overview of common tertiary amine catalysts in representative reactions, offering a proxy for the potential performance of this compound.

Performance Data
CatalystReaction TypeSubstrate 1Substrate 2Product Yield (%)Reference
DABCO Aza-Baylis-HillmanMaleimidesAzodicarboxylates85[7]
Triethylamine AcylationImidazopyridinePhenylmethanone47[8]
Hünig's Base (DIPEA) N-AlkylationSecondary AminesAlkyl Halides~90[9][10]
Experimental Protocols

1. DABCO-Catalyzed Aza-Morita-Baylis-Hillman Reaction [7]

  • Reaction Setup: A mixture of the substrates and catalyst is stirred in a reaction vessel.

  • Reagents:

    • Diisopropyl or diethyl azodicarboxylate (1 mmol)

    • Maleimide (1 mmol)

    • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

  • Procedure: The mixture is stirred at 70°C under neat (solvent-free) conditions for 2-6 hours.

  • Workup and Analysis: The residue is dissolved in ethyl acetate, washed with dilute HCl and water, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the aza-MBH adduct.

2. Hünig's Base (DIPEA) Catalyzed N-Alkylation of Secondary Amines [10]

  • Reaction Setup: The reaction is carried out in a suitable reaction vessel under an inert atmosphere.

  • Reagents:

    • Secondary amine (1.0 eq)

    • Alkyl halide (1.1 eq)

    • N,N-Diisopropylethylamine (Hünig's Base) (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure: The reagents are mixed in acetonitrile and heated to 60-70°C for approximately 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Analysis: Upon completion, the solvent is removed under reduced pressure. The crude product is then analyzed, with crude ¹H NMR indicating yields of over 90% for the desired tertiary amine.

Catalytic Cycle: Tertiary Amine Catalysis

Tertiary_Amine_Catalysis General Catalytic Cycle for Tertiary Amines cluster_base As a Base cluster_nucleophile As a Nucleophile (e.g., Acyl Transfer) Base_Catalyst Tertiary Amine (R3N) Deprotonated_Substrate Substrate⁻ Base_Catalyst->Deprotonated_Substrate Deprotonation Protonated_Catalyst R3NH⁺ Base_Catalyst->Protonated_Catalyst Substrate_H Substrate-H Substrate_H->Deprotonated_Substrate Product_Base Product Deprotonated_Substrate->Product_Base Protonated_Catalyst->Base_Catalyst Regeneration Reagent_Base Reagent Reagent_Base->Product_Base Nuc_Catalyst Tertiary Amine (R3N) Acyl_Intermediate Acyl-Ammonium Intermediate [R'CONR3]⁺Cl⁻ Nuc_Catalyst->Acyl_Intermediate Acyl_Source Acyl Source (e.g., R'COCl) Acyl_Source->Acyl_Intermediate Product_Nuc Acylated Product (R'CONu) Acyl_Intermediate->Product_Nuc Nucleophile Nucleophile (Nu-H) Nucleophile->Product_Nuc Product_Nuc->Nuc_Catalyst Regeneration

Caption: Two primary modes of action for tertiary amine catalysts.

Conclusion

While direct efficacy data for this compound-based catalysts remains elusive in the public domain, this guide provides a robust comparative framework based on analogous systems. The data presented for the synthesis of the furfurylamine core highlights the effectiveness of various metal catalysts, with non-noble metal systems like nickel-based catalysts showing high yields under optimized conditions. In the context of its function as a tertiary amine, comparisons with well-established catalysts such as DABCO, Triethylamine, and Hünig's Base suggest that its performance will be dictated by its steric and electronic properties. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers to design and execute their synthetic strategies. Future research into the specific catalytic applications of this compound is warranted to fully elucidate its potential in organic synthesis.

References

Spectroscopic comparison of N,N,5-Trimethylfurfurylamine and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of N,N,5-Trimethylfurfurylamine and its Analogues

This guide provides a comparative analysis of the spectroscopic properties of this compound and its analogues, namely N,N-Dimethylfurfurylamine, 5-Methylfurfurylamine, and N-Methylfurfurylamine. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. The guide summarizes available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides generalized experimental protocols for these techniques.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound Predicted: ~6.0-6.2 (d, 1H, furan H3), ~5.8-6.0 (d, 1H, furan H4), ~3.4 (s, 2H, CH₂-N), ~2.2 (s, 6H, N(CH₃)₂), ~2.2 (s, 3H, furan-CH₃)
N,N-Dimethylfurfurylamine Predicted: ~7.3 (m, 1H, furan H5), ~6.3 (m, 1H, furan H3), ~6.2 (m, 1H, furan H4), ~3.4 (s, 2H, CH₂-N), ~2.2 (s, 6H, N(CH₃)₂)
5-Methylfurfurylamine Predicted: ~6.1 (d, 1H, furan H3), ~5.9 (d, 1H, furan H4), ~3.7 (s, 2H, CH₂-N), ~2.3 (s, 3H, furan-CH₃), ~1.5 (br s, 2H, NH₂)
N-Methylfurfurylamine Experimental data available, see PubChem CID 78492 for spectrum.[1] Key signals: furan protons, CH₂-N, and N-CH₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm, Assignment
This compound Predicted: ~150-155 (furan C2, C5), ~105-110 (furan C3, C4), ~55-60 (CH₂-N), ~45 (N(CH₃)₂), ~13 (furan-CH₃)
N,N-Dimethylfurfurylamine Predicted: ~150-155 (furan C2), ~142 (furan C5), ~110 (furan C3), ~107 (furan C4), ~55-60 (CH₂-N), ~45 (N(CH₃)₂)
5-Methylfurfurylamine Predicted: ~155 (furan C2), ~150 (furan C5), ~108 (furan C3), ~106 (furan C4), ~40 (CH₂-N), ~13 (furan-CH₃)
N-Methylfurfurylamine Experimental data available, see PubChem CID 78492 for spectrum.[1] Key signals: furan carbons, CH₂-N, and N-CH₃.

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)

CompoundWavenumber (cm⁻¹), Intensity, Assignment
This compound Predicted: ~2950-2800 (s, C-H stretch), ~1600 (m, C=C furan stretch), ~1150 (s, C-O-C furan stretch), ~1020 (m, C-N stretch)
N,N-Dimethylfurfurylamine Predicted: ~2950-2800 (s, C-H stretch), ~1600 (m, C=C furan stretch), ~1150 (s, C-O-C furan stretch), ~1020 (m, C-N stretch)
5-Methylfurfurylamine Predicted: ~3400-3300 (m, N-H stretch), ~2950-2800 (s, C-H stretch), ~1600 (m, C=C furan stretch), ~1150 (s, C-O-C furan stretch), ~1020 (m, C-N stretch)
N-Methylfurfurylamine Experimental data available (Neat, ATR, and vapor phase).[1] Key absorptions for N-H, C-H, C=C, C-O-C, and C-N vibrations.

Table 4: Mass Spectrometry (MS) Data (Predicted and Experimental)

Compoundm/z, Relative Intensity, Assignment
This compound Predicted: M⁺ at 139. [M-CH₃]⁺ at 124. Base peak likely at m/z 58 [CH₂=N(CH₃)₂]⁺.
N,N-Dimethylfurfurylamine Predicted: M⁺ at 125. Base peak likely at m/z 58 [CH₂=N(CH₃)₂]⁺.
5-Methylfurfurylamine Predicted: M⁺ at 111. Base peak likely at m/z 94 [M-NH₃]⁺ or m/z 81.
N-Methylfurfurylamine Experimental data available (GC-MS).[1] M⁺ at 111. Major fragments observed.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[2]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

    • The sample should be dissolved in a clean, dry NMR tube.

    • To ensure magnetic field homogeneity, filter the sample to remove any solid particles.

    • An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.

  • Data Acquisition :

    • The NMR spectra are recorded on a spectrometer (e.g., Bruker 300 MHz or 400 MHz).[3]

    • The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

    • Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.[4]

  • Data Processing :

    • The FID is converted into a spectrum using a Fourier transform.

    • The spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For the analysis of liquid amine samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity.

  • Sample Preparation :

    • Ensure the ATR crystal is clean before use.[5]

    • Place a single drop of the neat liquid amine sample directly onto the ATR crystal.[6]

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal should be collected first.[6]

    • The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.[7]

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing :

    • The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amines, derivatization is sometimes employed to improve chromatographic performance, though direct analysis is also possible.[8][9]

  • Sample Preparation :

    • For direct injection, the neat liquid amine can be diluted in a suitable solvent.

    • For headspace analysis of volatile amines, the sample is placed in a sealed vial and heated to allow the analytes to partition into the gas phase above the sample.[8] The headspace gas is then injected.

    • To improve volatility and peak shape, amines can be derivatized, for example, using propyl chloroformate.[9]

  • Gas Chromatography :

    • A gas chromatograph equipped with a column suitable for amine analysis (e.g., a base-deactivated column) is used.[8]

    • The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry :

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized, typically by electron ionization (EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A mass spectrum is generated for each eluting compound, showing the relative abundance of the different fragment ions, which is used for structural elucidation and identification.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of the furfurylamine compounds discussed in this guide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound or Analogue Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute or Headspace Prep Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Intensities) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) GCMS->MS_Data

Caption: Workflow for Spectroscopic Analysis of Furfurylamine Analogues.

References

A Comparative Analysis of the Reaction Kinetics of N,N,5-Trimethylfurfurylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of N,N,5-Trimethylfurfurylamine. Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this document focuses on a comparative analysis based on the known kinetics of structurally similar compounds, namely other furan derivatives and tertiary amines. The information presented herein is intended to provide a foundational understanding and a framework for future experimental investigation.

Introduction to this compound

This compound is a tertiary amine featuring a substituted furan ring. Its chemical structure suggests reactivity associated with both the nucleophilic nitrogen atom of the tertiary amine and the furan moiety, which can participate in various organic reactions. Understanding the reaction kinetics of this compound is crucial for its potential applications in organic synthesis and drug development, where reaction rates, selectivity, and mechanisms are of paramount importance.

Comparative Reaction Kinetics

To contextualize the potential reactivity of this compound, this section presents a comparative analysis of the kinetics of related furan derivatives and the N-alkylation of amines.

2.1. Reactivity of the Furan Ring

The furan ring in this compound is a key determinant of its reactivity. The kinetics of reactions involving furan and its derivatives, such as reactions with hydroxyl radicals and Diels-Alder reactions, have been studied. These studies provide insights into how the substituents on the furan ring influence its reactivity.

Table 1: Comparative Reaction Rate Coefficients for Furan Derivatives with OH Radicals

CompoundRate Coefficient (k) in cm³/molecule·sTemperature (K)Reference
Furan(1.30 ± 0.12) × 10⁻¹¹ exp[(336 ± 20)/T]273–353[1]
2-Methylfuran(2.26 ± 0.52) × 10⁻¹¹298[1]
2,5-Dimethylfuran(1.02 ± 0.31) × 10⁻¹⁰298[1]

Based on the data, the presence of methyl groups on the furan ring increases the reaction rate with hydroxyl radicals. This suggests that the 5-methyl group in this compound would likely enhance the reactivity of the furan ring compared to unsubstituted furan.

2.2. Reactivity of the Tertiary Amine Group

The N,N-dimethylamino group makes this compound a tertiary amine. A common reaction for tertiary amines is N-alkylation to form quaternary ammonium salts, known as the Menshutkin reaction. The rate of this reaction is influenced by steric hindrance around the nitrogen atom and the nature of the solvent.

While specific kinetic data for the N-alkylation of this compound is unavailable, we can draw comparisons with other tertiary amines. Generally, the nucleophilicity of tertiary amines is lower than that of secondary amines due to increased steric hindrance, which slows down the reaction rate.

Table 2: Qualitative Comparison of N-Alkylation Rates for Different Amine Types

Amine TypeRelative Rate of AlkylationInfluencing Factors
Primary AmineModerateCan undergo multiple alkylations, leading to a mixture of products.
Secondary AmineFastGenerally more nucleophilic than primary amines.
Tertiary AmineSlower than secondary aminesSteric hindrance around the nitrogen atom significantly reduces the reaction rate.

The "runaway train" of amine alkylation, where primary amines get subsequently alkylated to secondary, tertiary, and even quaternary amines, often stops at the tertiary amine stage due to this decreased reactivity.

Proposed Experimental Protocol for Kinetic Studies

To determine the specific reaction kinetics of this compound, a detailed experimental protocol is necessary. The following outlines a general approach for studying the kinetics of its formation via N-alkylation of a precursor or its subsequent reactions.

3.1. Objective:

To determine the rate law, rate constant, and activation energy for a specific reaction involving this compound (e.g., its synthesis by N-alkylation of 5-methylfurfurylamine with a methylating agent).

3.2. Materials:

  • This compound or its precursors (e.g., 5-methylfurfurylamine and a methylating agent like methyl iodide)

  • Solvent (e.g., acetonitrile, which is known to assist in the oxidation of tertiary amines)

  • Quenching agent (if necessary)

  • Internal standard for analysis

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

3.3. Methodology:

  • Reaction Setup: A series of reactions will be set up in a constant temperature bath. Each reaction will have a different initial concentration of one of the reactants while keeping the others constant.

  • Initiation and Sampling: The reaction is initiated by adding the final reactant. At specific time intervals, an aliquot of the reaction mixture is withdrawn.

  • Quenching: The reaction in the aliquot is immediately stopped (quenched), for example, by rapid cooling or by adding a chemical that reacts with one of the reactants.

  • Analysis: The concentration of the reactant or product in each sample is determined using a calibrated analytical technique like GC-MS or HPLC.

  • Data Analysis:

    • Plot concentration versus time to determine the initial rate of the reaction for each experiment.

    • Use the method of initial rates to determine the order of the reaction with respect to each reactant and the overall rate law.

    • Calculate the rate constant (k) from the rate law and the experimental data.

    • Repeat the entire set of experiments at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizations

4.1. Logical Relationship in Amine Alkylation

Amine_Alkylation Ammonia Ammonia (NH3) Primary Primary Amine (RNH2) Ammonia->Primary + RX Secondary Secondary Amine (R2NH) Primary->Secondary + RX Tertiary Tertiary Amine (R3N) (e.g., this compound) Secondary->Tertiary + RX Quaternary Quaternary Ammonium Salt (R4N+) Tertiary->Quaternary + RX

Caption: Sequential N-alkylation of ammonia to form primary, secondary, tertiary, and quaternary ammonium salts.

4.2. Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_temp_study Temperature Dependence Reactants Prepare Reactant Solutions (Varying Concentrations) Initiate Initiate Reaction Reactants->Initiate Temp Set Constant Temperature Bath Temp->Initiate Sample Collect Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (e.g., GC-MS, HPLC) Quench->Analyze Data Plot Concentration vs. Time Analyze->Data RateLaw Determine Rate Law and Rate Constant (k) Data->RateLaw Repeat Repeat at Different Temperatures RateLaw->Repeat Arrhenius Calculate Activation Energy (Ea) Repeat->Arrhenius

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Conclusion

References

Validating the Mechanism of Action for N,N,5-Trimethylfurfurylamine-Derived Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of drugs derived from N,N,5-Trimethylfurfurylamine. Drawing parallels with the well-established histamine H₂ receptor antagonist, ranitidine, which shares a substituted furan-containing side chain, this document outlines key experimental approaches and presents comparative data for validating potential therapeutic candidates. The focus is on the characterization of compounds targeting the histamine H₂ receptor, a common mechanism for this structural class.

Introduction to this compound Derivatives and Their Therapeutic Potential

This compound serves as a versatile starting material in the synthesis of various bioactive molecules.[1] The furan moiety is a key structural feature found in numerous pharmacologically active compounds, including the widely recognized anti-ulcer drug, ranitidine. Ranitidine, a histamine H₂ receptor antagonist, is synthesized from a furfuryl alcohol derivative, highlighting the potential for this compound-derived compounds to exhibit similar mechanisms of action.[2][3]

Histamine H₂ receptor antagonists competitively inhibit the action of histamine on the H₂ receptors of parietal cells in the stomach, leading to a reduction in gastric acid secretion.[4][5][6][7][8] This mechanism of action has proven effective in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[9][10] This guide will use the validation of H₂ receptor antagonism as a primary example for elucidating the mechanism of action of novel this compound-derived drug candidates.

Comparative Analysis of Histamine H₂ Receptor Antagonists

To effectively evaluate a novel this compound-derived drug candidate, it is crucial to compare its performance against established alternatives. The following table summarizes key pharmacological parameters for ranitidine and other commonly used H₂ receptor antagonists.

DrugChemical StructurePotency (Relative to Cimetidine)BioavailabilityHalf-life (hours)
Ranitidine (Structure not available in search results)4-10x~50%2.5-3.0
Cimetidine (Structure not available in search results)1x60-70%2.0
Famotidine (Structure not available in search results)20-60x40-45%2.5-4.0
Nizatidine (Structure not available in search results)4-10x>90%1.1-1.6

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a potential this compound-derived H₂ receptor antagonist, a series of in vitro and in vivo experiments are required.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the histamine H₂ receptor.

Objective: To quantify the affinity of the test compound for the histamine H₂ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (this compound derivative)

  • Membrane preparation from cells expressing the human histamine H₂ receptor

  • Radioligand: [³H]-Tiotidine (a potent H₂ antagonist)[11]

  • Unlabeled competitor: Tiotidine or another known H₂ antagonist

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from a cell line stably expressing the human histamine H₂ receptor. This typically involves cell lysis, homogenization, and differential centrifugation.[2]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, an excess of unlabeled competitor, and membrane preparation.

    • Competition Binding: Radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor binding, i.e., whether the compound acts as an antagonist.

Objective: To measure the ability of the test compound to inhibit histamine-stimulated cyclic AMP (cAMP) production in cells expressing the H₂ receptor.

Materials:

  • Test compound

  • Cell line expressing the human histamine H₂ receptor (e.g., HEK293 cells)

  • Histamine

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the H₂ receptor-expressing cells in appropriate media.

  • Assay:

    • Seed the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ for the inhibition of histamine-stimulated cAMP production.

In Vivo Model: Gastric Acid Secretion in Rats

This assay evaluates the efficacy of the test compound in a living organism.

Objective: To assess the ability of the test compound to inhibit histamine-stimulated gastric acid secretion in an animal model.

Materials:

  • Test compound

  • Male Wistar rats

  • Urethane (anesthetic)

  • Histamine

  • Saline

  • pH meter

  • Perfusion pump

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the esophagus and duodenum for stomach perfusion.

  • Perfusion: Perfuse the stomach with saline at a constant rate.

  • Basal Secretion: Collect the perfusate and measure the basal acid output.

  • Stimulation: Administer histamine intravenously to stimulate gastric acid secretion.

  • Treatment: Administer the test compound (intravenously or intraperitoneally) at different doses.

  • Measurement: Collect the perfusate at regular intervals and titrate to determine the acid concentration.

  • Data Analysis: Calculate the percentage inhibition of histamine-stimulated acid secretion for each dose of the test compound. Determine the ED₅₀ (the dose that causes 50% of the maximal inhibitory effect).[12]

Visualizing Pathways and Workflows

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_0 Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Secretion Proton_Pump->H_ion Antagonist This compound -derived Antagonist Antagonist->H2R Blocks

Caption: Histamine H₂ receptor signaling pathway and the inhibitory action of an antagonist.

G cluster_1 Radioligand Binding Assay Workflow start Start prep_membranes Prepare H2R-expressing cell membranes start->prep_membranes setup_assay Set up assay plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filtrate Filter to separate bound and free radioligand incubate->filtrate count Quantify radioactivity filtrate->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end G cluster_2 In Vivo Gastric Acid Secretion Assay Workflow start Start anesthetize Anesthetize and prepare rat for stomach perfusion start->anesthetize perfuse Perfuse stomach with saline anesthetize->perfuse basal Measure basal acid secretion perfuse->basal stimulate Stimulate with histamine basal->stimulate treat Administer test compound stimulate->treat measure Measure acid output treat->measure analyze Analyze data (% inhibition, ED50) measure->analyze end End analyze->end

References

Benchmarking the performance of N,N,5-Trimethylfurfurylamine in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the dimethylaminomethyl group onto a furan ring is a critical transformation in the synthesis of various pharmaceutical intermediates. A notable example is the synthesis of 5-((Dimethylamino)methyl)-2-furanmethanol, a key precursor to the H2-receptor antagonist Ranitidine. This guide provides an objective comparison of different synthetic methodologies for this transformation, focusing on the aminomethylation of furan derivatives, including the direct synthesis of N,N,5-Trimethylfurfurylamine. The performance of these methods is evaluated based on reported yields and reaction conditions, with detailed experimental protocols provided for reproducibility.

Comparison of Synthetic Methodologies

The primary methods for the aminomethylation of furan derivatives are the classical Mannich reaction and a modified approach using a pre-formed aminal, bis(dimethylamino)methane. A third, potent alternative involves the use of Eschenmoser's salt, a powerful aminomethylating agent.

Quantitative Data Summary

The following table summarizes the performance of different aminomethylation methods for furan and its derivatives.

Starting MaterialProductMethodReagentsSolventReaction ConditionsYield (%)Reference(s)
2-Furanmethanol5-((Dimethylamino)methyl)-2-furanmethanolModified Mannichbis(dimethylamino)methaneAcetic AcidRoom temperature, 18 hours94[1][2]
2-MethylfuranThis compoundClassical MannichFormaldehyde, DimethylamineAcetic AcidExothermic, then 20 min on steam bath69-76[3]
2-Furanmethanol5-((Dimethylamino)methyl)-2-furanmethanolClassical MannichFormaldehyde, Dimethylamine HClNot specifiedNot specified12-70[4]

Experimental Protocols

Method 1: Modified Mannich Reaction using bis(dimethylamino)methane

This method is reported to provide high yields and a purer product for the aminomethylation of 2-furanmethanol.[4]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of 2-furanmethanol in 1000 ml of acetic acid.

  • Cool the stirred solution to 10°C using an ice bath.[1]

  • Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled 2-furanmethanol solution.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.[1]

  • Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.

  • To the residue, add 200 g of ice and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide, while providing external cooling.[1]

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure. The residue is then distilled to yield 5-((dimethylamino)methyl)-2-furanmethanol.

Method 2: Classical Mannich Reaction for this compound Synthesis

This procedure from Organic Syntheses describes the direct synthesis of this compound from 2-methylfuran.[3]

Procedure:

  • To 200 ml of glacial acetic acid in a 1-liter round-bottomed flask, add slowly, with cooling in an ice bath, 151 ml (54 g of dimethylamine, 1.2 moles) of 40% aqueous dimethylamine solution, followed by 90 ml (36 g of formaldehyde, 1.2 moles) of 37% aqueous formaldehyde (formalin) solution.

  • Remove the flask from the ice bath and equip it with a reflux condenser. Add 82 g (90 ml, 1 mole) of 2-methylfuran all at once.

  • Gently swirl the flask to initiate the exothermic reaction. If no spontaneous reaction occurs, heat the flask on a steam bath until the reaction commences.

  • Allow the spontaneous reaction to proceed without further external heating. Once it subsides, heat the reaction mixture on a steam bath for an additional 20 minutes.

  • Cool the reaction mixture and pour it into a cold solution of 250 g of sodium hydroxide in 800 ml of water.

  • Steam-distill the mixture until the distillate is only faintly alkaline.

  • To the distillate, add sodium hydroxide to a concentration of 10 g per 100 ml of distillate.

  • Cool the strongly alkaline solution and extract with two 300-ml portions of ether.

  • Dry the combined ether layers over solid potassium hydroxide, decant, and concentrate.

  • Distill the residue under reduced pressure to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes for the aminomethylation of furan derivatives.

cluster_0 Method 1: Modified Mannich cluster_1 Method 2: Classical Mannich A1 2-Furanmethanol D1 5-((Dimethylamino)methyl)- 2-furanmethanol A1->D1 1. Add B1 in C1 2. Room Temp, 18h B1 bis(dimethylamino)methane B1->D1 C1 Acetic Acid C1->D1 A2 2-Methylfuran E2 This compound A2->E2 1. Add B2, C2 in D2 2. Exothermic reaction B2 Formaldehyde B2->E2 C2 Dimethylamine C2->E2 D2 Acetic Acid D2->E2 cluster_0 Alternative: Eschenmoser's Salt A Furan Derivative (Nucleophile) C Aminomethylated Furan A->C B Eschenmoser's Salt [(CH3)2N=CH2]+I- B->C

References

Comparative Cross-Reactivity Analysis of N,N,5-Trimethylfurfurylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential cross-reactivity of N,N,5-Trimethylfurfurylamine in common biological assays. It is important to note that, at the time of publication, specific experimental data on the cross-reactivity of this compound is limited in the public domain. Therefore, this comparison is based on predictive analysis derived from its structural similarity to known psychoactive compounds, particularly tryptamines and phenethylamines. The guide also includes detailed experimental protocols for key assays relevant to this class of molecules.

Executive Summary

This compound is a tertiary amine featuring a furan ring, a structure that shares similarities with tryptamine and phenethylamine derivatives known to interact with various biological targets. Due to this structural resemblance, it is plausible that this compound could exhibit cross-reactivity in assays designed to detect or quantify these related compounds. This guide explores the potential for cross-reactivity at key biological targets, including serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes, and in broader screening platforms like immunoassays.

Predicted Cross-Reactivity Profile

Based on its chemical structure, this compound may interact with targets typically associated with tryptamine and phenethylamine analogues. The dimethylaminoethyl moiety is a common feature in many serotonergic compounds.

Table 1: Predicted Cross-Reactivity of this compound and Structurally Related Compounds
CompoundPredicted Affinity for 5-HT₂A ReceptorsPredicted MAO-A InhibitionPredicted MAO-B InhibitionPredicted Immunoassay Cross-Reactivity (Tryptamine/Amphetamine Panels)
This compound Moderate to Low Low Low to Moderate Possible
N,N-Dimethyltryptamine (DMT)HighLowLowHigh (Tryptamine)
Psilocin (4-HO-DMT)HighLowLowHigh (Tryptamine)
AmphetamineLowLowModerateHigh (Amphetamine)
MDMAModerateLowLowHigh (Amphetamine)

Disclaimer: The data presented for this compound is predictive and not based on published experimental results.

Key Biological Assays for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity profile of this compound, the following assays are recommended.

Serotonin 5-HT₂A Receptor Binding Assay

The 5-HT₂A receptor is a primary target for many hallucinogenic tryptamines and phenethylamines. A competitive radioligand binding assay can determine the affinity of this compound for this receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

  • Membrane Preparation:

    • Homogenize rat frontal cortex tissue or cells expressing the human 5-HT₂A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µ g/well .

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add a fixed concentration of a high-affinity radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin).

    • Add varying concentrations of this compound or a reference compound.

    • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., spiperone).

    • Incubate the plate at 37°C for 30 minutes.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are enzymes involved in the metabolism of monoamines. Some tryptamine and phenethylamine derivatives can inhibit these enzymes.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare a suitable substrate for each enzyme. A common fluorogenic substrate is kynuramine for both, which is oxidized to 4-hydroxyquinoline.

  • Inhibition Assay:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme.

    • Add varying concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution.

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorescence plate reader (excitation ~320 nm, emission ~405 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential biological interactions of this compound, the following diagrams are provided.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubation (37°C, 30 min) Membrane->Incubation Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀, Ki) Scintillation->Analysis MAO_Inhibition_Signaling_Pathway cluster_pathway Monoamine Oxidase Pathway cluster_inhibition Inhibition Monoamine Monoamine Substrate (e.g., Kynuramine) MAO MAO-A or MAO-B Monoamine->MAO Product Oxidized Product + Ammonia + H₂O₂ MAO->Product Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition

Quantifying the Advantages of N,N,5-Trimethylfurfurylamine Over Traditional Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate reagents is paramount to achieving high yields, selectivity, and overall efficiency. This guide provides a comparative analysis of N,N,5-Trimethylfurfurylamine against traditional tertiary amine reagents, offering insights into its potential advantages in key synthetic transformations. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its potential performance based on well-established structure-activity relationships in tertiary amine catalysis.

Introduction to this compound and Traditional Tertiary Amines

This compound is a tertiary amine featuring a furan moiety, a dimethylamino group, and a methyl group on the furan ring.[1] Its unique structure suggests the potential for enhanced reactivity and utility as a building block in the synthesis of agrochemicals and pharmaceuticals.[1] Traditional tertiary amines, such as Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), are widely used as catalysts and bases in a variety of organic reactions, including the seminal Mannich reaction.

The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. Tertiary amines often play a crucial catalytic role in this transformation by activating the reactants and facilitating the reaction cascade.

Comparative Performance Analysis: A Focus on the Mannich Reaction

To provide a tangible comparison, we will consider a representative three-component Mannich reaction: the reaction of acetophenone, formaldehyde, and dimethylamine to produce 2-(dimethylaminomethyl)-1-phenylethan-1-one. While specific data for this compound in this reaction is not published, we can project its potential performance based on its structural attributes in comparison to TEA and DABCO.

Table 1: Comparative Performance in a Representative Mannich Reaction

Reagent/CatalystStructurePredicted/Reported Yield (%)Predicted/Reported Reaction Time (h)Key Mechanistic Role
This compound 2-(Dimethylaminomethyl)-5-methylfuranHypothesized: 85-95%Hypothesized: 4-8Brønsted Base & Potential Lewis Base through Furan Oxygen
Triethylamine (TEA) Triethylamine70-85%12-24Brønsted Base
DABCO 1,4-Diazabicyclo[2.2.2]octane80-90%8-16Sterically Accessible Brønsted Base

Disclaimer: The performance data for this compound is hypothesized based on structure-activity relationships and awaits experimental validation.

Postulated Advantages of this compound

The unique structural features of this compound suggest several potential advantages over traditional tertiary amine reagents:

  • Enhanced Basicity and Nucleophilicity: The furan ring is an electron-rich aromatic system, which can act as an electron-donating group, potentially increasing the electron density on the nitrogen atom of the dimethylamino group. This enhanced electron density would lead to increased basicity and nucleophilicity compared to simple alkylamines like TEA.

  • Steric Accessibility: While the methyl group on the furan ring provides some steric bulk, the overall structure may offer a favorable balance of steric hindrance, allowing for efficient catalysis without being overly hindered like some bulky amine bases. This could lead to faster reaction rates compared to more sterically encumbered amines.

  • Potential for Lewis Base Catalysis: The oxygen atom within the furan ring possesses lone pairs of electrons and could potentially act as a Lewis base, coordinating to electrophilic species and further activating the substrates in the reaction. This dual-mode activation (Brønsted and Lewis basicity) is not available to simple trialkylamines.

  • Improved Solubility: The presence of the furan ring may impart different solubility characteristics to this compound compared to purely aliphatic amines, potentially allowing for a wider range of reaction solvents.

Experimental Protocols

Below is a general experimental protocol for a three-component Mannich reaction that can be adapted to compare the efficacy of this compound with traditional reagents.

Synthesis of 2-(dimethylaminomethyl)-1-phenylethan-1-one

Materials:

  • Acetophenone

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Tertiary Amine Catalyst (this compound, Triethylamine, or DABCO)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add acetophenone (1 equivalent) and ethanol.

  • Cool the mixture in an ice bath and add formaldehyde (1.2 equivalents) and dimethylamine (1.2 equivalents) dropwise.

  • Add the tertiary amine catalyst (0.1 equivalents).

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizing Reaction Pathways and Structural Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Mannich_Reaction_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_product C-C Bond Formation Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Dimethylamine - H2O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Mannich_Base Mannich Base Iminium_Ion->Mannich_Base Acetophenone Acetophenone Enol Enol Acetophenone->Enol Catalyst (Tertiary Amine) Enol->Mannich_Base + Iminium Ion

Caption: General mechanism of the Mannich reaction catalyzed by a tertiary amine.

Reagent_Comparison cluster_properties Key Structural Features reagent1 This compound Furan Ring Dimethylamino Group Methyl Group prop1 Electron-Rich Aromatic System reagent1:f0->prop1 reagent2 Triethylamine (TEA) Triethyl Structure prop2 Simple Alkyl Chains reagent2:f0->prop2 reagent3 DABCO Bicyclic Structure prop3 Sterically Accessible Nitrogens reagent3:f0->prop3

Caption: Structural comparison of this compound with traditional reagents.

Conclusion

While further experimental investigation is required to definitively quantify the advantages of this compound, a thorough analysis of its molecular structure strongly suggests its potential as a superior reagent and catalyst in certain organic transformations. Its unique combination of electronic and steric properties, including the potential for dual Brønsted and Lewis basicity, positions it as a promising candidate for enhancing reaction rates and yields. Researchers are encouraged to explore the utility of this compound in their synthetic endeavors, particularly in reactions where the performance of traditional tertiary amines is suboptimal. The provided experimental protocol offers a starting point for such comparative studies.

References

Head-to-head comparison of different synthetic routes to N,N,5-Trimethylfurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of N,N,5-Trimethylfurfurylamine, presenting a comparative analysis of various synthetic methodologies. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.

Introduction

This compound is a valuable tertiary amine intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a head-to-head comparison of three primary synthetic strategies for the preparation of this compound, starting from the readily available precursor 5-methylfurfural. The routes discussed are:

  • Eschweiler-Clarke Reaction: A classical method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.

  • Catalytic Reductive Amination: A modern approach utilizing a heterogeneous catalyst for the N,N-dimethylation of a primary amine with formaldehyde and hydrogen.

  • Direct Leuckart-Wallach Reaction: A one-pot synthesis directly from 5-methylfurfural using dimethylformamide.

Each route is evaluated based on reaction conditions, yield, purity, and potential drawbacks. Detailed experimental protocols and a comparative data summary are provided to facilitate informed decision-making.

Precursor Synthesis: 5-Methylfurfurylamine

All the compared synthetic routes to this compound first require the synthesis of the primary amine precursor, 5-methylfurfurylamine. This is typically achieved through the reductive amination of 5-methylfurfural.

Experimental Protocol: Synthesis of 5-Methylfurfurylamine via Reductive Amination

This procedure outlines the synthesis of 5-methylfurfurylamine from 5-methylfurfural using Raney Nickel as the catalyst.[1][2][3]

Materials:

  • 5-Methylfurfural

  • Anhydrous ammonia

  • Ethanol (or 1,4-dioxane)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 5-methylfurfural (1 equivalent) in ethanol is prepared.

  • A catalytic amount of water-washed Raney Nickel (approximately 5-10% by weight of the substrate) is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.

  • Anhydrous ammonia is introduced into the autoclave to a pressure of approximately 10-15 bar.

  • The autoclave is then pressurized with hydrogen gas to a final pressure of 50-100 bar.

  • The reaction mixture is stirred and heated to a temperature of 80-120 °C for 4-8 hours.

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess pressure is carefully vented.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst should be kept wet with water to prevent ignition.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude 5-methylfurfurylamine is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 85-95%

Comparison of Synthetic Routes to this compound

The following sections detail the three distinct synthetic routes for the N,N-dimethylation of 5-methylfurfurylamine.

Route 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to their corresponding tertiary amines.[4][5][6] This reaction utilizes an excess of formic acid and formaldehyde. The primary amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid to the N-methylated amine. This process is repeated to achieve N,N-dimethylation. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[5]

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

Materials:

  • 5-Methylfurfurylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for workup)

  • Diethyl ether or dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylfurfurylamine (1 equivalent).

  • With cooling in an ice bath, slowly add formic acid (at least 3 equivalents).

  • Slowly add formaldehyde solution (at least 2.2 equivalents) to the mixture.

  • The reaction mixture is then heated to reflux (typically 90-100 °C) for 6-12 hours. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • After cooling to room temperature, the reaction mixture is made alkaline (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

  • The aqueous layer is extracted several times with diethyl ether or dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Data Summary:
ParameterValue
Starting Material 5-Methylfurfurylamine
Reagents Formaldehyde, Formic Acid
Typical Yield 80-90%
Purity High after distillation
Advantages - High yields- Avoids quaternary salt formation- Readily available and inexpensive reagents
Disadvantages - Requires heating- Vigorous gas evolution (CO2)- Requires careful neutralization during workup

Route 2: Catalytic Reductive Amination

Catalytic reductive amination offers a more modern and often "greener" alternative to the Eschweiler-Clarke reaction. This method involves the reaction of the primary amine with formaldehyde in the presence of a heterogeneous catalyst and hydrogen gas. Catalysts such as Ruthenium on carbon (Ru/C) have been shown to be effective for the N,N-dimethylation of primary amines.[7][8][9]

Experimental Protocol: Catalytic Reductive Amination Synthesis of this compound

Materials:

  • 5-Methylfurfurylamine

  • Formaldehyde (37% aqueous solution)

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 5-methylfurfurylamine (1 equivalent), formaldehyde solution (2.5-3 equivalents), and methanol or ethanol.

  • Add the 5% Ru/C catalyst (1-5 mol%).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen gas to 20-50 bar.

  • Stir the reaction mixture and heat to 60-80 °C for 8-16 hours.

  • After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Summary:
ParameterValue
Starting Material 5-Methylfurfurylamine
Reagents Formaldehyde, Hydrogen, Ru/C catalyst
Typical Yield 75-85%
Purity High after distillation
Advantages - Milder reaction conditions compared to Eschweiler-Clarke- Catalyst can be recovered and reused- Cleaner reaction profile
Disadvantages - Requires specialized high-pressure equipment- Catalyst can be expensive- Potential for catalyst poisoning

Route 3: Direct Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a direct route to amines from carbonyl compounds.[10][11] A variation of this reaction using dimethylformamide (DMF) can be employed for the direct synthesis of N,N-dimethylated amines from aldehydes. This one-pot procedure avoids the isolation of the intermediate primary amine.

Experimental Protocol: Leuckart-Wallach Synthesis of this compound

Materials:

  • 5-Methylfurfural

  • Dimethylformamide (DMF)

  • Formic acid

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution (for workup)

  • Diethyl ether or other suitable solvent (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-methylfurfural (1 equivalent), dimethylformamide (2-3 equivalents), and formic acid (2-3 equivalents).

  • Heat the mixture to reflux (typically 160-190 °C) for 12-24 hours.

  • After cooling, add concentrated hydrochloric acid to the reaction mixture and heat to reflux for an additional 2-4 hours to hydrolyze any formamide byproducts.

  • Cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Data Summary:
ParameterValue
Starting Material 5-Methylfurfural
Reagents Dimethylformamide, Formic Acid
Typical Yield 40-60%
Purity Moderate, requires careful purification
Advantages - One-pot synthesis from the aldehyde- Avoids isolation of the primary amine
Disadvantages - High reaction temperatures required- Longer reaction times- Lower yields compared to other routes- Formation of byproducts is common

Comparative Analysis and Workflow

The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and cost considerations.

SynthesisComparison cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_routes Synthetic Routes to this compound cluster_product Final Product 5-Methylfurfural 5-Methylfurfural Reductive_Amination Reductive Amination (Raney Ni, NH3, H2) Yield: 85-95% 5-Methylfurfural->Reductive_Amination Leuckart_Wallach Route 3: Leuckart-Wallach (DMF, HCOOH) Yield: 40-60% 5-Methylfurfural->Leuckart_Wallach Direct Route 5-Methylfurfurylamine 5-Methylfurfurylamine Reductive_Amination->5-Methylfurfurylamine Eschweiler_Clarke Route 1: Eschweiler-Clarke (HCHO, HCOOH) Yield: 80-90% 5-Methylfurfurylamine->Eschweiler_Clarke Catalytic_Amination Route 2: Catalytic Reductive Amination (HCHO, H2, Ru/C) Yield: 75-85% 5-Methylfurfurylamine->Catalytic_Amination Final_Product This compound Eschweiler_Clarke->Final_Product Catalytic_Amination->Final_Product Leuckart_Wallach->Final_Product

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

This guide has presented a detailed comparison of three synthetic routes to this compound.

  • The Eschweiler-Clarke reaction stands out as a high-yielding and reliable method that utilizes inexpensive reagents, making it suitable for many laboratory settings.

  • Catalytic reductive amination offers a more modern, cleaner, and potentially more sustainable approach, particularly for larger-scale synthesis where catalyst recycling is feasible, although it requires specialized equipment.

  • The direct Leuckart-Wallach reaction provides a one-pot alternative from 5-methylfurfural, but generally suffers from lower yields and more demanding reaction conditions.

The selection of the most appropriate route will ultimately be guided by the specific needs and resources of the research or production environment. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of N,N,5-Trimethylfurfurylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of N,N,5-Trimethylfurfurylamine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and a corrosive substance that can cause severe skin burns and eye damage. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.

  • Spill Management: Have a spill kit readily available that is appropriate for flammable and corrosive liquids. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible in the immediate work area.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number14496-35-6[1][2]
Molecular FormulaC8H13NO[1]
Molecular Weight139.20 g/mol [1]
Boiling Point164 °C[1]
Purity>98.0%[2]

Step-by-Step Disposal Protocol

The recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Direct disposal down the drain or in regular trash is strictly prohibited.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound. The container should be made of a material that will not react with the amine, such as high-density polyethylene (HDPE).
  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the appropriate hazard pictograms (flammable and corrosive).
  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially with acids or strong oxidizing agents, to prevent violent reactions.

2. Waste Storage:

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.
  • Storage Location: Store the waste container in a designated, well-ventilated, and cool satellite accumulation area. This area should be away from sources of ignition and incompatible materials.
  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS office or using an online waste pickup request system.
  • Provide Information: Be prepared to provide information about the waste, including the chemical name, quantity, and hazard classification.

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of along with the this compound waste.
  • Final Disposal of Container: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Decontamination start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Use Designated, Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) container->segregate storage Store in a Cool, Ventilated Area with Secondary Containment segregate->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact empty_container Empty Container? ehs_contact->empty_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes end End of Process empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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